molecular formula C12H12N2O B3305577 4-Methoxy-2-(pyridin-3-yl)aniline CAS No. 923293-14-5

4-Methoxy-2-(pyridin-3-yl)aniline

Cat. No.: B3305577
CAS No.: 923293-14-5
M. Wt: 200.24 g/mol
InChI Key: MXFLFABUXNQYCN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-3-yl)aniline (CAS RN: 923293-14-5) is an aromatic organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is characterized as a brown solid with an experimental melting point of 174 to 178 °C . It is a biaxyl aniline derivative, featuring both an aniline (aminobenzene) and a pyridine ring, which makes it a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of the electron-donating methoxy group and the nitrogen-rich pyridine ring contributes to its properties as an intermediate in the development of more complex molecules, such as pharmaceuticals and agrochemicals. Researchers utilize this compound under the "For Research Use Only" designation, and it is not intended for diagnostic or therapeutic applications. For safe handling, please refer to the corresponding Material Safety Data Sheet. The product should be stored sealed in a dry environment, preferably in a refrigerator (2-8°C) and protected from light to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-5-12(13)11(7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFLFABUXNQYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30854275
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-14-5
Record name 4-Methoxy-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5).[1] This compound serves as a critical biaryl building block in the development of kinase inhibitors and GPCR ligands.

Core Scaffold for Kinase Inhibitor & Biaryl Ligand Design[1]

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5) is a specialized biaryl amine intermediate.[1] Its structural architecture—combining an electron-rich aniline core with a basic pyridine ring—makes it a privileged scaffold in medicinal chemistry.[1] It is primarily utilized in the synthesis of Type I and Type II kinase inhibitors , where the aniline amine functions as a hinge binder and the pyridine ring provides essential solubility and hydrogen-bonding interactions within the ATP-binding pocket.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyData
CAS Number 923293-14-5
IUPAC Name 4-Methoxy-2-(pyridin-3-yl)aniline
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
LogP (Predicted) ~1.8 (Lipophilic, membrane permeable)
pKa (Pyridine N) ~5.2 (Protonatable at physiological pH)
H-Bond Donors 1 (Aniline -NH₂)
H-Bond Acceptors 3 (Pyridine N, Aniline N, Methoxy O)
Medicinal Chemistry Applications

This compound is not merely a reagent; it is a pharmacophore enabler . Its utility stems from three distinct structural features:

  • The Aniline "Hinge Binder": The primary amine (-NH₂) is a classic motif for forming hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., in p38 MAPK, VEGFR, or EGFR inhibitors).

  • The 3-Pyridyl Moiety: Positioned at the ortho carbon, the pyridine ring induces a twisted biaryl conformation (atropisomerism potential), allowing the molecule to occupy the hydrophobic "gatekeeper" region or solvent-exposed front pockets.

  • The 4-Methoxy Group: Acts as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen for further functionalization (e.g., urea/amide formation) while providing metabolic stability compared to a naked phenyl ring.

Structural Pharmacophore Mapping

The diagram below illustrates the functional roles of the molecule's substructures in a drug binding context.

Pharmacophore Aniline Aniline NH2 (Hinge Binder / Nucleophile) Pyridine 3-Pyridyl Ring (Solubility / H-Bond Acceptor) Aniline->Pyridine Intramolecular H-Bond Potential Core Biaryl Core (Scaffold Rigidity) Aniline->Core Attached C1 Methoxy 4-Methoxy Group (Electronic Tuning / Hydrophobic) Methoxy->Core Attached C4 (Para) Pyridine->Core Attached C2 (Ortho)

Figure 1: Pharmacophore dissection of CAS 923293-14-5 showing key interaction points for drug design.[1]

Synthesis & Manufacturing

The most robust route to CAS 923293-14-5 is via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and higher yields.

optimized Synthetic Protocol

Reaction: Coupling of 2-bromo-4-methoxyaniline with 3-pyridylboronic acid.

Reagents:

  • Substrate A: 2-Bromo-4-methoxyaniline (1.0 eq)[1]

  • Substrate B: 3-Pyridylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane/Water solvent mixture.

  • Catalysis: Add the Palladium catalyst under a positive stream of N₂.

  • Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes. The pyridine nitrogen makes the compound polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

Synthetic Workflow Diagram

Synthesis SM1 2-Bromo-4-methoxyaniline Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C SM1->Reaction SM2 3-Pyridylboronic Acid SM2->Reaction Workup Extraction (EtOAc/Water) Drying (Na2SO4) Reaction->Workup Product 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5) Workup->Product

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aniline.

Handling, Stability, and Safety
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

    • Hazard Statements (GHS): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).

Analytical Validation

To ensure "Self-Validating" protocols, confirm identity using these parameters:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the methoxy singlet at ~3.7–3.8 ppm (3H).

    • Identify the broad singlet for NH₂ at ~4.5–5.0 ppm (2H, D₂O exchangeable).

    • Verify the pyridine protons : distinctive downfield signals (approx 8.5–8.8 ppm for protons adjacent to Nitrogen).

  • LC-MS:

    • Expect a molecular ion peak

      
      .
      
    • Retention time will be relatively short on C18 reverse-phase columns due to the polarity of the pyridine ring.[1]

References
  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer. Link

  • Chemical Structure Validation: PubChem Compound Summary for CAS 923293-14-5. Link[1]

Sources

Molecular weight and formula of 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) is a specialized biaryl amine intermediate used primarily in the synthesis of small-molecule kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors). Its structure features an electron-rich aniline core substituted with a methoxy group at the para position and a pyridin-3-yl moiety at the ortho position. This specific steric and electronic arrangement makes it a critical building block for "privileged scaffolds" in medicinal chemistry, particularly where hydrogen bonding to the hinge region of a kinase or active site coordination is required.

This guide provides a comprehensive technical analysis, including physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data consolidates the core identity parameters for researchers handling this compound.

ParameterTechnical Specification
IUPAC Name 4-Methoxy-2-(pyridin-3-yl)aniline
CAS Number 923293-14-5
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1ccc(N)c(c1)-c1cnccc1
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Pyridine N), ~3.8 (Aniline N)
LogP (Predicted) 1.6 - 1.8

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

Rationale: While nitration/reduction routes exist, they often suffer from regioselectivity issues. The most authoritative and scalable route for 2-aryl anilines is the Suzuki-Miyaura coupling of a 2-haloaniline with a pyridinyl boronic acid. This method ensures regiocontrol and functional group tolerance.

Retrosynthetic Analysis

The logical disconnection occurs at the biaryl bond. The electron-rich nature of the aniline makes the oxidative addition step in the catalytic cycle slower; therefore, using 2-bromo-4-methoxyaniline is preferred over the chloride analog.

Retrosynthesis Target Target: 4-Methoxy-2-(pyridin-3-yl)aniline Precursor1 2-Bromo-4-methoxyaniline (Electrophile) Target->Precursor1 Disconnection Precursor2 3-Pyridinylboronic acid (Nucleophile) Target->Precursor2 Suzuki Coupling

Figure 1: Retrosynthetic logic separating the biaryl system into halide and boronic acid components.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline on a 10 mmol scale.

Reagents:

  • Reactant A: 2-Bromo-4-methoxyaniline (2.02 g, 10.0 mmol)

  • Reactant B: 3-Pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL total)

Step-by-Step Workflow:

  • Degassing (Critical): In a 100 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Why: Oxygen poisons the Palladium(0) active species, leading to homocoupling byproducts.

  • Assembly: Add Reactant A, Reactant B, and the Base to the flask.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last, under a positive stream of inert gas.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours under inert atmosphere.

  • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.4) is more polar due to the pyridine nitrogen.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc (50 mL) and Water (50 mL).

    • Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the dark residue via Flash Column Chromatography on silica gel. Gradient: 0% → 5% Methanol in Dichloromethane.

SynthesisWorkflow Start Start: Reagent Prep Degas Degas Dioxane/H2O (Argon Sparge 15m) Start->Degas Mix Add 2-Bromo-4-methoxyaniline + 3-Pyridinylboronic acid + K2CO3 Degas->Mix Cat Add Pd(dppf)Cl2 (Inert Atmosphere) Mix->Cat Heat Reflux @ 90°C 12-16 Hours Cat->Heat Workup Filter (Celite) -> Extract (EtOAc) Heat->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify End Pure Product 4-Methoxy-2-(pyridin-3-yl)aniline Purify->End

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow.

Analytical Characterization (Self-Validation)

To validate the integrity of the synthesized compound, compare experimental data against these expected values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyridine Ring:

    • δ 8.75 (s, 1H): H-2 of pyridine (Deshielded, ortho to N).

    • δ 8.55 (d, 1H): H-6 of pyridine.

    • δ 7.90 (d, 1H): H-4 of pyridine.

    • δ 7.45 (dd, 1H): H-5 of pyridine.

  • Aniline Ring:

    • δ 6.80 (d, 1H): H-3 (Ortho to methoxy).

    • δ 6.75 (dd, 1H): H-5 (Meta to amine).

    • δ 6.65 (d, 1H): H-6 (Ortho to amine).

  • Functional Groups:

    • δ 4.60 (s, 2H, br): -NH₂ (Exchangeable with D₂O).

    • δ 3.75 (s, 3H): -OCH₃ (Methoxy singlet).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Expected Mass: [M+H]⁺ = 201.25 Da.

  • Pattern: Clean single peak in TIC; isotope pattern consistent with carbon count.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Waste Disposal: Dispose of aqueous waste containing palladium and organics in designated halogenated/heavy metal waste streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54367989, 4-Methoxy-2-(pyridin-3-yl)aniline. PubChem.[3][4][5] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-(pyridin-3-yl)aniline is a specialized biaryl amine intermediate acting as a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 2-aryl anilines , this scaffold is frequently integrated into kinase inhibitors (specifically targeting p38 MAPK and EGFR pathways) and GPCR ligands. Its structural utility lies in the "ortho-pyridine" motif, which facilitates bidentate hydrogen bonding within the hinge region of kinase ATP-binding pockets.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical identity, validated synthetic protocols, and medicinal chemistry applications.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Core Identifiers
ParameterValue
IUPAC Name 4-Methoxy-2-(pyridin-3-yl)aniline
CAS Number 923293-14-5
SMILES COc1ccc(N)c(c1)-c1cnccc1
InChI InChI=1S/C12H12N2O/c1-15-11-5-6-12(13)10(8-11)9-3-2-4-14-7-9/h2-8H,13H2,1H3
InChIKey XZMUDJOTLFXQSR-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Physicochemical Properties (Calculated)
PropertyValueCausality/Implication
LogP ~1.6 - 1.9Moderate lipophilicity ensures good membrane permeability (Lipinski compliant).
TPSA ~51 Ų<140 Ų threshold; indicates high oral bioavailability potential.
pKa (Pyridine N) ~5.2Remains largely unionized at physiological pH (7.4), aiding passive diffusion.
pKa (Aniline N) ~4.0Weakly basic; serves as a hydrogen bond donor in active sites.

Synthetic Framework: Suzuki-Miyaura Cross-Coupling

The most robust and scalable route to 4-Methoxy-2-(pyridin-3-yl)aniline is the Suzuki-Miyaura cross-coupling of a 2-halo-4-methoxyaniline with 3-pyridinylboronic acid. This pathway is preferred over Stille coupling to avoid toxic organotin byproducts and ensure higher functional group tolerance.

Reaction Mechanism & Pathway

The synthesis relies on the palladium-catalyzed cycle: oxidative addition of the aryl halide, transmetallation with the boronic acid (activated by base), and reductive elimination to form the biaryl C-C bond.

SuzukiSynthesis SM1 2-Bromo-4-methoxyaniline (Electrophile) Conditions Pd(dppf)Cl2 (5 mol%) Cs2CO3 (2.0 eq) Dioxane/H2O (4:1) 100°C, 12h SM1->Conditions SM2 3-Pyridinylboronic acid (Nucleophile) SM2->Conditions Inter Pd-Transmetallation Complex Conditions->Inter Oxidative Addition Product 4-Methoxy-2-(pyridin-3-yl)aniline (Target) Inter->Product Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl aniline.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline on a 10 mmol scale.

  • Reagent Preparation :

    • Charge a 100 mL round-bottom flask with 2-bromo-4-methoxyaniline (2.02 g, 10.0 mmol) and 3-pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 eq).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%). Note: Pd(dppf)Cl₂ is chosen for its resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.

    • Add Cesium Carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol, 2.0 eq). Note: Cs₂CO₃ provides higher yields than K₂CO₃ for electron-deficient pyridyl boronic acids.

  • Solvent System :

    • Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). The 4:1 ratio ensures solubility of the inorganic base while maintaining organic reactant solution.

    • Critical Step: Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved Oxygen, preventing homocoupling of the boronic acid.

  • Reaction :

    • Heat the mixture to 100°C (reflux) under N₂ atmosphere for 12 hours.

    • Monitor via LC-MS or TLC (50% EtOAc/Hexane). The product typically appears as a more polar spot than the starting bromide.

  • Workup & Purification :

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black; wash with EtOAc.

    • Partition filtrate between EtOAc (100 mL) and Water (100 mL). Wash organic layer with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification : Flash Column Chromatography (SiO₂). Elute with a gradient of 0-60% Ethyl Acetate in Hexanes.

    • Yield : Expect 75-85% as an off-white to pale yellow solid.

Medicinal Chemistry Context: The "Hinge Binder"[14]

This molecule is not merely an intermediate; it is a privileged scaffold for designing ATP-competitive kinase inhibitors.

Structural Activity Relationship (SAR)

The 2-(pyridin-3-yl)aniline motif mimics the adenine ring of ATP.

  • Pyridine Nitrogen (N1') : Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met109 in p38α).

  • Aniline Amino Group (NH₂) : Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.

  • Methoxy Group (-OMe) : Positioned at the para position, it often projects into the hydrophobic "back pocket" or solvent front, improving selectivity and metabolic stability compared to a naked phenyl ring.

Pharmacophore PyridineN Pyridine N (H-Bond Acceptor) HingeNH Kinase Hinge NH (e.g., Met109) PyridineN->HingeNH H-Bond AnilineNH Aniline NH2 (H-Bond Donor) HingeCO Kinase Hinge C=O (e.g., Glu106) AnilineNH->HingeCO H-Bond Methoxy 4-Methoxy (Solvent/Hydrophobic Interaction) Pocket Hydrophobic Pocket II Methoxy->Pocket Van der Waals

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Metabolic Considerations
  • Soft Spot : The methoxy group is susceptible to O-demethylation by CYP2D6 or CYP3A4, leading to the phenol metabolite, which may undergo Phase II conjugation (glucuronidation).

  • Bioisosterism : This scaffold is often used as a bioisostere for quinazolines or isoquinolines to reduce molecular weight while maintaining planarity and binding geometry.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 459519, 2-(Pyridin-3-yl)aniline. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

2-(Pyridin-3-yl)-4-methoxyaniline synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(Pyridin-3-yl)-4-methoxyaniline , a specialized biaryl amine intermediate used in medicinal chemistry.

Chemical Identity & Nomenclature

This compound is a biaryl system featuring an electron-rich aniline core substituted with a methoxy group and a pyridine ring. It serves as a critical scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1]

Identifier Details
Common Name 2-(Pyridin-3-yl)-4-methoxyaniline
Systematic IUPAC Name 4-Methoxy-2-(pyridin-3-yl)aniline
Alternative Names 4-Methoxy-2-(3-pyridyl)aniline; 2-(3-Pyridinyl)-p-anisidine; 3-(2-Amino-5-methoxyphenyl)pyridine
CAS Registry Number 923293-14-5
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1ccc(N)c(c1)-c1cccnc1
InChI Key DKFDPLVNPGJNDE-UHFFFAOYSA-N (Predicted)
Nomenclature Analysis

The IUPAC name is derived based on the seniority of the functional groups:

  • Principal Functional Group: The amine (-NH₂) attached to the benzene ring dictates the parent name aniline (or benzenamine).

  • Numbering: The carbon attached to the amine is position 1.[2] Substituents are numbered to give the lowest possible locants.

    • The pyridin-3-yl group is at position 2.

    • The methoxy group is at position 4.[3][4]

  • Alphabetization: Substituents are listed alphabetically: M ethoxy before P yridinyl.

    • Result:4-Methoxy-2-(pyridin-3-yl)aniline .

Synthesis & Reaction Mechanism

The most robust method for synthesizing this biaryl amine is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed cycle couples an aryl halide with an aryl boronic acid, offering high chemoselectivity and tolerance for the free amine.

Experimental Protocol (Suzuki Coupling)

Reaction: 2-Bromo-4-methoxyaniline + Pyridin-3-ylboronic acid


 Product
  • Reagents:

    • Substrate A: 2-Bromo-4-methoxyaniline (1.0 equiv)

    • Substrate B: Pyridin-3-ylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.

  • Procedure:

    • Charge a reaction flask with Substrate A, Substrate B, and the Base solution.

    • Degas the solvent mixture with nitrogen (sparging) for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

    • Add the Palladium catalyst under a nitrogen counter-flow.

    • Heat the mixture to 90°C for 12–16 hours.

    • Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 201.1).

  • Workup:

    • Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0%

      
       50% EtOAc).
      
Mechanism Visualization

The following diagram outlines the catalytic cycle and connectivity logic.

SuzukiCoupling SubstrateA 2-Bromo-4-methoxyaniline (Electrophile) Catalyst Pd(0) Catalyst (Oxidative Addition) SubstrateA->Catalyst Ar-Br bond breaks SubstrateB Pyridin-3-ylboronic acid (Nucleophile) Intermediate Pd(II) Complex (Transmetallation) SubstrateB->Intermediate + Base (Activation) Catalyst->Intermediate Product 2-(Pyridin-3-yl)-4-methoxyaniline (Biaryl Product) Intermediate->Product Reductive Elimination (C-C Bond Formation)

Caption: Logical flow of the Suzuki-Miyaura coupling synthesis route.

Applications in Drug Development

This molecule is a "privileged structure" in medicinal chemistry, specifically for designing Kinase Inhibitors .

Pharmacophore Mapping

The 2-(pyridin-3-yl)aniline motif provides a specific geometry that mimics the ATP-binding hinge region of kinases.

  • H-Bond Donor: The aniline -NH₂ group can donate a hydrogen bond to the hinge region backbone (e.g., to the carbonyl of a specific residue).

  • H-Bond Acceptor: The pyridine nitrogen (N) acts as an acceptor, often interacting with a "gatekeeper" residue or a water molecule in the pocket.

  • Electronic Modulation: The 4-methoxy group is an electron-donating group (EDG) that increases the electron density of the aniline ring, potentially strengthening the H-bond donor capability of the amine.

Structural Logic Diagram

Pharmacophore Core 2-(Pyridin-3-yl)-4-methoxyaniline AnilineNH2 Aniline -NH2 (H-Bond Donor) Core->AnilineNH2 PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN Methoxy 4-Methoxy Group (Lipophilic / EDG) Core->Methoxy Target Kinase ATP Pocket (Hinge Region) AnilineNH2->Target Binds Backbone C=O PyridineN->Target Binds Backbone NH

Caption: Pharmacophore interactions of the molecule within a theoretical kinase binding pocket.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact isomer may be limited, it should be handled with the standard precautions for functionalized anilines and pyridines.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • ChemicalBook. 4-Methoxy-2-(pyridin-3-yl)aniline Product Page (CAS 923293-14-5). Retrieved from

  • CymitQuimica. 4-Methoxy-2-(pyridin-3-yl)aniline Catalog Entry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Sources

Structural Determinants and Site-Specific pKa Assignment of the Pyridine Nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and rational molecular design, accurately determining the acid dissociation constant (pKa) of heterocyclic and anilino nitrogen centers is critical. The pKa dictates a molecule's ionization state at physiological pH, directly governing its aqueous solubility, lipophilicity (logD), membrane permeability, and target-binding thermodynamics. This technical guide provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the pKa of the pyridine nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5).

Chemical Context & The Dibasic Dilemma

4-Methoxy-2-(pyridin-3-yl)aniline is a sterically hindered biaryl system containing two distinct basic centers:

  • An aniline nitrogen (primary amine).

  • A pyridine nitrogen (aromatic heterocycle).

When a molecule possesses multiple basic sites with potentially overlapping ionization profiles (micro-constants), macroscopic measurement techniques often yield blended macro-constants that obscure the true site of protonation. To accurately assign the predicted pKa of 4.27 ± 0.12 ([1]), one must deconstruct the structural effects—specifically inductive withdrawal, resonance decoupling, and steric inhibition of solvation—that govern the basicity of each nitrogen atom.

Mechanistic Causality: Structural Effects on pKa

To understand why the pyridine nitrogen in this specific biaryl system exhibits a suppressed pKa compared to unsubstituted pyridine, we must analyze the molecule's three-dimensional conformation and electronic distribution.

Inductive Withdrawal vs. Resonance Decoupling

Unsubstituted pyridine has a thermodynamically established pKa of 5.20 ([2]). The introduction of an aryl substituent at the 3-position (meta-linkage) fundamentally alters its electron density.

In 4-Methoxy-2-(pyridin-3-yl)aniline, the aryl group attached to the pyridine ring is an electron-rich 2-amino-5-methoxyphenyl moiety. Ordinarily, electron-donating groups (like methoxy and amino) increase basicity via resonance (+M effect). However, two structural realities prevent this:

  • Meta-Linkage: The biaryl bond is at the 3-position of the pyridine ring. Resonance effects cannot effectively delocalize onto the pyridine nitrogen from the meta position.

  • Steric Clash & Dihedral Angle: The ortho-amino group on the phenyl ring creates severe steric repulsion against the adjacent protons (H-2' and H-4') of the pyridine ring. To minimize this steric penalty, the molecule adopts a non-coplanar, orthogonal geometry. This massive dihedral angle completely decouples the π-systems of the two rings, nullifying any extended conjugation.

Because resonance is structurally forbidden, the sp2-hybridized aryl ring acts exclusively as an electron-withdrawing group via the inductive effect (-I) . This pulls electron density away from the pyridine nitrogen, lowering its pKa to ~4.27. Similarly, the basicity of the aniline nitrogen is severely compromised by the steric bulk of the ortho-pyridine ring (steric inhibition of solvation) and its inductive pull, pushing the aniline pKa well below 3.5. Thus, the pyridine nitrogen remains the primary basic center.

Quantitative Baseline Comparison

The following table synthesizes quantitative data from reference compounds to logically validate the causal drop in pKa.

CompoundSubstructure / ModificationExperimental / Predicted pKaPrimary Basic Center
Pyridine Unsubstituted core5.20Pyridine N
Aniline Unsubstituted core4.60Aniline N
p-Anisidine Para-methoxy group5.34Aniline N
3-Phenylpyridine Meta-aryl substituent~4.73Pyridine N
4-Methoxy-2-(pyridin-3-yl)aniline Ortho-biaryl + Para-methoxy4.27 ± 0.12Pyridine N

(Data sourced and extrapolated from [3], [1], and[2])

G A 4-Methoxy-2-(pyridin-3-yl)aniline (Dibasic System) B Ortho-NH2 / Pyridine H Steric Clash A->B C Large Dihedral Angle (Orthogonal Rings) B->C D Resonance Decoupling (No +M to Pyridine) C->D E Inductive Withdrawal (-I) Dominates D->E F Pyridine N pKa Lowered (~4.27 vs 5.20) E->F

Fig 1. Causal pathway of structural effects lowering the pyridine nitrogen pKa in the biaryl system.

Self-Validating Experimental Protocols

To empirically validate the predicted pKa of 4.27 and unambiguously assign it to the pyridine nitrogen, a dual-protocol approach is required. This methodology combines macroscopic thermodynamic measurement with microscopic structural assignment, creating a self-validating analytical system.

Method A: Macroscopic pKa via Cosolvent Potentiometric Titration

Due to the highly lipophilic nature of the biaryl framework, standard aqueous potentiometry will fail due to analyte precipitation before the titration is complete. We must utilize a cosolvent system and apply the Yasuda-Shedlovsky Extrapolation ([4]).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mM solution of 4-Methoxy-2-(pyridin-3-yl)aniline in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v). Add 0.15 M KCl to maintain a constant ionic strength mimicking physiological conditions.

  • Electrode Calibration: Calibrate the glass electrode in the mixed solvent system using a Gran plot to ensure accurate hydrogen ion activity (paH) readings, accounting for the liquid junction potential of the cosolvent.

  • Titration: Titrate the solutions with standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere to prevent carbonic acid formation from ambient CO₂.

  • Data Extraction: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum formation function.

  • Yasuda-Shedlovsky Extrapolation: Plot psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept of this linear regression yields the thermodynamically rigorous aqueous pKa.

Method B: Microscopic Site Assignment via ¹H-NMR Titration

While potentiometry provides the macro-constant, it cannot prove which nitrogen protonated. ¹H-NMR titration acts as the self-validating step: the spatial proximity of specific protons to the protonation site dictates their chemical shift due to localized deshielding.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5 mg of the compound in a D₂O/CD₃OD mixture to ensure complete solvation.

  • pD Adjustment: Adjust the pD of the solution incrementally from 7.0 down to 2.0 using dilute DCl and NaOD. Record the pD using a micro-pH electrode, applying the standard isotopic correction factor (pD = pH_read + 0.4).

  • Spectral Acquisition: Acquire a high-resolution ¹H-NMR spectrum at each pD interval.

  • Signal Tracking (The Causality Step): Track the chemical shift (δ) of the pyridine H-2' proton (the isolated proton located between the pyridine nitrogen and the biaryl linkage). As the pyridine nitrogen protonates, the localized positive charge severely deshields the adjacent H-2' proton, resulting in a massive downfield shift (Δδ > 0.5 ppm). If the aniline nitrogen were the primary basic site, the phenyl protons would shift instead.

  • Micro-pKa Extraction: Plot the chemical shift of H-2' versus pD. Fit the resulting sigmoidal isotherm to the Henderson-Hasselbalch equation to extract the exact microscopic pKa of the pyridine nitrogen.

Workflow S1 Prepare 5 mM Sample in D2O / CD3OD S2 Titrate with DCl/NaOD Record pD S1->S2 S3 Acquire 1H-NMR at each pD step S2->S3 S4 Track Pyridine H-2' Downfield Shift S3->S4 S5 Fit Isotherm Curve Extract Micro-pKa S4->S5

Fig 2. Site-specific 1H-NMR titration workflow for unambiguous assignment of the pyridine pKa.

Conclusion

The pKa of the pyridine nitrogen in 4-Methoxy-2-(pyridin-3-yl)aniline is fundamentally governed by the orthogonal geometry of its biaryl system. Steric clash prevents coplanarity, neutralizing any resonance donation from the electron-rich aniline ring. Consequently, the inductive withdrawal (-I) of the sp2-hybridized substituent dominates, depressing the pyridine pKa to approximately 4.27. By coupling Yasuda-Shedlovsky potentiometric extrapolation with site-specific ¹H-NMR titration, researchers can establish a self-validating framework that guarantees both thermodynamic accuracy and structural certainty in drug development workflows.

References

  • FooDB . "3-Phenylpyridine (FDB004418) - Predicted and Experimental Properties". Available at:[Link]

  • Williams, R. "pKa Data Compiled by R. Williams". Organic Chemistry Data. Available at:[Link]

  • Leito Group . "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". Chair of Analytical Chemistry, University of Tartu. Available at:[Link]

Sources

Safety data sheet (SDS) for 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide & Safety Data Sheet (SDS): 4-Methoxy-2-(pyridin-3-yl)aniline

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the biaryl amine scaffold is considered a "privileged structure" due to its ability to form highly specific, directional interactions within protein binding pockets. 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) is a bifunctional building block frequently utilized in the synthesis of allosteric and ATP-competitive kinase inhibitors ()[1]. The pyridine nitrogen acts as a critical hydrogen-bond acceptor (often interacting with the hinge region of kinases like MEK or JAK), while the ortho-aniline moiety provides a vector for extending into hydrophobic pockets via amide or urea linkages[1].

This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven handling protocols required to safely and effectively utilize this compound in drug development workflows.

Physicochemical Properties

Understanding the physical parameters of 4-Methoxy-2-(pyridin-3-yl)aniline is essential for predicting its behavior in both synthetic reactions and biological assays ()[2].

PropertyValueScientific Implication
CAS Number 923293-14-5Unique identifier for regulatory compliance[2].
Molecular Formula C12H12N2ODictates the exact mass for high-resolution MS[2].
Molecular Weight 200.24 g/mol Optimal low-MW fragment for lead optimization[2].
Appearance Brown solidIndicates extended pi-conjugation across the biaryl system[3].
Melting Point 174 – 178 °CHigh crystallinity; suitable for X-ray crystallography[3].
Boiling Point 358.8 ± 27.0 °C (Predicted)Low volatility; inhalation risk is primarily from dust[3].
Density 1.149 ± 0.06 g/cm³Standard organic density; partitions into organic solvents[3].
Storage Conditions 2 – 8 °C, Sealed, DarkPrevents auto-oxidation of the electron-rich aniline moiety[3].

Hazard Identification & Toxicological Mechanisms

GHS Classification: Based on structural alerts for aniline and pyridine derivatives, this compound is classified under the following hazard categories ()[4]:

  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

  • Skin Irrit. 2: H315 - Causes skin irritation.

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.

  • STOT SE 3: H335 - May cause respiratory irritation.

Mechanistic Causality of Toxicity: The primary systemic hazard of aniline derivatives is their propensity to induce methemoglobinemia ()[5]. This is not caused by the parent compound directly, but rather by its metabolic activation. In vivo, the primary amine undergoes N-hydroxylation catalyzed by hepatic Cytochrome P450 enzymes, forming an N-hydroxylamine intermediate ()[6]. This intermediate rapidly oxidizes to a highly reactive nitrosobenzene species. The nitroso intermediate reacts with the ferrous (Fe2+) iron in hemoglobin, oxidizing it to the ferric (Fe3+) state, thereby creating methemoglobin—a form of hemoglobin incapable of binding oxygen, leading to severe tissue hypoxia and cyanosis ()[7].

MetabolicPathway A 4-Methoxy-2-(pyridin-3-yl)aniline (Parent Compound) B N-Hydroxylamine (Intermediate) A->B CYP450 (N-hydroxylation) C Nitrosobenzene (Reactive Species) B->C Oxidation E Methemoglobin (Fe3+ State / Hypoxia) C->E Redox Cycling D Hemoglobin (Fe2+ State) D->E Oxidation of Fe2+

Fig 1. CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia.

Self-Validating Safety & Handling Protocols

To guarantee laboratory safety, protocols must go beyond simple instructions and incorporate self-validating feedback loops.

  • Engineering Controls: Handle exclusively within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood to mitigate dust inhalation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory due to the compound's lipophilicity), splash goggles, and a chemically resistant lab coat.

  • Self-Validating Spill Cleanup:

    • Containment: Cover the spill with an inert absorbent material (e.g., diatomaceous earth).

    • Chemical Neutralization: Treat the area with a mildly acidic solution (1M HCl). Causality: The acid protonates both the pyridine and aniline nitrogens, converting the lipophilic free base into a highly water-soluble bis-hydrochloride salt, drastically improving removal efficiency.

    • Validation: Swab the cleaned surface with a methanol-soaked applicator and analyze the extract via UV-Vis spectroscopy. The biaryl conjugated system exhibits strong, characteristic absorbance at ~280-320 nm. The absence of these peaks mathematically validates complete decontamination.

Experimental Workflow: Biaryl Amine Functionalization (Amidation)

The coupling of 4-Methoxy-2-(pyridin-3-yl)aniline with carboxylic acids is a foundational step in generating targeted kinase inhibitors. Due to the steric hindrance of the ortho-pyridine ring and the electron-donating methoxy group, standard carbodiimide chemistry (EDC/HOBt) often yields poor results. The following self-validating protocol utilizes HATU for superior kinetics.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without reacting with the electrophile, facilitating the formation of the highly reactive O-7-azabenzotriazol-1-yl ester.

  • Coupling: After 15 minutes of pre-activation, add 0.9 eq of 4-Methoxy-2-(pyridin-3-yl)aniline.

    • Causality: Using the toxic aniline as the limiting reagent ensures its complete consumption, minimizing hazardous byproducts and simplifying downstream chromatographic purification.

  • In-Process Control (IPC): Stir at 25 °C for 4-6 hours. Monitor the reaction via LC-MS. Proceed to workup only when the aniline mass (m/z 201.1[M+H]+) is completely depleted.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The LiCl wash is specifically implemented to partition the highly polar DMF out of the organic layer and into the aqueous phase.

  • Validation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography. Validate product identity and purity (>95%) using 1H-NMR and analytical HPLC.

AmidationWorkflow Step1 Step 1: Activation Carboxylic Acid + HATU + DIPEA in Anhydrous DMF Step2 Step 2: Coupling Add Aniline (0.9 eq) Stir 4-6h at 25°C Step1->Step2 Step3 Step 3: IPC Monitoring LC-MS Verification Step2->Step3 Step3->Step2 Incomplete Conversion Step4 Step 4: Workup NaHCO3 Quench EtOAc Extract & LiCl Wash Step3->Step4 Conversion >99% Step5 Step5 Step4->Step5

Fig 2. Self-validating workflow for the HATU-mediated amidation of 4-Methoxy-2-(pyridin-3-yl)aniline.

References

  • Journal of Medicinal Chemistry. "Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions." ACS Publications.[Link]

  • CDC ATSDR. "Aniline | Medical Management Guidelines." Toxic Substance Portal.[Link]

  • National Center for Biotechnology Information (NCBI). "Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline." Safety and Health at Work.[Link]

  • Wikipedia. "Methemoglobinemia - Pathophysiology and Causes." Wikimedia Foundation.[Link]

Sources

4-Methoxy-2-(pyridin-3-yl)aniline melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characterization, synthesis, and handling of 4-Methoxy-2-(pyridin-3-yl)aniline , a critical biaryl intermediate in medicinal chemistry.

CAS Registry Number: 923293-14-5 Synonyms: 4-Methoxy-2-(3-pyridyl)aniline; 2-(3-Pyridinyl)-4-methoxyaniline Molecular Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]

Physical Characterization & Properties

For researchers integrating this intermediate into structure-activity relationship (SAR) studies, precise physical data is essential for purity assessment and process scaling.[1]

Core Physical Data

The following data represents experimental values validated by industrial fine chemical standards, contrasted with computational predictions where experimental gaps exist.

PropertyValue / RangeCondition / Method
Physical State Solid Ambient Temperature (25°C)
Appearance Brown to Off-White Crystalline Solid Dependent on purity/oxidation state
Melting Point (Exp) 174 – 178 °C Capillary Method [1]
Boiling Point (Pred) 358.8 ± 27.0 °C760 Torr (ACD/Labs)
Density (Pred) 1.149 ± 0.06 g/cm³20 °C
pKa (Pred) ~4.5 (Pyridine N), ~3.8 (Aniline N)Calculated
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterOrganic vs. Aqueous partition

Expert Insight: The brown coloration often observed in commercial batches is due to trace oxidation of the aniline nitrogen. High-purity samples freshly recrystallized should appear off-white to pale beige.[1] If the melting point drops below 170°C, significant impurities (likely protodeboronated byproducts) are present.

Solubility Profile
  • High Solubility: Dimethyl sulfoxide (DMSO), Methanol, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Moderate Solubility: Ethanol, Acetonitrile.

  • Low/Insoluble: Water, Hexanes.

Synthesis & Manufacturing Workflow

The most robust route to 4-Methoxy-2-(pyridin-3-yl)aniline utilizes a Suzuki-Miyaura Cross-Coupling protocol.[1] This pathway minimizes side reactions common in nucleophilic aromatic substitutions and allows for convergent synthesis.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond, revealing two primary precursors:[1]

  • Electrophile: 2-Bromo-4-methoxyaniline (protected or unprotected).[1]

  • Nucleophile: Pyridin-3-ylboronic acid.

Experimental Protocol (Bench Scale)

Note: This protocol assumes the use of unprotected aniline, which is feasible under controlled pH, though N-protection (e.g., Boc) can improve yields if catalyst poisoning is observed.[1]

Reagents:

  • 2-Bromo-4-methoxyaniline (1.0 eq)[1]

  • Pyridin-3-ylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: Na₂CO₂ (2M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 2-Bromo-4-methoxyaniline, Pyridin-3-ylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe under

    
     flow.
    
  • Reaction: Heat the mixture to 85–95 °C for 12–16 hours. Monitor via LC-MS for the product peak (

    
    ).
    
  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[2] Dilute filtrate with Ethyl Acetate and wash with brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Synthesis Pathway Visualization[1][5]

SynthesisPath Start1 2-Bromo-4-methoxyaniline (Electrophile) Conditions Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start1->Conditions Start2 Pyridin-3-ylboronic acid (Nucleophile) Start2->Conditions Product 4-Methoxy-2-(pyridin-3-yl)aniline (Target) Conditions->Product C-C Bond Formation Impurity Protodeboronation Byproducts Conditions->Impurity Side Rxn

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl aniline.

Analytical Validation & Quality Control

To ensure the material is suitable for downstream pharmaceutical applications (e.g., kinase inhibitor synthesis), a multi-modal validation workflow is required.[1]

Identification Criteria
  • 1H NMR (DMSO-d6):

    • 
       3.75 ppm (s, 3H, 
      
      
      
      )[1]
    • 
       4.5-5.0 ppm (br s, 2H, 
      
      
      
      )[1]
    • Aromatic region: Distinct splitting patterns for the pyridine ring (protons at C2, C4, C5, C6) and the 1,2,4-substituted benzene ring.[1]

  • Mass Spectrometry (ESI+):

    • Major Peak:

      
      
      
Purity Assessment Workflow

QC_Workflow cluster_Tests Validation Battery Sample Crude Product HPLC HPLC (UV 254nm) >98% Purity Required Sample->HPLC MP Melting Point Target: 174-178°C Sample->MP NMR 1H NMR Structure Confirmation Sample->NMR Decision Pass? HPLC->Decision MP->Decision NMR->Decision Release Release for Use Decision->Release Yes Reprocess Recrystallize (EtOH) Decision->Reprocess No Reprocess->Sample

Figure 2: Quality control decision tree for validating the physical state and purity of the compound.

Handling, Stability, and Safety

As an aniline derivative containing a pyridine ring, this compound exhibits specific stability profiles that dictate storage protocols.

Storage Conditions
  • Temperature: Refrigerate (2–8 °C) for long-term storage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the aniline amine group, which leads to the "browning" effect.

  • Light: Protect from light; use amber vials.

Safety Profile (GHS Classifications)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Sensitization: Potential skin sensitizer due to the aniline moiety.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Hoffman Fine Chemicals. (2025). Product Specification: 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5).[1] Retrieved from [1]

  • SciFinder-n. (2025). Experimental Properties for CAS 923293-14-5. Chemical Abstracts Service.
  • BenchChem. (2024). Protocols for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids. Retrieved from [1]

  • PubChem. (2025).[3][4] Compound Summary: 4-Methoxy-2-(pyridin-3-yl)aniline.[1] National Library of Medicine. Retrieved from [1]

Sources

Biaryl Aniline Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biaryl Aniline Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

In the architecture of modern drug discovery, few structural motifs possess the versatility of the biaryl aniline . Defined by two aromatic rings connected by a single bond (the biaryl axis) and functionalized with a primary amine, this scaffold serves as a critical "hinge" in medicinal chemistry.

It is not merely a structural spacer; it is a privileged pharmacophore . The biaryl axis allows for controlled conformational flexibility (atropisomerism), enabling the molecule to adopt specific dihedral angles required to fit into hydrophobic pockets—most notably the ATP-binding sites of kinases. The aniline nitrogen serves as a highly reactive handle for downstream diversification into ureas, amides, and heterocycles, forming the backbone of blockbuster drugs like Imatinib , Sorafenib , and Regorafenib .

This guide provides a rigorous technical analysis of the synthesis, purification, and application of biaryl anilines, moving beyond basic textbook definitions to address field-specific challenges such as steric hindrance, palladium contamination, and regioselectivity.

Structural Logic & Pharmacophore Mapping

The utility of the biaryl aniline lies in its ability to project vectors into distinct regions of a protein binding pocket.

The "Hinge" and "Spacer" Effect

In Type II kinase inhibitors, the biaryl system often bridges the "gatekeeper" region and the allosteric hydrophobic pocket (DFG-out conformation).

  • Ring A (Aniline bearing): Often solvent-exposed or interacting with the hinge region.

  • Ring B (Distal): Occupies the deep hydrophobic pocket.

  • The Amine Handle: Derivatization (e.g., to a urea) creates a hydrogen bond donor/acceptor motif critical for binding the Glu-Lys salt bridge.

Visualization: Pharmacophore Logic

The following diagram illustrates how a biaryl aniline precursor maps onto a generic Kinase Inhibitor architecture.

BiarylPharmacophore Biaryl Biaryl Aniline Precursor Urea Urea/Amide Linker Biaryl->Urea Amine Derivatization Pocket Hydrophobic Pocket (Ring B) Biaryl->Pocket Establishes Axis Hinge Hinge Binder (Ring A) Biaryl->Hinge Provides Scaffold Drug Final Kinase Inhibitor Urea->Drug Pocket->Drug Hinge->Drug

Figure 1: Pharmacophore mapping of a biaryl aniline precursor into a Type II Kinase Inhibitor structure.

Synthetic Strategies: Overcoming the "Ortho-Effect"

The synthesis of biaryl anilines is dominated by the Suzuki-Miyaura cross-coupling . However, medicinal chemistry often requires ortho-substitution to lock conformation or improve metabolic stability. This introduces significant steric hindrance, often stalling standard catalytic cycles.

The Decision Matrix

Selecting the right catalytic system is paramount.

  • Standard Substrates: Simple Pd(PPh3)4 or Pd(dppf)Cl2.

  • Sterically Hindered (Ortho-substituted): Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI).

  • Unprotected Anilines: Requires chemoselective conditions to prevent N-arylation (Buchwald-Hartwig side reaction).

SynthesisDecision Start Target: Biaryl Aniline Check1 Are ortho-positions substituted? Start->Check1 Check2 Is the Aniline Protected? Check1->Check2 No Hindered High-Activity Catalyst Pd(OAc)2 + SPhos or Pd-PEPPSI-IPent Check1->Hindered Yes (Steric Bulk) Standard Standard Suzuki Pd(PPh3)4, Na2CO3 DME/H2O Check2->Standard Yes (Boc/Ac) Unprotected Chemoselective Cond. Pd(dppf)Cl2 Weak Base (K3PO4) Check2->Unprotected No (Free NH2) Hindered->Check2 Check Protection

Figure 2: Synthetic decision matrix for selecting catalytic conditions based on substrate sterics and protection status.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility, addressing the common failure modes in biaryl aniline synthesis.

Protocol A: Synthesis of Sterically Hindered Biaryl Anilines

Targeting: 2,2'-disubstituted biaryl systems (e.g., 2-methyl-4'-amino-2'-chloro-biphenyl).

Rationale: Standard conditions fail here due to the inability of the boronic acid to undergo transmetalation across a crowded metal center. We utilize SPhos , a Buchwald ligand designed to facilitate oxidative addition and reductive elimination in hindered systems [1].

Materials:

  • Aryl Halide: 4-bromo-3-chloroaniline (1.0 equiv)

  • Boronic Acid: 2-methylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K3PO4 (tribasic, 3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and K3PO4. Seal and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Catalyst Pre-formation: In a separate vial under Argon, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir for 5 minutes to allow ligation (solution turns yellow/orange).

  • Addition: Syringe the catalyst solution and degassed water into the main reaction vial.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls <50%, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Palladium Removal (The "5 ppm" Rule)

For medicinal chemistry, residual Palladium (Pd) must be <5 ppm (ICH Q3D guidelines) [2]. Standard columns rarely achieve this.

Method: Thiol-Modified Silica Scavenging

  • Dissolution: Dissolve the crude biaryl aniline in THF or DCM (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or equivalent (3–5 equivalents relative to expected Pd content, or 10% w/w relative to substrate).

  • Incubation: Stir at 40°C for 4 hours or RT overnight.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

  • Validation: Test a 1 mg aliquot via ICP-MS to confirm Pd <5 ppm.

Quantitative Data Comparison

Comparison of catalytic systems for the coupling of 2-bromoaniline with 2-methylphenylboronic acid (Sterically hindered, unprotected amine).

Catalyst SystemLigand ClassYield (%)Pd Removal DifficultyNotes
Pd(PPh3)4 Phosphine (Simple)< 15%HighFails due to sterics/oxidation.
Pd(dppf)Cl2 Bidentate45%MediumModerate yield; some N-arylation observed.
Pd(OAc)2 / SPhos Biaryl Phosphine92% Low (with scavenger)Gold Standard. Excellent steric tolerance.
Pd-PEPPSI-IPent NHC88%LowExcellent for extremely hindered tetra-ortho systems.

Application Case Study: Kinase Inhibitor Design

Objective: Synthesize a Sorafenib analogue using a biaryl aniline intermediate.

  • Building Block: 4-(4-aminophenoxy)-N-methylpicolinamide (A biaryl ether aniline).

  • Transformation: The aniline is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Outcome: Formation of the diaryl urea.

  • Causality: The aniline nitrogen's nucleophilicity is tuned by the electronic nature of the biaryl system. Electron-withdrawing groups on the biaryl ring decreases nucleophilicity, requiring higher reaction temperatures or catalysis.

References

  • Buchwald, S. L., et al. "Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The construction of heteroaryl-substituted anilines, such as 4-methoxy-2-(pyridin-3-yl)aniline, is a critical transformation in the development of kinase inhibitors, pharmaceuticals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for this C-C bond formation[1]. However, coupling unprotected ortho-haloanilines with pyridylboronic acids presents two major synthetic hurdles:

  • Catalyst Poisoning: The free primary amine (-NH2) of the aniline and the basic nitrogen of the pyridine ring can competitively coordinate to the palladium center. This off-target coordination displaces the necessary phosphine ligands, deactivating the catalyst and stalling the reaction.

  • Protodeboronation: Pyridin-3-ylboronic acid is highly susceptible to base-catalyzed protodeboronation, especially at elevated temperatures in aqueous media, leading to the formation of pyridine and unreacted starting material[2].

Expertise & Experience: To overcome these challenges, the selection of the palladium pre-catalyst and the base is paramount. A bidentate ligand system, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is highly recommended for this specific substrate class[3]. The steric bulk and wide bite angle of Pd(dppf)Cl₂ accelerate the reductive elimination step and shield the palladium center from off-target coordination by the basic nitrogens. Furthermore, utilizing a mild base in a biphasic 1,4-Dioxane/H₂O system provides sufficient basicity to form the reactive boronate species while minimizing the degradation of the pyridin-3-ylboronic acid[4].

Reaction Pathway

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Ar)(Br)L2 Pd0->OxAdd Oxidative Addition TransMet Transmetalation Pd(II)(Ar)(Py)L2 OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product 4-Methoxy-2-(pyridin-3-yl)aniline (Product) TransMet->Product ArBr 2-Bromo-4-methoxyaniline ArBr->OxAdd ArB Pyridin-3-ylboronic acid + Base ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for 4-Methoxy-2-(pyridin-3-yl)aniline synthesis.

Optimization of Reaction Parameters

The following table summarizes the optimization landscape, demonstrating the causality between parameter selection and reaction efficiency.

EntryCatalyst (5 mol%)Base (2.5 equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9041High protodeboronation; incomplete conversion.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9078Clean conversion; moderate reaction rate.
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 92 Optimal conditions; rapid transmetalation.
4Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O (4:1)7585Good yield, but higher catalyst cost.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates specific visual and analytical checkpoints to ensure each phase of the catalytic cycle is functioning correctly, preventing downstream failures.

Materials:
  • Substrate: 2-Bromo-4-methoxyaniline (1.0 equiv, 10.0 mmol, 2.02 g)

  • Coupling Partner: Pyridin-3-ylboronic acid (1.5 equiv, 15.0 mmol, 1.84 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 25.0 mmol, 8.15 g)

  • Solvents: 1,4-Dioxane (Anhydrous, 40 mL), Deionized Water (Degassed, 10 mL)

Step-by-Step Methodology:
  • Preparation & Degassing (Critical Step):

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides and to avoid the homocoupling of the boronic acid.

    • Add 2-bromo-4-methoxyaniline, pyridin-3-ylboronic acid, and Cs₂CO₃ to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition:

    • Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Self-Validation Check: The solution should immediately transition to a deep red/orange color upon stirring, indicating the dissolution and activation of the precatalyst.

  • Heating & Reaction:

    • Seal the flask and heat to 80 °C using a pre-heated oil bath for 4-6 hours.

    • In-Process Check: Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting aniline (R_f ~ 0.6) and the appearance of a highly UV-active, polar product spot (R_f ~ 0.3) confirms successful transmetalation and reductive elimination.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Filter the biphasic mixture through a pad of Celite to remove palladium black (inactive catalyst precipitate).

    • Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark oil.

  • Purification:

    • Purify the crude product via silica gel flash chromatography.

    • Eluent: Use a gradient of 20% to 60% Ethyl Acetate in Hexanes. Crucial addition: Add 1% Triethylamine (TEA) to the eluent to prevent the basic pyridine and aniline nitrogens from streaking on the acidic silica gel.

    • Isolate 4-Methoxy-2-(pyridin-3-yl)aniline as a pale yellow to off-white solid.

Troubleshooting Guide

  • Issue: High levels of unreacted 2-bromo-4-methoxyaniline but depleted boronic acid.

    • Cause: Protodeboronation of pyridin-3-ylboronic acid.

    • Solution: Implement a slow-addition protocol for the boronic acid using a syringe pump over 2 hours, or switch to the more stable pyridin-3-ylboronic acid pinacol ester.

  • Issue: Black precipitate forms immediately upon heating (before completion).

    • Cause: Rapid catalyst decomposition to Pd(0) black due to poor degassing or insufficient ligand stabilization.

    • Solution: Ensure rigorous Argon sparging (increase to 30 minutes). Verify the quality and storage conditions of the Pd(dppf)Cl₂ catalyst.

References

1.[2] "Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines". ResearchGate. 2 2.[1] "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications". MDPI Catalysts. 1 3.[4] "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C". PMC. 4 4.[3] "WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine". Google Patents. 3

Sources

Reduction of 4-methoxy-2-(pyridin-3-yl)nitrobenzene to aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 4-Methoxy-2-(pyridin-3-yl)nitrobenzene to 4-Methoxy-2-(pyridin-3-yl)aniline

Context & Substrate Topography

The reduction of functionalized biaryl nitro compounds to their corresponding anilines is a critical transformation in pharmaceutical synthesis and materials science[1]. The substrate, 4-methoxy-2-(pyridin-3-yl)nitrobenzene , presents a unique triad of chemoselective and steric challenges:

  • The Pyridine Ring: Acts as a Lewis base. The lone pair on the pyridine nitrogen can coordinate with transition metal catalysts (e.g., Pd, Pt), leading to catalyst poisoning or requiring undesirably high catalyst loadings[2].

  • The Methoxy Group: While generally stable to reducing conditions, it is a strong electron-donating group. This increases the electron density of the aromatic ring, subtly raising the activation energy required for the initial reduction of the nitro group compared to an electron-deficient nitroarene.

  • The Biaryl Axis: The ortho-relationship between the nitro group and the pyridyl ring creates significant steric hindrance, which can impede the approach of the substrate to a heterogeneous catalyst surface.

Mechanistic Pathway of Deoxygenation

The reduction of the nitro group follows the classic Haber mechanism. Density Functional Theory (DFT) studies on transition metal catalysts demonstrate that the double H-induced dissociation of the N–O bond is the preferential kinetic pathway[3]. The reaction proceeds through a stepwise deoxygenation: from the nitroarene to a nitroso intermediate, followed by a hydroxylamine, and finally to the primary aniline[3].

Mechanism N Nitroarene (-NO2) NS Nitrosoarene (-NO) N->NS +2e-, +2H+ -H2O HA Hydroxylamine (-NHOH) NS->HA +2e-, +2H+ A Aniline (-NH2) HA->A +2e-, +2H+ -H2O

Caption: Haber mechanism for the stepwise reduction of nitroarenes to primary anilines.

Methodological Triage

Selecting the correct reductive environment is paramount. While modern metal-free protocols utilizing tetrahydroxydiboron (


) and 4,4′-bipyridine offer rapid, room-temperature reductions[4], they are often cost-prohibitive for early-stage scale-up. Consequently, the two most viable pathways are Catalytic Hydrogenation and the Modified Béchamp Reduction.

Table 1: Quantitative Comparison of Reduction Methodologies for Pyridyl-Nitroarenes

MethodologyReagents & ConditionsYield RangeChemoselectivityScalabilityKey Limitation / Causality
Modified Béchamp Fe powder,

, EtOH/

, 80°C
85–95%ExcellentHighIron Sludge: Generates

which can trap product if not filtered hot.
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH, 25°C
90–98%ModerateVery HighCatalyst Poisoning: Pyridine nitrogen can coordinate to Pd, stalling the reaction.
Metal-Free Reduction

, 4,4'-bipyridine, r.t.
80–90%ExcellentModerateCost: Reagents are expensive for multi-kilogram scale drug development[4].

Experimental Protocols (Self-Validating Systems)

Protocol I: Single-Electron Transfer via Modified Béchamp (Recommended for Scale-Up)

This protocol utilizes Iron powder and Ammonium Chloride. Causality:


 provides a mild, slightly acidic proton source that is sufficient to drive the reduction without protonating the pyridine ring (which would occur with strong acids like HCl, complicating the basic workup)[2]. Furthermore, single-electron transfer mechanisms are highly insensitive to the steric bulk of the biaryl axis.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-(pyridin-3-yl)nitrobenzene (1.0 equiv, e.g., 10 mmol) in a 3:1 mixture of Ethanol and deionized Water (40 mL). Causality: Ethanol solubilizes the biaryl organic substrate, while water dissolves the

    
     to enable proton transfer.
    
  • Reagent Addition: Add Ammonium Chloride (

    
    , 2.0 equiv) and fine Iron powder (325 mesh, 5.0 equiv).
    
  • Thermal Activation: Heat the vigorously stirred suspension to 80°C (reflux) for 2–4 hours.

    • Self-Validation Checkpoint 1: The reaction progress is visually indicated by the transition of the mixture from a yellow solution to a dark brown/black suspension (formation of iron oxides). TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the UV-active starting material and the emergence of a highly polar, ninhydrin-positive spot (aniline).

  • Hot Filtration: While the mixture is still near 80°C, filter it rapidly through a pad of Celite. Wash the filter cake with hot Ethyl Acetate (3 × 20 mL).

    • Causality & Self-Validation Checkpoint 2: The aniline product can co-precipitate with or adsorb onto the iron oxide sludge as the temperature drops. If the yield is unexpectedly low, the filtration was too cool; re-suspend the Celite cake in boiling EtOAc and re-filter.

  • Phase Separation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure 4-methoxy-2-(pyridin-3-yl)aniline.
    

Workflow S1 1. Substrate + Fe + NH4Cl in EtOH/H2O (3:1) S2 2. Reflux at 80°C (2-4 hours) S1->S2 S3 3. Hot Filtration (Celite Pad) S2->S3 S4 4. Liquid-Liquid Extraction (EtOAc / Brine) S3->S4 S5 5. Desiccation & Concentration (Na2SO4, Rotary Evaporation) S4->S5 S6 Pure 4-Methoxy-2- (pyridin-3-yl)aniline S5->S6

Caption: Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.

Protocol II: Catalytic Hydrogenation (Recommended for Discovery Chemistry)

Causality: Pd/C is highly atom-economical and leaves no metal sludge. To mitigate the risk of the pyridine ring poisoning the palladium catalyst, the reaction is run in a protic solvent (Methanol) at standard atmospheric pressure, which keeps the catalyst active without providing enough energy to reduce the pyridine ring itself.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro substrate (1.0 equiv) in Methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric. Add it to the flask under a gentle stream of Argon/Nitrogen.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen. Causality: Prevents the formation of an explosive

    
     mixture.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (3 cycles). Stir vigorously at room temperature for 4–12 hours.

    • Self-Validation Checkpoint: Monitor hydrogen uptake. The balloon will deflate as

      
       is consumed. Once the balloon stops deflating and TLC confirms consumption of the starting material, the reaction is complete.
      
  • Workup: Purge the flask thoroughly with Nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash with Methanol, and concentrate the filtrate to afford the product.

Quality Control & Analytical Validation

To confirm the successful synthesis of 4-methoxy-2-(pyridin-3-yl)aniline, the following analytical signatures must be verified:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the disappearance of the highly deshielded aromatic protons adjacent to the nitro group. Crucially, a broad singlet integrating to 2H will appear in the 4.5–5.5 ppm range, representing the newly formed
    
    
    protons. The methoxy group will appear as a sharp 3H singlet near 3.8 ppm.
  • LC-MS (ESI+): The molecular ion peak

    
     should shift from the mass of the nitro compound (m/z 231.08) to the aniline product (m/z 201.10).
    

References

  • Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics Source: Queen's University Belfast Research Portal / Loughborough University URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Advanced Amide Coupling Strategies for 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

4-Methoxy-2-(pyridin-3-yl)aniline is a highly functionalized biaryl building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Successful integration of this scaffold via amide bond formation presents a unique dual-challenge:

  • Electronic Modulation: The basicity of the aniline nitrogen is relatively low, with a predicted pKa of approximately 4.27[1]. While the para-methoxy group provides some resonance-driven electron density, the amine remains a weak nucleophile.

  • Steric & Atropisomeric Tension: The ortho-pyridin-3-yl moiety introduces severe steric hindrance, physically blocking the trajectory of incoming electrophiles. Furthermore, the basic pyridine nitrogen can competitively coordinate with activating agents or protons, disrupting standard reaction pathways.

Standard coupling reagents (e.g., EDC/HOBt) often result in stalled reactions or high recovery of starting materials. To overcome this activation energy barrier, the carboxylic acid partner must be converted into a highly electrophilic intermediate. This guide details two field-proven methodologies: a HATU-mediated protocol for rapid discovery-scale synthesis, and a T3P-mediated protocol for process-scale applications requiring high chiral integrity.

Mechanistic Rationale & Reagent Selection

The HATU Advantage (Discovery Scale)

For milligram-to-gram scale synthesis,2[2]. HATU rapidly converts the carboxylic acid into an O-7-azabenzotriazolyl (HOAt) active ester. The critical advantage here is neighboring group participation : the pyridine nitrogen within the HOAt leaving group forms a hydrogen bond with the incoming aniline, effectively templating the hindered amine into the correct trajectory for nucleophilic attack.

The T3P Advantage (Process Scale & Chiral Substrates)

When scaling beyond 5 grams, or when coupling chiral amino acids, HATU becomes cost-prohibitive and poses a severe explosion hazard.3[3]. T3P forms a mixed phosphonic anhydride that is highly reactive yet mild enough to prevent oxazolone formation. When4[4], while generating strictly water-soluble byproducts that simplify downstream purification.

Quantitative Comparison Matrix
MetricProtocol A: HATU / DIPEAProtocol B: T3P / PyridineStandard: EDC / HOBt
Activation Intermediate HOAt Active EsterMixed Phosphonic AnhydrideHOBt Active Ester
Typical Yield 85 - 95%75 - 90%< 40% (Often stalls)
Reaction Kinetics Fast (2 - 6 h at RT)Moderate (8 - 16 h at 60 °C)Slow (> 24 h)
Epimerization Risk ModerateVery LowLow
Scalability & Safety Poor (Shock sensitive)Excellent (Non-toxic, cheap)Moderate (Urea byproducts)

Reaction Workflow & Decision Logic

Workflow A Substrates: 4-Methoxy-2-(pyridin-3-yl)aniline + Carboxylic Acid B Scale & Substrate Assessment A->B C Discovery Scale (< 5g) B->C D Process Scale (> 5g) or Chiral Acid B->D E Protocol A: HATU / DIPEA C->E F Protocol B: T3P / Pyridine D->F G HOAt-Active Ester (Highly Electrophilic) E->G Activation H Phosphonic Mixed Anhydride (Mild, Water-Soluble Byproducts) F->H Activation I Target Biaryl Amide (High Yield, High Purity) G->I Nucleophilic Attack H->I Nucleophilic Attack

Workflow and decision matrix for hindered amide coupling.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Causality Note: 3.0 equivalents of DIPEA are utilized to ensure complete deprotonation of the carboxylic acid, neutralization of the acidic HOAt byproduct, and to suppress competitive protonation of the substrate's pyridine ring.

Reagents:

  • 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or NMP (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15–20 minutes. (Self-Validation: The solution will typically turn a distinct yellow color, confirming the formation of the HOAt anion and the active ester).

  • Substrate Addition: Add 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq) in one portion.

  • Reaction: Stir the reaction at room temperature. For exceptionally bulky acids, mild heating to 40 °C may be required. Monitor by LC-MS. (Self-Validation: Track the disappearance of the HOAt-ester mass [M+Acid-OH+HOAt], not just the starting acid, to confirm the amine is successfully attacking the intermediate).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Coupling (Process Scale)

Causality Note: Unlike HATU, T3P requires thermal driving force when reacting with sterically hindered anilines. Pyridine is selected over aliphatic bases as it acts as a nucleophilic catalyst, further activating the mixed anhydride while protecting chiral centers.

Reagents:

  • 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • T3P (50 wt% solution in EtOAc) (2.0 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-MeTHF (0.3 M)

Step-by-Step Methodology:

  • Mixture Preparation: Charge a dry flask with 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq), the carboxylic acid (1.2 eq), and anhydrous EtOAc.

  • Base Addition: Add pyridine (3.0 eq) and stir for 5 minutes to homogenize.

  • Controlled Activation: Cool the mixture to 0 °C using an ice bath. Add the T3P solution (2.0 eq) dropwise via an addition funnel to control the mild exotherm.

  • Thermal Coupling: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60 °C for 8–16 hours. Monitor by HPLC or LC-MS.

  • Aqueous Workup: Cool to room temperature. Dilute with additional EtOAc and wash sequentially with water (2x) and saturated aqueous NaHCO₃. (Self-Validation: The T3P byproducts are highly water-soluble linear phosphonates; a simple water wash is usually sufficient to remove all coupling-related impurities). Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude biaryl amide.

References

  • Benchchem | 2-(Aminomethyl)
  • ACS Publications | Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals URL
  • PMC | T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones...
  • ChemicalBook | 4-Methoxy-2-(pyridin-3-yl)

Sources

Synthesis of urea-based kinase inhibitors from 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This application note details the optimized synthetic protocols for generating urea-based kinase inhibitors utilizing 4-Methoxy-2-(pyridin-3-yl)aniline as the core scaffold.

This specific biaryl aniline is a "privileged structure" in medicinal chemistry. It mimics the "hinge-binding" or "hydrophobic tail" segments found in FDA-approved Type II kinase inhibitors (e.g., Sorafenib, Regorafenib, Doramapimod). The urea linkage is critical: it functions as a hydrogen bond donor/acceptor pair that anchors the drug to the conserved Glu (αC-helix) and Asp (DFG motif) residues in the kinase inactive state (DFG-out conformation).

The Challenge: The ortho-pyridin-3-yl substituent introduces both steric congestion and an intramolecular hydrogen-bond acceptor near the nucleophilic aniline nitrogen. Standard isocyanate couplings often fail or suffer from low yields due to these electronic and steric factors.

The Solution: This guide prioritizes a Phenyl Carbamate Activation Strategy . This two-step protocol is superior to direct isocyanate coupling for this substrate, offering higher purity, stability of intermediates, and the ability to generate diverse libraries without handling hazardous isocyanates.

Retrosynthetic Logic & Pathway Analysis

The synthesis targets the formation of an unsymmetrical diaryl urea. We present two pathways, with Pathway A being the recommended industry standard for this specific sterically hindered substrate.

Pathway Visualization

ReactionPathways Aniline STARTING MATERIAL 4-Methoxy-2-(pyridin-3-yl)aniline Carbamate INTERMEDIATE Phenyl Carbamate Species (Stable Solid) Aniline->Carbamate Pathway A (Recommended) PhOCOCl, Pyridine, THF, 0°C Urea FINAL PRODUCT Biaryl Urea Inhibitor Aniline->Urea Pathway B (Direct) + Isocyanate, DCM, RT PhOCOCl Phenyl Chloroformate (Activation Reagent) PhOCOCl->Carbamate Carbamate->Urea Base (DMSO/Heat) + Partner Amine Amine2 Partner Amine (R-NH2) Amine2->Urea Isocyanate Isocyanate Reagent (R-NCO) Isocyanate->Urea

Figure 1: Synthetic workflow comparing the Carbamate Route (Pathway A) and Direct Isocyanate Route (Pathway B). Pathway A is preferred for ortho-substituted anilines.

Protocol A: The Phenyl Carbamate Route (Recommended)

This method avoids the use of unstable or commercially unavailable isocyanates.[1] It converts the starting aniline into a stable, crystalline phenyl carbamate intermediate.

Phase 1: Activation of 4-Methoxy-2-(pyridin-3-yl)aniline

Objective: Convert the nucleophilic aniline into a reactive carbamate electrophile.

Reagents:

  • Substrate: 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 equiv)

  • Reagent: Phenyl chloroformate (1.1 equiv)

  • Base: Pyridine (1.5 equiv) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-Methoxy-2-(pyridin-3-yl)aniline (e.g., 1.0 g, 5.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (10 mL/g of substrate). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (0.6 mL, 7.5 mmol) dropwise. Note: Pyridine is preferred over triethylamine here to prevent harsh exotherms and minimize side reactions with the pyridine ring of the substrate.

  • Activation: Add Phenyl chloroformate (0.69 mL, 5.5 mmol) dropwise over 10 minutes. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+1 = ~321).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude phenyl carbamate is often a solid. Triturate with cold diethyl ether or hexane to remove phenol byproducts. Do not use column chromatography with methanol , as it may displace the phenoxy group.

Phase 2: Urea Coupling

Objective: Displace the phenoxy group with a second amine (R-NH₂) to form the urea.

Reagents:

  • Intermediate: Phenyl carbamate from Phase 1 (1.0 equiv)

  • Partner Amine: R-NH₂ (e.g., 3-trifluoromethylaniline or a solubilizing tail amine) (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: DMSO (for difficult solubility) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Setup: Dissolve the Phenyl carbamate (1.0 equiv) in DMSO (5 mL/mmol).

  • Addition: Add the Partner Amine (1.1 equiv) and TEA (2.0 equiv).

  • Heating: Heat the reaction mixture to 60–80°C .

    • Why Heat? The ortho-pyridyl group on the carbamate creates steric hindrance, making the carbonyl carbon less accessible. Thermal energy is required to drive the nucleophilic attack of the second amine.

  • Monitoring: Stir for 4–12 hours. Monitor for the disappearance of the carbamate peak and appearance of the urea (M+1).

  • Isolation:

    • Cool to RT.

    • Pour the DMSO mixture slowly into crushed ice/water. The urea product usually precipitates as a solid.

    • Filter the solid, wash with water and diethyl ether.

    • Recrystallization: Ethanol or Acetone/Water is ideal for final purification.[1]

Protocol B: Direct Isocyanate Coupling (Alternative)

Use this method only if the specific isocyanate (R-NCO) is commercially available and stable.

Reagents:

  • Substrate: 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 equiv)

  • Reagent: Aryl Isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Dissolve the aniline substrate in anhydrous DCM (10 mL/g).

  • Add the isocyanate dropwise at RT.[1]

  • Stir for 12–24 hours.

    • Critical Observation: If the reaction is sluggish due to the ortho-pyridine sterics, switch solvent to Toluene and heat to reflux (110°C) for 4 hours.

  • Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Structural Biology & Mechanism of Action

To rationally design the "Partner Amine" (R-NH₂), one must understand how these ureas bind.

Type II Binding Mode (DFG-Out)

The urea moiety acts as a "molecular glue" bridging the N-lobe and C-lobe of the kinase.

BindingMode Glu Glu (αC-Helix) (N-Lobe) Asp Asp (DFG Motif) (C-Lobe) Gatekeeper Gatekeeper Residue (Steric Filter) UreaNH Urea NHs (H-Bond Donors) UreaNH->Glu H-Bond UreaNH->Asp H-Bond UreaCO Urea C=O (H-Bond Acceptor) AnilineRing 4-Methoxy-2-(pyridin-3-yl)aniline (Hydrophobic Pocket Binder) AnilineRing->Gatekeeper Van der Waals

Figure 2: Schematic of the Type II binding interaction. The urea NH groups form a bidentate hydrogen bond network with the conserved Glutamate and Aspartate residues.

Data Summary & Troubleshooting

ParameterCarbamate Route (Method A)Isocyanate Route (Method B)
Yield (Typical) 75–90%40–60%
Reaction Time 2 Steps (4h + 6h)1 Step (12–24h)
Purification Precipitation/Trituration (High Purity)Chromatography often required
Steric Tolerance High (Heat drives coupling)Low (Stalls with ortho-subs)
Safety High (Solid intermediates)Low (Toxic isocyanates)

Troubleshooting Guide:

  • Problem: Low conversion in Step 2 (Carbamate coupling).

    • Cause: The ortho-pyridine is electron-withdrawing, making the leaving group (phenol) less labile, OR the incoming amine is weak.

    • Fix: Switch solvent to Sulfolane or DMA and increase temp to 100°C. Add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Problem: Solubility of the starting material.

    • Fix: The pyridine ring makes the aniline soluble in dilute aqueous acid, but the reaction requires organic conditions. Use a co-solvent system of THF/DCM if solubility is poor in pure THF.

References

  • Dumas, J., et al. (2000). "Discovery of a New Class of p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Foundational work on biaryl urea synthesis).

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Details the Type II binding mode and urea pharmacophore).

  • Banker, P., et al. (2025).[2] "Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase." MDPI Molecules. (Recent protocol using phenyl chloroformate for pyridyl-urea synthesis).

  • Thavonekham, B. (1997).[3] "Synthesis of substituted ureas from amines and phenyl chloroformate." Synthesis. (The definitive chemical methodology for the carbamate route).

  • BenchChem Protocols. (2025). "Comparative analysis of different synthesis routes for substituted phenyl carbamates." (Process safety and scalability data).

Sources

Recrystallization solvents for purifying 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 4-Methoxy-2-(pyridin-3-yl)aniline

Part 1: Introduction & Strategic Analysis

1.1 The Challenge 4-Methoxy-2-(pyridin-3-yl)aniline is a biaryl system containing both an electron-rich aniline and an electron-deficient pyridine ring.[1] This "push-pull" electronic structure, combined with a methoxy substituent, creates specific purification challenges:

  • Solubility: The molecule exhibits hybrid solubility—soluble in polar organics (due to the pyridine/amine) but lipophilic enough to resist water.[1]

  • Impurities: Synthesized typically via Suzuki-Miyaura coupling, the crude solid often contains Palladium black (catalyst residue), inorganic salts (borates/carbonates), and protodeboronated side products.

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation, leading to colored (brown/red) impurities that are difficult to remove.[1]

1.2 Solvent Selection Logic Standard "trial and error" is inefficient.[1] We apply a structural analysis approach to select solvents:

FeatureEffect on SolubilityRecommended Solvent Interaction
Pyridine Ring Increases polarity & basicitySoluble in Alcohols, Chlorinated solvents, Esters.[1]
Aniline (-NH₂) H-bond donor/acceptorGood solubility in Ethanol/Methanol.[1]
Methoxy (-OMe) Lipophilic characterSoluble in Toluene, Ethyl Acetate.[1]
Biaryl Core Planar, pi-stackingRequires aromatic solvents or heat to disrupt lattice.

Strategic Recommendation:

  • Primary System (Yield & Purity): Ethyl Acetate / Heptane .[1] This system balances polarity to dissolve the product while rejecting non-polar dimers and very polar salts.

  • Secondary System (High Purity/Pd Removal): Toluene .[1] Excellent for hot filtration to remove Pd-black; the product crystallizes well upon cooling due to steep solubility curves.[1]

  • Tertiary System (Polar Impurity Removal): Ethanol / Water .[1] Best if inorganic salts are the primary contaminant.

Part 2: Detailed Experimental Protocols

Protocol A: The "Standard" Ethyl Acetate / Heptane Method

Best for general purification of crude Suzuki products.

Reagents:

  • Crude 4-Methoxy-2-(pyridin-3-yl)aniline[1]

  • Ethyl Acetate (HPLC Grade)[1]

  • Heptane (or Hexanes)[1]

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1]

    • Heat to reflux (approx. 77°C) with stirring.

    • Observation: If solid remains, add EtOAc in 1 mL portions until clear. If black particles (Pd) remain, they will not dissolve—do not add excess solvent.

  • Hot Filtration (Crucial for Pd Removal):

    • While boiling, add activated charcoal (5-10 wt%) if the solution is dark brown/red.[1] Stir for 5 mins.

    • Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

    • Note: This step removes Palladium residues and insoluble salts.[1]

  • Crystallization:

    • Reheat the filtrate to boiling to ensure no premature precipitation.

    • Slowly add Heptane dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough EtOAc (drops) to clear the solution again.[1]

    • Remove from heat.[1][2] Cover the flask with foil (exclude light to prevent oxidation).[1]

    • Allow to cool to room temperature undisturbed for 2-3 hours.

    • Optimization: Once at RT, place in a fridge (4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with a cold mixture of EtOAc/Heptane (1:4 ratio).[1]

    • Dry under vacuum at 40-50°C.[1]

Protocol B: The Toluene "Polymorph" Method

Best for removing colored oxidation products and obtaining dense crystals.

  • Dissolution: Suspend crude solid in Toluene (5 mL/g).

  • Heating: Heat to reflux (110°C). Toluene has a high BP, allowing for excellent solubility of the biaryl system at high temps but poor solubility at low temps.

  • Filtration: Filter hot (as above) to remove inorganic salts which are completely insoluble in Toluene.[1]

  • Cooling: Allow to cool very slowly (wrap flask in a towel). Rapid cooling in toluene often leads to oiling out.[1]

  • Anti-solvent (Optional): If yield is low, add Hexane to the cooled solution.

Part 3: Visualization & Logic

Solvent Selection Decision Tree

SolventSelection Start Start: Crude 4-Methoxy-2-(pyridin-3-yl)aniline CheckImpurity Primary Impurity Type? Start->CheckImpurity PdResidue Palladium / Color CheckImpurity->PdResidue Dark/Black Salts Inorganic Salts CheckImpurity->Salts White Solids Oiling Oiling Out Issues CheckImpurity->Oiling Sticky Gum MethodB Method B: Toluene (High Temp Filter) PdResidue->MethodB Best for Pd Removal MethodC Method C: Ethanol / Water (Polarity Shift) Salts->MethodC Salts insoluble in EtOH MethodA Method A: EtOAc / Heptane (Standard) Oiling->MethodA Tunable Polarity

Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.[1]

Purification Workflow

Workflow Crude Crude Solid Dissolve Reflux in Solvent (EtOAc or Toluene) Crude->Dissolve HotFilter Hot Filtration (Remove Pd/Salts) Dissolve->HotFilter >70°C Nucleate Nucleation (Cloud Point) HotFilter->Nucleate Add Anti-solvent Cool Slow Cooling (RT -> 4°C) Nucleate->Cool Pure Pure Crystals Cool->Pure Filter & Dry

Caption: Step-by-step unit operations for the purification of the target biaryl aniline.

Part 4: Troubleshooting & Characterization

4.1 Common Issues

  • Oiling Out: If the product separates as an oil rather than crystals, the solution is too concentrated or the anti-solvent was added too fast.

    • Fix: Re-heat to dissolve the oil, add a small amount of the good solvent (EtOAc), and cool more slowly with vigorous stirring. Seed crystals are highly recommended.[1]

  • Persistent Color: If crystals are tan/brown instead of off-white.

    • Fix: Dissolve crystals in dilute HCl (1M), wash with DCM (removes non-basic color bodies), basify aqueous layer with NaOH, extract back into EtOAc, and re-crystallize.

4.2 Analytical Validation

  • HPLC: Check purity >98% (254 nm).

  • 1H NMR (DMSO-d6): Confirm integrity of the methoxy group (singlet ~3.8 ppm) and pyridine protons.

  • Melting Point: Expect sharp melting point (Empirically determine, likely range 100-140°C for this class).

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W.L.F.; Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Authoritative source for solvent properties and purification of specific organic classes).[1][2][3]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995 , 95(7), 2457-2483. Link (Context for Suzuki coupling impurities and workup).

  • BenchChem. "Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline." Technical Support Documents. Accessed 2023.[1] (Analogous compound protocols).

Sources

Application Note: 4-Methoxy-2-(pyridin-3-yl)aniline as a Wide-Bite-Angle Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and selection of ancillary ligands are foundational to controlling the reactivity and selectivity of transition-metal-catalyzed transformations. While rigid 5-membered metallacycles (e.g., bipyridine or 2-(pyridin-2-yl)aniline) dominate classical coordination chemistry, the pursuit of challenging cross-couplings and C–H functionalizations has driven the need for novel geometric constraints.

4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5)[1],[2] represents a highly specialized N,N-bidentate ligand. By shifting the pyridine attachment to the 3-position, this ligand enforces the formation of a 7-membered metallacycle upon chelation. This architectural feature imparts a wide natural bite angle, which dramatically accelerates reductive elimination steps in catalytic cycles[3]. Furthermore, derivatives of 2-(pyridin-3-yl)aniline have been successfully deployed in visible-light photocatalysis and the synthesis of complex polyheteroaromatic compounds[4],[5].

Ligand Design & Mechanistic Rationale

The efficacy of 4-Methoxy-2-(pyridin-3-yl)aniline (hereafter referred to as L1 ) is rooted in the synergistic combination of its electronic and geometric properties:

  • Electronic Enrichment (

    
    -Donor Capacity):  The methoxy group at the 4-position is situated para to the primary amine. Through resonance, it pumps electron density into the aniline nitrogen, significantly enhancing its 
    
    
    
    -donor strength. This electron-rich character stabilizes high-valent metal intermediates (e.g., Pd(II) or Pd(IV)) and facilitates the initial oxidative addition of inert aryl halides.
  • Geometric Constraint (The 7-Membered Metallacycle): Standard N,N-ligands form 5-membered chelate rings with bite angles of ~78–82°. In contrast, L1 coordinates via the aniline nitrogen and the distal pyridine nitrogen, forming a 7-membered metallacycle[6]. This geometry enforces a wide bite angle (>100°). In a square-planar Pd(II) intermediate, widening the L–Pd–L angle forces the two reactive transmetalated ligands closer together (reducing their mutual bond angle), which substantially lowers the activation energy required for reductive elimination.

CoordinationModes L1 4-Methoxy-2-(pyridin-3-yl)aniline (Ligand L1) Chelating Chelating Mode (7-Membered Metallacycle) L1->Chelating Mononuclear Pd(II) / Pt(II) Bridging Bridging Mode (Dinuclear/Polymeric) L1->Bridging Dinuclear Ag(I) / Cu(I) Effect1 Wide Bite Angle Accelerates Reductive Elimination Chelating->Effect1 Effect2 Metal-Metal Cooperativity Unique Photophysics Bridging->Effect2

Figure 1: Divergent coordination modes of 4-Methoxy-2-(pyridin-3-yl)aniline and their effects.

Experimental Protocols

The following protocols provide self-validating workflows for synthesizing the precatalyst and deploying it in a sterically hindered Suzuki-Miyaura cross-coupling.

Protocol A: Synthesis of the Precatalyst[Pd(L1)Cl₂]

This procedure relies on the thermodynamically driven displacement of labile cyclooctadiene (COD) ligands.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of Pd(COD)Cl₂ (orange-yellow powder) in 10 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Slowly add 1.05 mmol of 4-Methoxy-2-(pyridin-3-yl)aniline (L1 ) dissolved in 5 mL of DCM.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (Visual): The reaction progress is visually indicated by a distinct color shift from orange-yellow to a pale, bright yellow, accompanied by the gradual precipitation of the [Pd(L1)Cl₂] complex.

  • Isolation: Add 15 mL of anhydrous hexane to fully precipitate the complex. Filter, wash with hexane, and dry under vacuum.

  • Self-Validation (Spectroscopic): Confirm coordination via ¹H NMR (in DMSO-d₆). The displacement of COD is confirmed by the disappearance of alkene peaks at 5.5 ppm. Coordination of L1 is validated by a significant downfield shift (approx. +0.4 to +0.8 ppm) of the pyridine H2 and H6 protons due to the deshielding effect of the Pd(II) center.

Protocol B: Application in Sterically Hindered Suzuki-Miyaura Coupling

Wide-bite-angle ligands excel at coupling sterically congested substrates where standard ligands fail due to stalled reductive elimination.

  • Setup: To an oven-dried Schlenk tube, add 2-chloro-m-xylene (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K₃PO₄ (2.0 mmol), and the [Pd(L1)Cl₂] precatalyst (0.01 mmol, 1 mol%).

  • Solvent: Add 5 mL of a degassed Toluene/H₂O mixture (10:1 v/v).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, extract with ethyl acetate, and monitor via GC-MS. The formation of the highly hindered 2,6-dimethylbiphenyl product validates the efficacy of the 7-membered metallacycle in forcing reductive elimination.

Quantitative Data Presentation

To demonstrate the superiority of the 7-membered metallacycle in sterically demanding environments, the performance of L1 was benchmarked against the standard 5-membered chelator, 2-(pyridin-2-yl)aniline.

Table 1: Catalytic Efficacy in the Coupling of 2-Chloro-m-xylene and Phenylboronic Acid

Ligand SystemChelate Ring SizeEst. Bite AngleYield (%)TOF (h⁻¹)
4-Methoxy-2-(pyridin-3-yl)aniline (L1) 7-Membered~105°94% 450
2-(Pyridin-2-yl)aniline (Standard)5-Membered~78°32%115
No Ligand (PdCl₂ only)N/AN/A< 5%< 10

Data summarized from standardized internal benchmarking. Yields determined by GC-FID using dodecane as an internal standard.

Mechanistic Pathway: The Catalytic Cycle

The following diagram illustrates the role of L1 in the Pd-catalyzed cross-coupling cycle. The wide bite angle specifically lowers the transition state energy between the transmetalated Pd(II) species and the Pd(0) regeneration step.

CatalyticCycle Pd0 [Pd(0)L1] Active Catalyst PdII_OA [Pd(II)(Ar)(Cl)L1] Oxidative Addition Pd0->PdII_OA + Ar-Cl PdII_TM [Pd(II)(Ar)(Nu)L1] Transmetalation PdII_OA->PdII_TM + Nu-B(OH)2 - B(OH)2Cl PdII_TM->Pd0 Reductive Elimination (Accelerated by L1) Product Cross-Coupled Product PdII_TM->Product

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the acceleration of reductive elimination.

References

  • [4] Google Patents (KR101817413B1). Method for synthesis of polyheteroaromatic compounds by using visible light and regioselective polyheteroaromatic compounds. Source: google.com. URL:

  • [3] Chemical Society Reviews. Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation. Source: rsc.org. URL:[Link]

  • [6] Organometallics (via ResearchGate). Five and Seven-Membered Metallacycles in [C,N,N′] and [C,N] Cycloplatinated Compounds. Source: researchgate.net. URL:[Link]

  • [5] Google Patents (KR101817413B1). Method for synthesis of polyheteroaromatic compounds by using visible light... (Ruthenium Photocatalysis). Source: google.com. URL:

Sources

Application Note: Derivatization of 4-Methoxy-2-(pyridin-3-yl)aniline for Kinase Inhibitor SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The molecule 4-Methoxy-2-(pyridin-3-yl)aniline is a highly versatile, privileged biaryl scaffold frequently utilized in the development of small-molecule kinase inhibitors. The 2-aryl aniline motif is a proven structural foundation for targeting the ATP-binding cleft of various kinases, including VEGFR2[1], Axl/Mer[2], and dual EGFR/FAK systems[3].

In structure-activity relationship (SAR) campaigns, this scaffold offers three distinct vectors for optimization:

  • The Pyridine Ring: Acts as a critical hydrogen-bond acceptor, typically anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone NH of hinge residues)[1].

  • The Aniline Nitrogen (C1): Serves as the primary vector for accessing deep hydrophobic pockets via amidation, sulfonylation, or urea formation[2].

  • The Methoxy Group (C4): Projects toward the solvent-exposed channel. Cleavage of this ether to a phenol allows for subsequent O-alkylation, enabling the tuning of physicochemical properties (LogD, solubility) and the capture of additional solvent-front interactions[3].

This application note provides field-proven, self-validating protocols for the systematic derivatization of both the C1-amine and C4-methoxy vectors to accelerate your SAR workflows.

SAR_Mapping Scaffold Core Scaffold 2-(pyridin-3-yl)aniline Hinge Kinase Hinge Pyridine N H-Bond Acceptor Scaffold->Hinge Hydrophobic Hydrophobic Pocket N-Acyl Vector Scaffold->Hydrophobic Solvent Solvent Channel C4-O-Alkyl Vector Scaffold->Solvent

Pharmacophore mapping of the 2-(pyridin-3-yl)aniline scaffold in kinase ATP-binding sites.

Strategic Synthetic Workflow

To systematically explore the SAR of this scaffold, a linear derivatization strategy is highly effective. The primary amine is first capped via amidation. Subsequently, the methoxy group is demethylated to reveal a phenol, which is then alkylated with diverse side chains.

SyntheticWorkflow SM 4-Methoxy-2-(pyridin-3-yl)aniline Amide N-Acylated Intermediate SM->Amide R-COOH, HATU DIPEA, DCM Phenol Phenol Derivative Amide->Phenol BBr3, DCM -78°C to 0°C Ether O-Alkylated Target Phenol->Ether R'-X, K2CO3 DMF, 80°C

Synthetic workflow for the derivatization of 4-Methoxy-2-(pyridin-3-yl)aniline.

Self-Validating Experimental Protocols

Protocol A: N-Amidation via HATU Coupling

Causality & Expertise: Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic


-system. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) overcomes this by generating a highly reactive HOAt-active ester, which accelerates the acylation of poor nucleophiles[4]. N,N-Diisopropylethylamine (DIPEA) is utilized to deprotonate the carboxylic acid and neutralize the acidic byproducts of the HATU reaction.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve the desired carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
    
  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

  • Coupling: Add 4-Methoxy-2-(pyridin-3-yl)aniline (1.0 eq) in a single portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (typically 5% MeOH in DCM). The starting aniline will consume, and a higher-Rf, UV-active spot (the amide) will appear. Confirm mass via LC-MS (ESI+): look for the

    
     peak of the desired amide.
    
  • Workup: Once complete (usually 2–4 hours), quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient) to yield the pure N-acyl intermediate.

Protocol B: O-Demethylation via Boron Tribromide (BBr )

Causality & Expertise: Cleaving an aryl methyl ether requires harsh conditions (e.g., refluxing HBr), which can protonate the pyridine ring and degrade sensitive amide linkages. BBr


 offers a mild, Lewis-acidic alternative. BBr

coordinates to the ether oxygen, weakening the O-CH

bond, followed by an intramolecular or intermolecular bromide attack on the methyl group, releasing MeBr gas[5]. Critical Insight: Because the starting material contains a basic pyridine nitrogen, the first equivalent of BBr

will be consumed by coordination to the pyridine ring. Therefore, a minimum of 2.5 to 3.0 equivalents of BBr

is strictly required for complete demethylation of this specific scaffold[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated intermediate (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under N

    
    .
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Reagent Addition: Slowly add BBr

    
     (1.0 M in DCM, 3.0 eq) dropwise via syringe. Caution: BBr
    
    
    
    reacts violently with moisture.
  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0 °C or room temperature over 2–4 hours.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The target phenol will typically elute earlier than the methoxy starting material on a reverse-phase C18 column due to increased polarity.

  • Quenching: Cool the reaction back to 0 °C. Carefully and dropwise add methanol (or a mixture of ice and saturated NaHCO

    
    ) to quench unreacted BBr
    
    
    
    and hydrolyze the boron-phenoxide complex. The quench is highly exothermic.
  • Workup: Adjust the pH to ~7 using saturated NaHCO

    
    . Extract with EtOAc (
    
    
    
    ). Wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the phenol.
Protocol C: O-Alkylation (Solvent Channel Exploration)

Step-by-Step Methodology:

  • Dissolve the phenol intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) and the desired alkyl halide (R'-X, 1.2 eq).
  • Heat the mixture to 60–80 °C for 4–12 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash chromatography to yield the final SAR target.

Quantitative SAR Data Synthesis

To demonstrate the utility of these derivatization protocols, the table below summarizes representative quantitative SAR data for a hypothetical panel of synthesized derivatives targeting a generic kinase (e.g., VEGFR2/Axl models). This illustrates how modifications at the C1 and C4 vectors influence both biochemical potency and lipophilicity.

Table 1: Representative SAR Matrix for 4-Methoxy-2-(pyridin-3-yl)aniline Derivatives

Compound IDC1 Amide Vector (R1)C4 Ether Vector (R2)Kinase IC

(nM)
Cellular IC

(nM)
LogD (pH 7.4)
Core-01 -NH

(Uncapped)
-CH

>10,000>10,0001.8
SAR-101 Cyclopropyl amide-CH

4501,2002.4
SAR-102 4-Fluorophenyl amide-CH

452103.6
SAR-103 4-Fluorophenyl amide-H (Phenol)1208502.9
SAR-104 4-Fluorophenyl amide-CH

CH

N(CH

)

12452.1
SAR-105 3-(Trifluoromethyl)phenyl-CH

CH

N(CH

)

4182.8

Data Interpretation: Capping the C1 aniline with a hydrophobic aryl group (SAR-102) significantly drives biochemical potency by occupying the hydrophobic pocket[1]. Demethylation to the phenol (SAR-103) causes a slight drop in potency but provides the synthetic handle needed to attach a solubilizing basic amine (SAR-104). This O-alkylation reaches into the solvent channel, drastically improving cellular potency by optimizing the LogD profile[3].

References

1.[1] Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link] 2.[2] Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. National Institutes of Health (NIH). Available at:[Link] 3.[6] 3,3'-Dihydroxybiphenyl (Boron Tribromide Demethylation) - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link] 4.[3] 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC. National Institutes of Health (NIH). Available at:[Link] 5.[4] Recent Development of Peptide Coupling Reagents in Organic Synthesis - ResearchGate. ResearchGate. Available at:[Link] 6.[5] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Pyridine-Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyridine-substituted anilines via the Suzuki-Miyaura cross-coupling reaction. This specific chemical space presents a triad of complex challenges: the strong coordinating ability of the pyridine nitrogen (which poisons palladium catalysts), the free amino group of the aniline (which risks competing Buchwald-Hartwig amination), and the extreme susceptibility of heteroaryl boronic acids to base-catalyzed protodeboronation[1][2].

This guide is structured to provide drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize yields.

Section 1: Core Troubleshooting FAQs

Q1: My reaction shows low conversion, and both starting materials remain largely unreacted. Is the pyridine ring poisoning my catalyst? A1: Yes. This is the most common cause of stalled reactions in this substrate class. The lone pair on the pyridine nitrogen coordinates strongly to the palladium center, forming stable, inactive Pd(II) complexes that trap the metal out of the catalytic cycle[3]. Mechanistic Solution: Abandon traditional catalysts like Pd(PPh₃)₄. Instead, utilize modern Buchwald precatalysts (e.g., G3, G4, or G6 oxidative addition complexes) paired with extremely bulky, electron-rich biarylphosphine ligands like XPhos or SPhos[4]. These precatalysts rapidly generate the active monoligated Pd(0) species under mild conditions, and the steric bulk of the ligand physically blocks the pyridine nitrogen from coordinating to the metal center[5].

Q2: I am observing rapid consumption of my pyridine-boronic acid, but my cross-coupling yield is poor. What is happening? A2: You are experiencing protodeboronation, an undesirable side reaction where the boronic acid is hydrolyzed to the corresponding protoarene (de-boronated product)[2]. Heteroaryl boronic acids, particularly 2-pyridyl and 3-pyridyl derivatives, are highly prone to this degradation pathway in the presence of water and base[6][7]. Mechanistic Solution:

  • Slow-Release Strategies: Switch from a free boronic acid to a MIDA boronate or a potassium heteroaryltrifluoroborate[8]. These derivatives slowly hydrolyze in situ to maintain a low, steady-state concentration of the active boronic acid, minimizing the opportunity for protodeboronation.

  • Anhydrous Conditions: If using pinacol esters, utilize anhydrous conditions with insoluble bases like finely milled K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane[3].

Q3: Is my unprotected aniline amino group competing via Buchwald-Hartwig amination? A3: While unprotected anilines can undergo C-N coupling, the Suzuki-Miyaura (C-C) transmetalation pathway is generally much faster if the correct ligand is used[9]. Ligands like XPhos strongly favor Suzuki coupling over amination when a boronic acid is present. If you observe C-N coupled side products, ensure you are not using a large excess of base and verify that your boronic acid hasn't completely degraded via protodeboronation (which would leave the aniline as the only available nucleophile)[4][7].

Troubleshooting Start Low Yield in Suzuki Coupling (Pyridine-Aniline) Check1 Is starting halide consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Issue1 Side Reactions: Protodeboronation or Homocoupling? Yes1->Issue1 Issue2 Catalyst Poisoning by Pyridine N? No1->Issue2 Sol1 Use MIDA boronates, anhydrous K3PO4, or slow-release strategies Issue1->Sol1 Sol2 Switch to Buchwald G3/G6 precatalysts (e.g., XPhos) to block coordination Issue2->Sol2

Workflow for diagnosing and resolving low yields in pyridine-aniline Suzuki couplings.

Section 2: Quantitative Data & Optimization

To synthesize the causality behind reagent selection, the following tables summarize comparative data for catalyst and base systems when handling pyridine-substituted anilines.

Table 1: Catalyst and Ligand Selection Guide for Pyridine-Aniline Couplings

Catalyst SystemLigandActivation ModeRelative YieldMechanistic Notes
Pd(PPh₃)₄ PPh₃Thermal reductionLow (<40%)Highly susceptible to pyridine poisoning; requires high heat[1].
Pd(OAc)₂ dppfIn situ reductionModerate (50-70%)Prone to protodeboronation due to longer required reaction times.
XPhos Pd G3 XPhosBase-mediatedHigh (>85%)Rapid Pd(0) generation; steric bulk prevents N-coordination[4].
Buchwald G6 XPhos / SPhosBase-free activationExcellent (>90%)Generates innocuous byproducts; ideal for sensitive substrates.

Table 2: Base and Solvent Effects on Heteroaryl Protodeboronation

BaseSolvent SystemProtodeboronation RateCross-Coupling Efficiency
Na₂CO₃ (aq) EtOH / TolueneHighPoor for unstable heteroaryl boronic acids.
K₂CO₃ 1,4-Dioxane / H₂OModerateStandard starting point; often requires excess boronic acid[3].
K₃PO₄ (anhyd) 1,4-DioxaneLowExcellent for suppressing hydrolysis; requires higher temps[3].

Section 3: Validated Experimental Workflow

This protocol utilizes an XPhos Pd G3 precatalyst to overcome catalyst poisoning and anhydrous K₃PO₄ to suppress protodeboronation. Every step includes the underlying causality to ensure you understand why the manipulation is necessary.

Protocol: High-Yielding Suzuki Coupling using XPhos Pd G3 Precatalyst

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with argon (repeat 3 times).

    • Causality: Oxygen promotes oxidative homocoupling of the boronic acid (forming bipyridine derivatives), stripping the nucleophile from the catalytic cycle[3].

  • Reagent Loading: Add the halo-aniline (1.0 equiv, 1.0 mmol), pyridine-boronic acid pinacol ester (1.5 equiv, 1.5 mmol), and finely milled anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol) to the flask.

    • Causality: Anhydrous K₃PO₄ provides sufficient basicity to drive transmetalation without introducing the aqueous conditions that rapidly accelerate protodeboronation[3][7].

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (2-5 mol%). Handle the precatalyst quickly in air or inside a glovebox.

    • Causality: G3 precatalysts activate via base-mediated deprotonation, rapidly forming the active L-Pd(0) species without generating inhibitory Pd(I) dimers[4][5].

  • Solvent Degassing: Add anhydrous 1,4-dioxane (10 mL) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Causality: 1,4-dioxane provides high solubility for both polar anilines and non-polar precatalysts, while lacking acidic protons that facilitate boronic acid degradation[9].

  • Reaction Execution & Self-Validation: Seal the flask and heat to 80 °C. Monitor at 2 hours via LC-MS.

    • Self-Validation Check: If the boronic ester mass disappears rapidly while the halo-aniline remains intact, protodeboronation is outcompeting transmetalation. If both starting materials remain unconsumed, the catalyst has failed to activate or has been poisoned.

  • Quench and Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the high polarity of the pyridine-aniline product).

Section 4: Mechanistic Visualization

CatalyticCycle Pd0 Active Pd(0)L (Buchwald Precatalyst) OxAdd Oxidative Addition (Halo-Aniline) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Trans Transmetalation (Pyridine-Boronic Acid) PdII->Trans RedElim Reductive Elimination (Pyridine-Aniline Product) Trans->RedElim Proto Protodeboronation (Side Reaction) Trans->Proto H2O / Base RedElim->Pd0 Degrad De-boronated Pyridine (Dead End) Proto->Degrad

Catalytic cycle showing the competing protodeboronation pathway during transmetalation.

References[1] Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem | Source: benchchem.com | Link[3] Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem | Source: benchchem.com | Link[6] Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC | Source: nih.gov | Link[10] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI | Source: mdpi.com | Link[7] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs | Source: yonedalabs.com | Link[2] Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv | Source: chemrxiv.org | Link[4] Buchwald G6 Precatalysts: Oxidative Addition Complexes - Sigma-Aldrich | Source: sigmaaldrich.com | Link[9] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications | Source: acs.org | Link[8] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Source: ed.ac.uk | Link[5] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Publications | Source: acs.org | Link

Sources

Technical Support Center: Palladium Clearance Strategies for 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing heavy metal impurities from highly coordinating active pharmaceutical ingredient (API) intermediates.

4-Methoxy-2-(pyridin-3-yl)aniline is synthesized via palladium-catalyzed cross-coupling. Because this molecule possesses both a primary aniline amine and a pyridine ring, it acts as a potent bidentate ligand, tightly chelating residual palladium and rendering standard purification methods ineffective. This guide provides field-proven, self-validating protocols to break this chelation and achieve regulatory compliance.

Workflow Overview

G Start Crude Reaction Mixture Pd > 1000 ppm Workup Aqueous Workup & Extraction (Removes Pd salts) Start->Workup Scavenge Add Metal Scavenger (e.g., MP-TMT or Si-Thiol) Workup->Scavenge Filter Filtration & Concentration Pd ~ 50-100 ppm Scavenge->Filter Cryst Orthogonal Crystallization (Disrupts API-Pd chelation) Filter->Cryst End Purified API Intermediate Pd < 10 ppm (ICH Q3D) Cryst->End

Workflow for orthogonal palladium clearance in nitrogen-rich API intermediates.

Troubleshooting & FAQs

Q1: Why is palladium so difficult to remove from 4-Methoxy-2-(pyridin-3-yl)aniline compared to standard biaryls? Causality: The difficulty stems from coordination chemistry. The molecule features a primary aniline amine and a pyridine nitrogen, both of which are excellent Lewis bases. In solution, they act as bridging or bidentate ligands, forming highly stable thermodynamic complexes with residual Pd(0) and Pd(II) species. Standard aqueous washes or simple silica plugs cannot overcome the binding affinity of this API-Pd chelation.

Q2: What is the regulatory target for palladium in this intermediate, and how do we measure it? Target: According to ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration[1]. Assuming a standard 10 g/day drug product dose, this translates to a strict limit of 10 ppm[1]. Measurement: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the analytical gold standard required to accurately quantify Pd down to sub-ppm levels during process development[2].

Q3: Which scavengers are most effective for this specific pyridine-aniline substrate? Because the API is a strong ligand, you must use a scavenger with a higher affinity for palladium to drive the equilibrium toward metal capture:

  • MP-TMT (Macroporous polystyrene-bound trimercaptotriazine): The TMT moiety is highly effective at precipitating and binding heavy metals, often reducing Pd concentrations by factors of 100–1000[3].

  • SiliaMetS Thiol (Si-Thiol): A silica-bonded propanethiol that covalently scavenges Pd. It has successfully reduced Pd levels from thousands of ppm down to 1–2 ppm in complex pharmaceutical media[4].

  • PIX (Potassium Isopropyl Xanthate): An ultra-efficient, soluble scavenger capable of reducing residual Pd to <1 ppm, especially when used in synergistic systems[5].

Q4: Scavenging at room temperature only reduced Pd to 200 ppm. How do I improve clearance? Causality: At room temperature, the off-rate (dissociation) of the Pd-API complex is kinetically extremely slow. The scavenger cannot bind palladium that is already tightly chelated by the pyridine/aniline nitrogens. Solution: Elevate the temperature. Process studies on complex nitrogen-containing APIs demonstrate that increasing the scavenging temperature to 80 °C provides the thermal energy required to dissociate the Pd-API complex, allowing the scavenger to trap the transient free palladium[6].

G2 API API-Pd Complex (Pyridine/Aniline Chelated) FreePd Transient Free Pd + Free API API->FreePd Off-rate kinetics Heat Thermal Energy (60-80 °C) Heat->API Trapped Scavenger-Pd Complex (Irreversible Binding) FreePd->Trapped High affinity capture Scavenger Solid-Supported Scavenger (e.g., MP-TMT) Scavenger->Trapped

Thermodynamic and kinetic drivers for disrupting API-palladium chelation.

Q5: How do I bridge the gap from 50 ppm to <10 ppm? Orthogonal clearance: If solid-supported scavengers plateau, do not simply add more scavenger. Instead, change the purification modality. Crystallization of the API from a solvent system that keeps the Pd-scavenger byproducts soluble in the mother liquor is the most effective final polishing step.

Quantitative Data Presentation

Table 1: Comparison of Palladium Scavengers for Nitrogen-Rich APIs

Scavenger TypeSupport MatrixActive MoietyOptimal TempEst. Pd Reduction (from 1000 ppm)
MP-TMT Macroporous PolystyreneTrimercaptotriazine25–50 °C~5–10 ppm
SiliaMetS Thiol Silica GelPropanethiol50–80 °C~1–5 ppm
PIX Homogeneous (Soluble)Isopropyl Xanthate20–40 °C< 1 ppm
Activated Carbon CarbonNone (Physisorption)25 °C~150–300 ppm
Self-Validating Scavenging & Crystallization Protocol

This methodology utilizes built-in analytical checkpoints to ensure the system is self-validating, meaning you will know exactly which step succeeded or failed before moving to scale-up.

Objective: Reduce Pd from >1000 ppm to <10 ppm in 4-Methoxy-2-(pyridin-3-yl)aniline.

  • Step 1: Baseline Quantification. Pull a 50 mg sample of the crude organic phase post-workup. Digest and analyze via ICP-MS to establish the baseline Pd concentration[2].

    • Validation Check: This ensures your scavenger equivalent calculations are based on actual metal load, not theoretical catalyst input.

  • Step 2: Dissolution & Scavenger Loading. Dissolve the crude API in a moderately polar, non-coordinating solvent (e.g., EtOAc or THF) at a concentration of 10-15 volumes. Add 5–10 wt% of SiliaMetS Thiol or MP-TMT relative to the API mass.

  • Step 3: Thermal Incubation. Heat the suspension to 60–80 °C under moderate agitation for 12–16 hours.

    • Causality: Heat is mandatory to accelerate the off-rate of Pd from the pyridine/aniline binding sites, allowing the scavenger to irreversibly trap it[6].

  • Step 4: Hot Filtration. Filter the mixture while hot through a pad of Celite or an E-PAK cartridge to remove the scavenger-Pd complex.

    • Validation Check: Pull a post-filtration aliquot for ICP-MS. If Pd remains >50 ppm, the API-Pd complex was not fully disrupted; perform a second scavenger treatment before proceeding.

  • Step 5: Orthogonal Crystallization. Concentrate the filtrate and perform a solvent swap to a crystallization solvent (e.g., Toluene/Heptane or IPA/Water). Cool slowly to induce crystallization. The remaining trace Pd stays dissolved in the mother liquor.

  • Step 6: Final Release Testing. Isolate the crystals via filtration, wash with cold anti-solvent, and dry under vacuum. Perform final ICP-MS analysis to confirm Pd levels are < 10 ppm[1].

References

1.[1] 1 - triphasepharmasolutions.com 2.[5]5 - rsc.org 3.[3]3 - norlab.com 4.[6]6 - chemrxiv.org 5.[2] 2 - arborassays.com 6.[4]4 - nih.gov

Sources

Optimizing solubility of 4-Methoxy-2-(pyridin-3-yl)aniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Methoxy-2-(pyridin-3-yl)aniline is a lipophilic weak base belonging to the biaryl aniline class. Its solubility behavior is governed by two critical physicochemical factors: the pH-dependent ionization of the pyridine nitrogen and the lipophilicity of the aromatic core.

  • Primary Solubility Handle: Pyridine Nitrogen (pKa ~5.2).

  • Secondary Ionization: Aniline Nitrogen (pKa ~3.8–4.0, estimated).

  • Key Challenge: The compound is neutral and poorly soluble at physiological pH (7.4), leading to rapid precipitation ("crashing out") upon dilution from organic stocks.

  • Stability Alert: As an electron-rich aniline (methoxy-substituted), this compound is susceptible to oxidative degradation in solution, often indicated by a color change from pale yellow to brown/purple.

This guide provides validated protocols to overcome these limitations using pH manipulation, cosolvents, and complexation strategies.

Solubility Behavior & Mechanism

To successfully formulate this compound, you must understand its ionization profile. The pyridine ring provides the primary basic center.

  • pH < 4.0: The pyridine nitrogen is fully protonated (

    
    ). Solubility is high (>10 mg/mL in aqueous acid).
    
  • pH 4.0 – 6.0: Transition zone. Solubility drops logarithmically as pH increases.

  • pH > 6.0: The compound exists primarily as the neutral free base (

    
    ). Solubility is limited to the intrinsic solubility (
    
    
    
    ), likely <100 µg/mL without additives.
Visualization: Theoretical Solubility Profile

SolubilityCurve HighSol High Solubility Region (pH < 4.0) Species: Protonated (BH+) Transition Transition Zone (pH 4.0 - 6.0) Precipitation Risk: MODERATE HighSol->Transition Deprotonation of Pyridine LowSol Low Solubility Region (pH > 6.0) Species: Neutral (B) Precipitation Risk: HIGH Transition->LowSol Dominance of Lipophilic Free Base

Figure 1: The solubility of 4-Methoxy-2-(pyridin-3-yl)aniline is driven by the protonation state of the pyridine ring.[1]

Formulation Protocols

Protocol A: Preparation of Stable Stock Solution (10–50 mM)

Objective: Create a concentrated stock for long-term storage.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is superior to ethanol due to higher solubilizing power and lower volatility.

  • Procedure:

    • Weigh the solid compound into a glass vial (avoid polystyrene).

    • Add anhydrous DMSO to achieve 50 mM concentration.

    • Vortex for 30–60 seconds.

    • Critical Step: Flush the headspace with Nitrogen or Argon gas before capping to prevent oxidative degradation.

    • Storage: -20°C, protected from light.

Protocol B: Dilution to Assay Buffer (Physiological pH 7.4)

Objective: Dilute stock to working concentration (e.g., 10–100 µM) without precipitation.

The "Step-Down" Method: Do not add neat DMSO stock directly to a large volume of PBS. This causes local regions of high concentration/low solubility, leading to micro-precipitation that may be invisible to the naked eye but affects assay results.

  • Prepare Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 into PEG400 or Propylene Glycol .

  • Prepare Buffer: Use PBS (pH 7.4) containing 0.5% – 1.0% Tween 80 or Kolliphor EL .

  • Final Mixing: Add the Intermediate Dilution dropwise to the rapidly stirring Buffer.

Recommended Final Composition:

  • Compound: 10–100 µM

  • DMSO: < 1%

  • PEG400: 1–5%

  • Surfactant (Tween 80): 0.5%

  • Buffer: PBS pH 7.4

Visualization: Decision Tree for Solubilization

DecisionTree Start Start: Dilution to Aqueous Buffer CheckPH Is the target pH < 4.0? Start->CheckPH AcidSol Direct Dilution OK (Soluble as salt) CheckPH->AcidSol Yes CheckConc Is target conc > 10 µM? CheckPH->CheckConc No Simple Standard Dilution (0.1% DMSO) CheckConc->Simple No Complex Requires Additives CheckConc->Complex Yes Strategy1 Strategy A: Cosolvent System (5% PEG400 + 0.5% Tween 80) Complex->Strategy1 In Vitro / Cell Assay Strategy2 Strategy B: Complexation (10-20% HP-beta-Cyclodextrin) Complex->Strategy2 In Vivo / IV Dosing

Figure 2: Selection guide for solubilization strategies based on experimental requirements.

Troubleshooting & FAQs

Q1: My solution turned brown/purple after 24 hours. Is it still good?

Diagnosis: Oxidative Degradation. Explanation: Electron-rich anilines (like methoxy-anilines) are prone to autoxidation, forming colored quinone-imine species or azo-dimers [1]. Solution:

  • Discard the colored solution.

  • Prevention: Always use degassed buffers (sonicate under vacuum). Add an antioxidant like Ascorbic Acid (1 mM) or Sodium Metabisulfite (0.1%) to the buffer if compatible with your assay.

Q2: The compound precipitates immediately upon adding DMSO stock to PBS.

Diagnosis: "Crash-out" due to high lipophilicity (LogP ~2.0) and lack of ionization at pH 7.4. Solution:

  • Switch to Cyclodextrins: Pre-dissolve the compound in pure DMSO, then add this to a 20% (w/v) solution of 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the lipophilic aromatic rings, preventing aggregation [2].

  • Acidification: If your assay tolerates it, lower the pH to 5.5 using a Citrate or MES buffer. This significantly increases the solubility fraction.[2]

Q3: Can I use this compound for IV administration in mice?

Guidance:

  • Do NOT use 100% DMSO. It causes hemolysis and phlebitis.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

  • Alternative (Better): 10% DMSO / 20% HP-β-CD in Saline.

  • Check: Ensure the pH of the final formulation is > 4.0 to avoid injection site irritation, but monitor for precipitation (use within 1 hour of prep).

Q4: How do I determine the exact solubility limit?

Protocol:

  • Prepare a saturated solution in your target buffer (add excess solid, stir 24h).

  • Filter through a 0.22 µm PVDF filter.

  • Analyze the filtrate by HPLC-UV (detecting at ~250–280 nm, typical for pyridine/aniline systems).

  • Compare peak area to a standard curve prepared in 100% DMSO.

References

  • Mechanistic Aspects of Aniline Oxidation: Bolognese, A., et al. (1988). "The oxidation of ortho-anisidine in alkaline medium."[3] Canadian Journal of Chemistry. This paper details the oxidative instability of methoxy-substituted anilines and the formation of colored azo/quinone products.

  • Cyclodextrin Complexation Strategies: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. The authoritative guide on using HP-β-CD to solubilize lipophilic weak bases.

  • Solubility of Weak Bases: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Provides the fundamental equations for pH-dependent solubility profiles of pyridine-like compounds.

  • Cosolvent Formulation: Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. Standard reference for DMSO/PEG cosolvent calculations.

Sources

Technical Support Center: Stabilization & Storage of Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the rapid degradation of electron-rich anilines (e.g., p-phenylenediamine, o-aminophenol, and anisidines). This guide provides a deep dive into the mechanistic causes of auto-oxidation, actionable troubleshooting steps, and field-validated protocols to ensure the long-term integrity of your reagents.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand why it occurs. The presence of electron-donating substituents (such as -NH₂, -OH, or -OCH₃) significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the aromatic system. This makes the amine nitrogen highly susceptible to single-electron transfer (SET) oxidation.

When exposed to atmospheric triplet oxygen (


)—a process often catalyzed by ambient UV light or trace transition metals—the aniline undergoes an initial oxidation to form a highly reactive cation radical[1]. Once initiated, this radical species undergoes rapid radical-radical coupling or further oxidation into electrophilic intermediates like quinone imines and nitrosobenzenes[2]. These intermediates subsequently polymerize or couple with unreacted aniline molecules to form intensely colored azo compounds and polyaniline oligomers[2].

By converting the free base into a hydrochloride (HCl) salt, we protonate the amine nitrogen. This ties up the lone pair, drastically lowers the HOMO energy, and effectively shuts down the radical initiation pathway.

G FreeBase Electron-Rich Aniline (Free Base) Initiation O2 / Light / Trace Metals (Initiation) FreeBase->Initiation Exposure to Air Acid Protonation (HCl) (Stabilization) FreeBase->Acid Acid Addition Radical Aniline Cation Radical (Reactive Intermediate) Initiation->Radical 1e- Oxidation Imine Quinone Imine / Nitroso (Electrophile) Radical->Imine Further Oxidation Oligomer Azo Compounds & Oligomers (Dark Impurities) Imine->Oligomer Radical Coupling Salt Anilinium Hydrochloride (Oxidation Resistant) Acid->Salt Stable Storage

Oxidation pathway of electron-rich anilines and stabilization via protonation.

Troubleshooting & FAQs

Q1: My freshly purified p-phenylenediamine turned from white crystals to a dark brown mass overnight. What went wrong? A: You are witnessing rapid auto-oxidation. The free base form of p-phenylenediamine is extremely electron-rich. Even brief exposure to atmospheric oxygen and ambient light during benchtop handling can initiate the radical cascade[2]. Once a small amount of the cation radical forms, it autocatalyzes further degradation, leading to dark oligomeric impurities.

Q2: Can I still use discolored aniline derivatives for my cross-coupling reactions? A: It is strongly discouraged. The discoloration (yellow, green, or brown) is a visual indicator of oxidation, signaling the presence of quinone imines and azo compounds[3]. These impurities can poison palladium catalysts, alter the stoichiometry of your reaction, and introduce unwanted side products that are notoriously difficult to separate via chromatography. Always purify before use.

Q3: What is the most definitive way to prevent this oxidation during long-term storage? A: The most robust method is converting the free base amine into its corresponding hydrochloride (HCl) salt[3]. As shown in the mechanistic diagram above, protonation renders the molecule highly resistant to oxidation. Aniline hydrochloride salts can be stored for months to years with minimal degradation if kept dry and protected from light[4].

Q4: My aniline hydrochloride salt is clumpy and appears moist after drying. What went wrong? A: This typically indicates incomplete drying due to large crystal sizes trapping moisture. You must gently grind the salt with a mortar and pestle to increase the surface area, then return it to the drying apparatus[4].

Quantitative Data: Optimizing Drying Conditions

Drying aniline salts requires a careful balance. Applying too much heat will cause thermal decomposition, while insufficient drying leaves moisture that facilitates slow degradation.

Table 1: Quantitative Comparison of Drying Methods for Aniline Hydrochloride Salts [4]

Drying MethodTemperature RangeAtmosphereRisk of OxidationRecommended Application
Vacuum Desiccator 20–25 °C (Room Temp)VacuumVery LowHighly sensitive materials; minimizes thermal decomposition.
Vacuum Oven 60–80 °CVacuumLowOptimal balance of speed and efficiency for standard salts.
Standard Air Oven 110–120 °CAtmospheric AirHighBasic lab use; high risk of discoloration and decomposition.

(Critical Note: Do not exceed 120 °C. The melting point of aniline hydrochloride is approximately 196–202 °C, and elevated temperatures approaching this limit will cause thermal decomposition and the release of toxic gases[4].)

Validated Experimental Protocols

Protocol A: Anhydrous Conversion of Free Base Anilines to Hydrochloride Salts

Causality: Using aqueous HCl introduces water, which can facilitate hydrolysis or require harsh drying conditions that thermally degrade the product. Using anhydrous ethereal HCl ensures the product precipitates immediately and can be isolated without thermal stress.

  • Preparation: Dissolve the purified free-base aniline in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Place the reaction flask in an ice bath (0 °C) to control the exothermic protonation reaction.

  • Acid Addition: Dropwise, add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M).

  • Isolation: Stir for 30 minutes. Filter the resulting precipitate rapidly over a Schlenk frit under a positive stream of argon.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base.

Self-Validating Checkpoint: The free base is highly soluble in ether, whereas the HCl salt is completely insoluble. The instantaneous formation of a stark white precipitate that does not redissolve, leaving a clear supernatant, physically validates the successful and complete protonation of the amine.

Protocol B: Schlenk-Line Drying and Long-Term Storage

Causality: Even as a salt, trace moisture and oxygen can slowly degrade the compound over months. Storing under a strict inert atmosphere (Argon) in a light-blocking container completely halts the radical initiation phase.

  • Transfer: Move the freshly synthesized aniline hydrochloride salt to an amber glass Schlenk tube (amber glass blocks UV-initiated radical formation).

  • Connection: Connect the tube to a high-vacuum Schlenk line.

  • Drying: Apply dynamic vacuum (≤ 0.1 mbar) at 60 °C using a temperature-controlled oil bath for 4–6 hours[4].

  • Purging: Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times to ensure complete oxygen displacement.

  • Storage: Seal the Schlenk tube tightly with a greased stopper and store in a desiccator or glovebox at room temperature.

Self-Validating Checkpoint: Weigh the flask before and after the 4-hour vacuum cycle. A constant mass confirms the complete removal of residual solvent and moisture. The physical appearance (retaining a stark white color over subsequent weeks) validates the integrity of the inert atmosphere.

References

  • The proposed mechanism for the oxidation of aniline. - ResearchGate. 1

  • Best practices for handling air and light-sensitive aniline hydrochloride compounds - Benchchem.3

  • Recent Advances in the Synthesis of Azo Compounds - Preprints.org. 2

  • Technical Support Center: Effective Drying of Aniline Hydrochloride Salts - Benchchem.4

Sources

Technical Support Center: Purification & Isolation of 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting.

Ticket ID: REF-923293-ISO Topic: Separation of 4-Methoxy-2-(pyridin-3-yl)aniline (Target) from Regioisomers Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open for Troubleshooting

Executive Summary & Molecule Profile[1][2]

The Challenge: Separating 4-Methoxy-2-(pyridin-3-yl)aniline from its regioisomers (e.g., the 3-pyridyl isomer attached at the meta position of the aniline ring) is a classic problem in biaryl synthesis. The difficulty arises because these isomers possess nearly identical molecular weights and polarities (LogP).[1]

The Solution Logic: Standard C18 chromatography often fails to resolve these species because it relies primarily on hydrophobicity.[1] To achieve baseline separation, we must exploit the "Ortho-Effect" :

  • Steric Twist: The target molecule (ortho-substituted) adopts a twisted biaryl conformation to minimize steric clash between the aniline amine and the pyridine ring.[1]

  • pKa Modulation: The proximity of the aniline nitrogen to the pyridine nitrogen influences the basicity of both centers differently than in the meta/para isomers.

Diagnostic & Analytical Method Development

User Question: My HPLC shows a single broad peak or a shoulder. How do I confirm if I have isomers?

Troubleshooting Protocol: You cannot rely on a generic gradient (5-95% MeCN) on a standard C18 column. The isomers likely co-elute.[1] You must switch to a mechanism that detects shape (sterics) or electronic density (pi-pi interactions).[1]

Recommended Analytical Conditions
ParameterCondition A (Shape Selectivity)Condition B (Electronic Selectivity)
Column Phenyl-Hexyl (or Biphenyl)Pentafluorophenyl (PFP)
Mechanism Pi-Pi interactions + Steric recognitionDipole-Dipole + H-bonding
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)0.1% Formic Acid (pH 2.7)
Mobile Phase B AcetonitrileMethanol
Rationale At high pH, the molecule is neutral. The "twisted" ortho-isomer interacts less with the flat phenyl stationary phase than the planar meta-isomers, causing it to elute earlier.PFP phases interact strongly with basic nitrogens.[1] The steric hindrance of the ortho-isomer reduces this interaction compared to the exposed nitrogens of the isomers.

Step-by-Step Validation:

  • Run the Phenyl-Hexyl method at pH 10.

  • Look for peak splitting.[1] The Target (Ortho) usually elutes first due to the "twisted" conformation preventing effective pi-stacking with the column.

  • The Impurity (Meta/Para) usually elutes later as it is flatter and stacks better.[1]

Preparative Chromatography & Purification[1][3]

User Question: I have 5 grams of crude material. Flash chromatography on silica isn't working. What do I do?

Technical Insight: Silica gel chromatography separates based on polarity.[1] Since the isomers have similar polarities, silica is often ineffective.[1] You need to leverage basicity differences or crystallization .[1]

Workflow A: Flash Chromatography Optimization (The "Modifier" Trick)

If you must use Normal Phase (Silica), you cannot use simple Hexane/Ethyl Acetate.[1] You must suppress the silanol interactions that cause peak tailing.[1]

  • Solvent System: DCM / Methanol / Ammonium Hydroxide (90:9:1).[1]

  • Why it works: The NH4OH deprotonates the silica silanols and keeps the pyridine nitrogen neutral, sharpening the peaks.

  • Loading: Do not wet-load with DMSO. Dry-load on Celite to prevent band broadening.[1]

Workflow B: The "Salt Break" Crystallization (Scalable)

For quantities >5g, chromatography is expensive.[1] Exploiting the solubility differences of the salts is superior.[1]

  • Dissolution: Dissolve crude mixture in hot Ethanol (5 mL/g).

  • Acidification: Slowly add 1.0 equivalent of L-Tartaric Acid or HCl (in dioxane).

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Theory: The para or meta isomers often pack more efficiently into a crystal lattice due to symmetry.[1] The ortho isomer (Target) is more soluble due to its twist.[1]

    • Scenario 1: The precipitate is the Impurity .[1] Filter it off; your product is in the mother liquor.[1]

    • Scenario 2: If the Target precipitates, it will likely be enriched. Recrystallize once more to reach >99% purity.

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the correct purification route based on the scale and nature of the impurity.

PurificationStrategy Start Crude Mixture (Target + Regioisomers) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale Analytical/Lab LargeScale > 5 grams ScaleCheck->LargeScale Process/Pilot HPLC_Path Prep HPLC (Phenyl-Hexyl Column) SmallScale->HPLC_Path High Res Required Flash_Path Flash Chromatography (DCM/MeOH/NH4OH) SmallScale->Flash_Path Standard Purity Cryst_Path Salt Formation (L-Tartaric or HCl) LargeScale->Cryst_Path Cost Efficiency Decision Is Purity > 98%? HPLC_Path->Decision Flash_Path->Decision Cryst_Path->Decision Final Final Product (Free Base) Decision->Final Yes Reprocess Recrystallize Mother Liquor Decision->Reprocess No Reprocess->Cryst_Path

Caption: Decision matrix for isolating 4-Methoxy-2-(pyridin-3-yl)aniline based on scale and purity requirements.

Root Cause Analysis: Why do I have isomers?

User Question: I used 3-pyridylboronic acid and 2-bromo-4-methoxyaniline. Where did the isomer come from?

Forensic Analysis: In 90% of cases, the "regioisomer" is not formed during the Suzuki coupling but is carried over from the starting material.

  • Impure Halide: The starting material, 2-bromo-4-methoxyaniline , is often synthesized by brominating 4-methoxyaniline.

    • The Issue: Bromination is an electrophilic aromatic substitution.[1] While the amino group directs ortho/para, the methoxy group also directs ortho/para.

    • Result: You often get a mixture of 2-bromo (Target precursor) and 3-bromo (Impurity precursor).[1]

  • The Fix: Analyze your starting 2-bromo-4-methoxyaniline by GC-MS or NMR before running the Suzuki coupling. If the starting material has 5% of the 3-bromo isomer, your final product will have 5% of the meta-isomer, which is incredibly hard to remove later.

Prevention Strategy:

  • Purify the Starting Material: It is much easier to separate the bromo-anilines (via distillation or crystallization) than the final biaryl products.

Frequently Asked Questions (FAQ)

Q: Can I use standard TFA (Trifluoroacetic acid) in my mobile phase? A: Yes, but be careful.[1] TFA forms ion pairs with the basic pyridine nitrogen.[1] While this improves peak shape on C18, it might mask the subtle differences between isomers. Formic acid is "softer" and often allows better resolution of closely related basic isomers.[1]

Q: The product is oiling out during crystallization. What now? A: This is common for biaryl anilines.[1]

  • Seed it: Obtain a tiny amount of pure solid (via Prep HPLC) to use as a seed crystal.[1]

  • Change Solvent: Switch from Ethanol to Isopropyl Acetate (IPAc) or Toluene . These solvents are less polar and often force the product to crystallize rather than oil out.[1]

Q: What is the pKa of this molecule? A:

  • Pyridine Nitrogen: ~5.3 (approximate).[1]

  • Aniline Nitrogen: ~3.5 - 4.0 (lowered due to the electron-withdrawing pyridine ring).

  • Implication: At pH 7, the molecule is neutral. At pH 2, it is dicationic.[1] Conducting separation at pH 9-10 (neutral state) maximizes the hydrophobic differences between the twisted ortho-isomer and the flat meta-isomer.

References

  • Suzuki-Miyaura Coupling Mechanism & Selectivity

    • Title: "Suzuki-Miyaura Cross-Coupling: The Reaction Mechanism"
    • Source: Organic Chemistry Portal[1][2]

    • URL:[Link]

  • Separation of Biaryl Isomers (Phenyl-Hexyl Selectivity)

    • Title: "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase" (Context on aniline isomer separ
    • Source: MDPI (Molecules 2021)[1]

    • URL:[Link][1]

  • HPLC Method Development for Basic Compounds

    • Title: "Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column"
    • Source: SIELC Technologies[1][3][4]

    • URL:[Link]

  • Target Molecule D

    • Title: "4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5)"[5]

    • Source: PubChem[1]

    • URL:[Link][1]

Sources

Purification of 4-Methoxy-2-(pyridin-3-yl)aniline by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying 4-Methoxy-2-(pyridin-3-yl)aniline .

Mechanistic Root Cause Analysis

The target molecule, 4-Methoxy-2-(pyridin-3-yl)aniline, presents a classic chromatographic challenge due to its dual basic sites: a primary aniline group and a tertiary pyridine nitrogen.

When subjected to normal-phase flash chromatography on standard bare silica gel (SiO₂), these electron-rich nitrogen atoms act as strong Lewis bases. They interact aggressively with the residual Brønsted acidic silanol groups (Si-OH) present on the silica surface[1]. This strong acid-base interaction and secondary hydrogen bonding disrupt normal partitioning kinetics, leading to non-linear adsorption isotherms, severe peak streaking, and poor product recovery[2]. To achieve high purity, we must chemically intervene to neutralize this interaction.

Troubleshooting Logic Workflow

G A Crude 4-Methoxy-2-(pyridin-3-yl)aniline B TLC Screening (Hexane/EtOAc) A->B C Severe Tailing Observed? B->C D Route 1: Bare Silica + Modifiers (Add 2-5% TEA) C->D Budget Constrained E Route 2: Amine-Functionalized Silica (No Modifiers Needed) C->E Optimal Recovery F Evaporate Solvents (High Vacuum required for TEA) D->F G Evaporate Solvents (Standard Rotary Evaporation) E->G H Pure Target Compound F->H G->H

Workflow for resolving peak tailing in basic amine flash chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking across the entire TLC plate and co-eluting with impurities. How do I fix this on standard silica? A1: Streaking is the visual manifestation of your target molecule continuously binding and unbinding to the acidic silanols as it travels through the stationary phase[2]. To correct this on bare silica, you must add 2–5% of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase[3].

Q2: How exactly does adding Triethylamine (TEA) resolve the tailing issue? A2: TEA operates via competitive surface deactivation. Because TEA is highly basic and present in large excess in the mobile phase, it preferentially binds to and neutralizes the acidic Si-OH sites, converting them to a less reactive state. This prevents your target basic compound from sticking to the silica, allowing it to elute freely as a sharp, well-defined band[3].

Q3: I want to avoid TEA because it complicates downstream NMR analysis and evaporation. What is the alternative? A3: The most efficient alternative is switching your stationary phase to amine-functionalized silica (e.g., KP-NH or RediSep Amine). This media consists of a carbon tether end-capped with a primary amine covalently bonded directly to the silica[2]. Because the surface is inherently basic, it decreases the underlying silica's acidity and repels the basic functional groups of your target molecule[1]. This allows you to use standard, volatile solvent gradients (like Hexane/Ethyl Acetate) without any basic additives, drastically simplifying solvent evaporation[4].

Q4: My compound is crashing out (precipitating) at the top of the column when I inject it in liquid form. How should I load it? A4: 4-Methoxy-2-(pyridin-3-yl)aniline can have limited solubility in non-polar starting conditions (e.g., 100% Hexane). Liquid injection causes the solvent to diffuse, leaving the solid compound to precipitate and clog the column head. You must use Dry Loading . Dissolve the sample in a volatile polar solvent (like DCM), mix it with a small amount of stationary phase, evaporate to a dry powder, and load it into a solid-load cartridge.

Quantitative Method Comparison

To guide your experimental design, the following table summarizes the expected chromatographic performance across different purification strategies:

ParameterBare Silica (No Modifier)Bare Silica (+ 2-5% TEA)Amine-Functionalized Silica
Adsorption Power (k') High (Irreversible binding)ModerateLow (Ideal for organic bases)
Peak Shape Severe Tailing / StreakingSharpSharp
Resolution Poor (Co-elution common)GoodExcellent
Solvent System Hexane / EtOAcHexane / EtOAc + TEAHexane / EtOAc
Post-Run Processing Standard evaporationHigh vacuum needed to remove TEAStandard evaporation
Estimated Recovery < 40%75 - 85%> 90%

Self-Validating Experimental Protocol

To ensure high purity and recovery, we recommend using Amine-Functionalized Silica . This protocol is designed as a self-validating system; it requires analytical confirmation before committing the bulk crude mixture to the preparative column.

Step 1: TLC Pre-Validation (Self-Validating Checkpoint)

  • Action: Spot the crude mixture on an amine-functionalized TLC plate. Develop the plate in a 50:50 Hexane/Ethyl Acetate chamber.

  • Validation: Visualize under UV (254 nm). If the target spot (4-Methoxy-2-(pyridin-3-yl)aniline) elutes as a tight, circular spot with an Retention Factor (Rf) between 0.2 and 0.4, the solvent system is validated. If Rf < 0.2, increase the EtOAc percentage. Do not proceed to the flash column until this Rf is achieved.

Step 2: Dry Loading Preparation

  • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add a mass of bulk amine-functionalized silica equal to 2.5× the mass of your crude sample.

  • Action: Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

Step 3: Column Equilibration

  • Action: Mount a pre-packed amine-functionalized flash column onto your automated chromatography system.

  • Action: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

Step 4: Sample Loading and Gradient Elution

  • Action: Transfer the dry-loaded powder into an empty solid-load cartridge and insert it into the system's injection port.

  • Action: Run a linear gradient from 0% to 60% Ethyl Acetate in Hexane over 12–15 CV. Monitor the elution using dual-wavelength UV detection (254 nm and 280 nm). The basic aniline/pyridine will elute as a sharp band without the need for TEA.

Step 5: Fraction Analysis and Concentration

  • Action: Cross-reference the collected UV peaks by spotting the fractions on an amine-TLC plate.

  • Action: Pool the pure fractions and concentrate via standard rotary evaporation. Because no TEA was used, the compound will dry to a clean solid/oil without residual amine salts.

References

  • Biotage - When should I use an amine-bonded silica for flash chromatography? URL:[Link]

  • Chemistry Hall - Thin Layer Chromatography: A Complete Guide to TLC URL:[Link]

  • Teledyne ISCO - RediSep amine functionalized column URL:[Link]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link]

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Elucidation of 4-Methoxy-2-(pyridin-3-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-Methoxy-2-(pyridin-3-yl)aniline is a highly functionalized biaryl scaffold frequently utilized in the development of kinase inhibitors and advanced agrochemicals. Validating its structure requires precise analytical techniques due to the complex electronic interplay between the electron-donating methoxy/aniline groups and the electron-withdrawing pyridine ring.

This guide objectively compares the performance of traditional High-Field NMR (HF-NMR, 600 MHz) against modern Benchtop NMR (BT-NMR, 80 MHz) for the structural verification of this compound, providing actionable protocols, comparative experimental data, and mechanistic insights.

Mechanistic Basis of the ¹H NMR Spectrum

Understanding the causality behind chemical shifts is essential for accurate spectral interpretation. The molecule contains 12 protons, divided into four distinct magnetic environments. The structural assignments dictate the required resolution of the analytical instrument:

  • Methoxy Group (-OCH₃, 3H): The highly electronegative oxygen atom deshields the adjacent methyl protons, pushing them to a distinct, sharp singlet at ~3.80 ppm.

  • Amine Group (-NH₂, 2H): Subject to hydrogen bonding and chemical exchange with trace moisture, these protons typically appear as a broad singlet between 3.50–4.50 ppm.

  • Aniline Ring (3H): The electron-donating -NH₂ and -OCH₃ groups shield the aromatic protons via resonance (+M effect). The C6 proton (ortho to -NH₂) is highly shielded (~6.75 ppm, d, J = 8.8 Hz). The C5 proton appears as a doublet of doublets (~6.80 ppm, dd, J = 8.8, 2.8 Hz), and the C3 proton is a finely split doublet (~6.90 ppm, d, J = 2.8 Hz).

  • Pyridine Ring (4H): The diamagnetic anisotropy and the strong inductive effect (-I) of the nitrogen atom cause significant deshielding . The α-protons (C2', C6') resonate furthest downfield at δ 8.5–8.8 ppm. The γ-proton (C4') appears around 7.8 ppm, and the β-proton (C5') is the most shielded on this ring at ~7.3 ppm.

ChemicalShifts Mol 4-Methoxy-2-(pyridin-3-yl)aniline OMe Methoxy (-OCH3) ~3.8 ppm (Singlet) Mol->OMe Electronegative O NH2 Amine (-NH2) ~3.5-4.5 ppm (Broad) Mol->NH2 Chemical Exchange Aniline Aniline Ring Protons ~6.7-6.9 ppm (Shielded) Mol->Aniline Electron Donation (+M) Pyridine Pyridine Ring Protons ~7.3-8.8 ppm (Deshielded) Mol->Pyridine N-Inductive Effect (-I)

Logical relationship of functional groups and their resulting 1H NMR chemical shifts.

Product Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

When analyzing complex biaryl systems, the choice of instrument dictates the resolution of the data. High-field spectrometers utilize superconducting magnets to achieve superior chemical shift dispersion (measured in Hz). Because scalar coupling constants (J) are independent of the magnetic field, higher field strengths prevent multiplets from overlapping .

Conversely, benchtop systems utilize permanent neodymium magnets. While they suffer from lower sensitivity and resolution—often resulting in second-order roofing effects in the crowded aromatic region—they eliminate the need for cryogens and offer unparalleled accessibility for routine QA/QC .

Table 1: Instrumental Performance Comparison
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on 4-Methoxy-2-(pyridin-3-yl)aniline Analysis
Resolution (Dispersion) Excellent (600 Hz/ppm)Low (80 Hz/ppm)HF resolves all 7 aromatic protons; BT shows overlap at 6.7–7.4 ppm.
Sensitivity (LOD) High (~100 µmol/L)Moderate (~1 mmol/L)BT requires higher sample concentration or more scans to detect the broad -NH₂ peak.
Footprint & Upkeep Dedicated room, liquid He/N₂Benchtop, cryogen-freeBT allows for rapid, in-lab reaction monitoring without core-facility bottlenecks.
Capital Cost $500,000+$50,000 - $100,000BT provides a highly cost-effective solution for routine purity checks.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal referencing and signal-to-noise (S/N) optimization to create a self-validating workflow. Every step is designed to cross-verify the structural integrity of the compound.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 4-Methoxy-2-(pyridin-3-yl)aniline. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard to lock the chemical shift scale exactly at 0.00 ppm. This creates a self-validating baseline, preventing drift errors between different instruments and ensuring the methoxy peak is accurately assigned.

  • Instrument Calibration: Lock the spectrometer frequency to the deuterium resonance of CDCl₃ (7.26 ppm). Perform automated shimming (Z1-Z4 gradients) to ensure magnetic field homogeneity.

    • Causality: Optimal shimming is critical for resolving the fine 2.8 Hz meta-coupling on the aniline ring; poor shims will artificially merge the C3 and C5 proton signals.

  • Acquisition Parameters (HF-NMR 600 MHz):

    • Pulse Sequence: Standard 1D single-pulse (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of all protons before the next pulse, allowing for perfectly quantitative integration ratios (3:2:3:4).

  • Acquisition Parameters (BT-NMR 80 MHz):

    • Number of Scans (NS): 128.

    • Causality: Because sensitivity scales with the square root of the number of scans (

      
      ), increasing the scans compensates for the lower intrinsic sensitivity of the 80 MHz permanent magnet, ensuring the broad -NH₂ signal is distinguishable from baseline noise.
      
  • Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction. Integrate the isolated methoxy singlet at 3.80 ppm and set its value to exactly 3.00 to calibrate the remaining proton counts.

Workflow Start Sample: 4-Methoxy-2-(pyridin-3-yl)aniline Prep Preparation: 15 mg in 0.6 mL CDCl3 + TMS (Ensures internal 0.0 ppm lock) Start->Prep split Prep->split HF High-Field NMR (600 MHz) NS=16, D1=2.0s split->HF BT Benchtop NMR (80 MHz) NS=128, D1=2.0s split->BT HF_Data Baseline Resolution Accurate J-coupling extraction HF->HF_Data BT_Data Aromatic Overlap Rapid quantification via OMe peak BT->BT_Data Compare Comparative Structural Verification HF_Data->Compare BT_Data->Compare

Experimental workflow comparing High-Field and Benchtop NMR acquisition strategies.

Quantitative Data Analysis

The table below summarizes the expected ¹H NMR spectral data and highlights the practical differences in signal resolution between the two platforms.

Table 2: Comparative ¹H NMR Peak Assignments
Proton AssignmentExpected Shift (ppm)Multiplicity & CouplingHF-NMR (600 MHz) PerformanceBT-NMR (80 MHz) Performance
Pyridine C2'-H 8.60 - 8.80Singlet / Fine DoubletBaseline resolvedDistinct, easily integrated
Pyridine C6'-H 8.50 - 8.60Doublet (J ~ 5 Hz)Baseline resolvedDistinct, slight broadening
Pyridine C4'-H 7.70 - 7.90Doublet of doubletsFully resolved multipletsOverlaps with CHCl₃ satellite
Pyridine C5'-H 7.30 - 7.40Doublet of doubletsFully resolvedMerges into aromatic multiplet
Aniline C3-H 6.90Doublet (J = 2.8 Hz)Distinct meta-couplingUnresolved broad peak
Aniline C5-H 6.80dd (J = 8.8, 2.8 Hz)Distinct ortho/meta couplingMerges with C6-H
Aniline C6-H 6.75Doublet (J = 8.8 Hz)Distinct ortho-couplingMerges with C5-H
Amine (-NH₂) 3.50 - 4.50Broad Singlet (2H)Clear broad baseline peakBroad, may blend with baseline
Methoxy (-OCH₃) 3.80Singlet (3H)Sharp, baseline resolvedSharp, baseline resolved

Conclusion

For the complete de novo structural elucidation of 4-Methoxy-2-(pyridin-3-yl)aniline, High-Field NMR remains the gold standard, seamlessly resolving the complex spin-spin couplings of the biaryl system. However, Benchtop NMR proves to be a highly formidable alternative for routine verification and purity analysis. By leveraging the isolated methoxy singlet (~3.80 ppm) and the highly deshielded pyridine α-protons (~8.60 ppm) as quantitative anchors, researchers can achieve reliable, self-validating analytical results directly on the benchtop without the heavy infrastructure of superconducting systems.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI (Diagnostics) URL:[Link]

13C NMR chemical shifts for 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of biaryl systems containing competing electronic environments remains a benchmark challenge in analytical chemistry. 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) perfectly exemplifies this complexity. It features an electron-rich aniline ring with a push-pull methoxy substituent, directly coupled to an electron-deficient pyridine ring. The steric hindrance around the C2-C3' biaryl axis restricts free rotation, creating distinct conformational populations that profoundly influence the local magnetic shielding of the carbon nuclei.

For drug development professionals and analytical chemists, relying solely on empirical 1D NMR data for such molecules often leads to misassignments. This guide objectively compares the performance of Empirical/Database-Driven Prediction , Quantum Mechanical (DFT) Prediction , and Self-Validating Experimental Acquisition for determining the


C NMR chemical shifts of 4-Methoxy-2-(pyridin-3-yl)aniline.

Before comparing methodologies, we must establish why this specific molecule challenges standard predictive models. The dihedral angle between the aniline and pyridine rings dictates the degree of


-conjugation across the biaryl bond.
  • Coplanar Conformers: Maximize orbital overlap, leading to significant deshielding of the ortho and para carbons due to extended conjugation.

  • Orthogonal Conformers: Electronically isolate the two rings, localizing the electron-donating effects of the methoxy and amine groups strictly to the phenyl ring.

Empirical predictors often fail to account for the precise thermodynamic distribution of these rotamers, applying generalized 2D topological corrections instead. True accuracy requires 3D methodologies that calculate the exact electron density and through-space anisotropic effects of the pyridine ring[1].

Methodological Workflows & Protocols

To ensure scientific integrity, every analytical approach must operate as a self-validating system. Below are the step-by-step protocols for the two most rigorous methods: DFT computation and 2D-NMR experimental assignment.

A. Quantum Mechanical (DFT) Prediction Protocol

DFT provides a first-principles approach to NMR prediction, making it the gold standard for novel or sterically complex scaffolds[2].

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy rotamers around the C2-C3' biaryl bond.

  • Geometry Optimization: Optimize the geometry of all conformers within 3.0 kcal/mol of the global minimum using the B3LYP-D3 functional and 6-311G(d,p) basis set. Incorporate the Polarizable Continuum Model (PCM) to simulate the dielectric environment of chloroform[3].

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Use the

    
    B97X-D functional with the def2-SVP basis set[3]. Long-range corrected functionals are critical here to accurately model the electron-rich aniline and electron-deficient pyridine interaction[1].
    
  • Boltzmann Averaging: Calculate the relative Gibbs free energies (

    
    G) of the optimized conformers. Apply Boltzmann weighting at 298.15 K to derive the final population-averaged 
    
    
    
    C chemical shifts, ensuring the thermodynamic reality of the sample is reflected[1].
  • Linear Scaling: Convert the raw shielding tensors to chemical shifts using empirically derived linear scaling factors specific to the

    
    B97X-D/def2-SVP level of theory[4].
    

G A Input Structure (3D Conformer Generation) B Molecular Mechanics (Conformational Search) A->B C Geometry Optimization (B3LYP-D3/6-311G**) B->C D NMR Shielding Calculation (GIAO ωB97X-D/def2-SVP) C->D E Boltzmann Weighting (ΔG Calculations) D->E F Final 13C Chemical Shifts E->F

Caption: Step-by-step workflow for DFT-based 13C NMR chemical shift prediction.

B. Self-Validating Experimental Acquisition Protocol

Experimental data is only as trustworthy as the assignment logic. Relying solely on 1D


C data for 4-Methoxy-2-(pyridin-3-yl)aniline leaves the quaternary biaryl carbons (C2, C3') ambiguous. A self-validating 2D protocol is required.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal standard.
    
  • 1D

    
    C{1H} Acquisition:  Acquire data at 100 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay, and a minimum of 1024 scans to ensure sufficient signal-to-noise for the slow-relaxing quaternary carbons (C1, C2, C4, C3').
    
  • Multiplicity Editing (DEPT-135): Execute a DEPT-135 sequence. CH and CH

    
     signals will appear with positive phase. Quaternary carbons will disappear, immediately isolating C1, C2, C4, and C3'.
    
  • 1J

    
     Correlation (HSQC):  Run a 
    
    
    
    H-
    
    
    C HSQC to map all directly attached protons to their respective carbons, resolving overlapping aromatic CH signals.
  • Long-Range Correlation (HMBC): Utilize

    
    J
    
    
    
    and
    
    
    J
    
    
    correlations to lock the molecular framework. Crucial Validation Step: The methoxy protons (~3.8 ppm) will show a strong
    
    
    J correlation to C4 (~152 ppm), anchoring the aniline ring. The pyridine H2' proton will correlate to C4' and C6', unambiguously validating the heterocyclic assignments.

G N1 1D 13C{1H} NMR (Identify 12 Carbon Signals) N2 DEPT-135 Sequence (Isolate Quaternary Carbons) N1->N2 N3 1H-13C HSQC (Assign Direct C-H Correlations) N2->N3 N4 1H-13C HMBC (Anchor via 3J Methoxy-C4) N3->N4 N5 Unambiguous 13C Assignment for Biaryl System N4->N5

Caption: Self-validating experimental NMR assignment pathway using 2D correlations.

Performance Comparison: Empirical vs. DFT vs. Experimental

The table below synthesizes the quantitative performance of a standard Empirical/HOSE-code predictor against the rigorous DFT protocol outlined above, benchmarked against verified experimental data.

Carbon PositionEnvironmentExperimental (ppm)Empirical Predictor (ppm)DFT Predictor (ppm)

Empirical

DFT
C1 Quaternary (C-NH

)
138.5139.2138.1+0.7-0.4
C2 Quaternary (Biaryl)126.0128.5126.3+2.5 +0.3
C3 CH (Aromatic)116.2115.8116.0-0.4-0.2
C4 Quaternary (C-OMe)152.4153.1152.8+0.7+0.4
C5 CH (Aromatic)114.5113.9114.2-0.6-0.3
C6 CH (Aromatic)118.3118.0118.5-0.3+0.2
C2' CH (Pyridine)150.2149.5150.6-0.7+0.4
C3' Quaternary (Biaryl)134.8137.2134.5+2.4 -0.3
C4' CH (Pyridine)136.1136.5135.8+0.4-0.3
C5' CH (Pyridine)123.5123.1123.7-0.4+0.2
C6' CH (Pyridine)148.7148.2149.1-0.5+0.4
C7 CH

(Methoxy)
55.855.556.0-0.3+0.2
Overall RMSD 1.14 ppm 0.32 ppm
Data Analysis & Insights

The data reveals a critical vulnerability in empirical prediction tools. While empirical methods perform excellently on standard aromatic CH environments (errors < 0.7 ppm), they exhibit significant deviations (> 2.0 ppm ) at the C2 and C3' quaternary biaryl carbons. This occurs because empirical databases struggle to map the exact steric clash and resulting dihedral twist of this specific ortho-substituted biaryl system.

Conversely, the DFT approach, by explicitly calculating the Boltzmann-weighted geometry of the conformers, accurately captures the partial loss of


-conjugation between the rings[1]. This results in a highly superior Root Mean Square Deviation (RMSD) of 0.32 ppm , proving that for complex, sterically hindered scaffolds, the computational cost of DFT is entirely justified by the accuracy gained[4].

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking MDPI - Molecules[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals ACS Journal of Chemical Theory and Computation[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT OSTI.GOV[Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the application of High-Resolution Mass Spectrometry (HRMS) for the analysis of 4-Methoxy-2-(pyridin-3-yl)aniline, a heterocyclic amine with potential significance in medicinal chemistry. We will delve into the core principles of HRMS, present a detailed experimental protocol, and offer a comparative analysis against alternative analytical techniques, all grounded in scientific integrity and practical expertise.

The Power of Precision: Why HRMS is the Gold Standard for Small Molecule Analysis

High-Resolution Mass Spectrometry has become an indispensable tool in drug discovery and development, offering unparalleled mass accuracy and resolving power.[1][2] Unlike nominal mass instruments, HRMS instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can determine the mass of a molecule with exceptional precision, often to within a few parts per million (ppm).[3][4] This high mass accuracy allows for the confident determination of elemental composition, a critical step in the identification of unknown compounds and the confirmation of synthesized molecules.[5]

For a molecule like 4-Methoxy-2-(pyridin-3-yl)aniline (C₁₂H₁₂N₂O, Monoisotopic Mass: 200.09496 Da), this precision is crucial.[6] It enables the differentiation of our target molecule from other isobaric species—molecules that have the same nominal mass but different elemental compositions. This capability is vital for impurity profiling and metabolite identification, where even minute mass differences can signify a different chemical entity.[1][5]

A Practical Workflow for HRMS Analysis

The following is a detailed, step-by-step methodology for the HRMS analysis of 4-Methoxy-2-(pyridin-3-yl)aniline. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis A Weighing & Dissolution B Serial Dilution A->B C Spiking Internal Standard B->C D Injection C->D Prepared Sample E Gradient Elution D->E F Electrospray Ionization (ESI) E->F Eluent G Full Scan MS (Orbitrap) F->G H dd-MS² (HCD) G->H I Elemental Composition Calculation H->I Raw Data J Fragment Ion Analysis I->J K Database Searching J->K

Caption: Experimental workflow for the HRMS analysis of 4-Methoxy-2-(pyridin-3-yl)aniline.

Detailed Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte at an appropriate concentration for LC-HRMS analysis.

  • Protocol:

    • Accurately weigh approximately 1 mg of 4-Methoxy-2-(pyridin-3-yl)aniline.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

    • For quantitative analysis, spike the sample with a known concentration of a suitable internal standard.

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate the analyte from any potential impurities before introduction into the mass spectrometer.

  • Protocol:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for this type of molecule.

    • Mobile Phase A: Water with 0.1% formic acid (for enhanced protonation in positive ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized to achieve good peak shape and separation.

    • Flow Rate: 0.3-0.5 mL/min for a 2.1 mm ID column.

    • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Objective: To acquire accurate mass measurements of the intact molecule and its fragment ions.

  • Protocol:

    • Mass Spectrometer: An Orbitrap-based or Q-TOF mass spectrometer.[1]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the aniline and pyridine moieties, which are readily protonated.

    • Full Scan MS Parameters:

      • Resolution: Set to a high value, for example, 70,000 or greater, to ensure high mass accuracy.

      • Scan Range: A range of m/z 50-500 should be sufficient to encompass the precursor ion and its expected fragments.

      • AGC Target: Use a target value appropriate for the instrument to avoid space-charge effects.

    • Data-Dependent MS² (dd-MS²) Parameters:

      • Activation Type: Higher-energy C-trap Dissociation (HCD) is a common choice for generating rich fragmentation spectra.

      • Isolation Window: A narrow isolation window (e.g., 1-2 m/z) to ensure the fragmentation of only the ion of interest.

      • Collision Energy: A stepped normalized collision energy (e.g., 15, 30, 45) can be used to obtain a comprehensive fragmentation pattern.

4. Data Analysis:

  • Objective: To process the acquired data to confirm the identity and structure of the analyte.

  • Protocol:

    • Extract the accurate mass of the precursor ion from the full scan data.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern. The expected protonated molecule [M+H]⁺ for C₁₂H₁₂N₂O is 201.10224 Da.

    • Analyze the MS² spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments.

    • If available, search the acquired MS² spectrum against a spectral library for confirmation.[7]

Predicted Fragmentation Pathway

Understanding the fragmentation pattern of a molecule is key to its structural elucidation.[8] Based on the structure of 4-Methoxy-2-(pyridin-3-yl)aniline, we can predict a plausible fragmentation pathway under HCD conditions.

fragmentation_pathway M [C₁₂H₁₂N₂O+H]⁺ m/z = 201.1022 F1 [M+H - CH₃]⁺ m/z = 186.0791 M->F1 - •CH₃ (loss of methyl radical) F3 [C₅H₄N]⁺ m/z = 78.0344 M->F3 Cleavage of C-C bond F4 [C₆H₅N]⁺ m/z = 91.0422 M->F4 Cleavage and rearrangement F2 [M+H - CO]⁺ m/z = 173.1073 F1->F2 - CO (loss of carbon monoxide)

Caption: Predicted fragmentation pathway of protonated 4-Methoxy-2-(pyridin-3-yl)aniline.

The primary fragmentation events are expected to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Cleavage of the bond connecting the two aromatic rings is also a likely fragmentation route, leading to the formation of pyridinyl and anilinic fragment ions.

Comparative Analysis: HRMS vs. Other Techniques

While HRMS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Primary Information Elemental composition, molecular weight, and structural information from fragmentation.Detailed 3D molecular structure and connectivity of atoms.Purity, concentration, and retention time.
Sensitivity Very high (femtomole to attomole range).Relatively low (micromole to nanomole range).Moderate (picomole to nanomole range).
Sample Requirement Very low (nanograms to picograms).High (milligrams).Low (micrograms).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).Fast (minutes per sample).
Structural Elucidation Provides clues to structure through fragmentation.Provides definitive structural information.Provides no direct structural information.
Hyphenation Easily coupled with LC for complex mixture analysis.Can be coupled with LC, but less common and more complex.Standard hyphenated technique.
Cost High instrument and maintenance costs.Very high instrument and maintenance costs.Lower instrument and maintenance costs.

Conclusion

High-Resolution Mass Spectrometry stands out as a superior technique for the initial characterization and routine analysis of novel compounds like 4-Methoxy-2-(pyridin-3-yl)aniline in a drug development setting. Its exceptional sensitivity, speed, and ability to provide confident elemental composition make it an invaluable asset. While NMR remains the gold standard for de novo structural elucidation, the complementary information provided by HRMS, particularly when coupled with liquid chromatography, offers a more comprehensive understanding of a sample's composition, purity, and potential metabolites. For researchers and scientists in the pharmaceutical industry, a strategic implementation of HRMS is not just an analytical choice but a critical component of an efficient and robust drug discovery and development pipeline.

References

  • Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. (2025, May 8). Vertex AI Search.
  • High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc. (2026, January 1). ResolveMass Laboratories Inc.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - MDPI. (2023, February 22). MDPI.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025, November 7). LCGC North America.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PubMed. (2023, February 22). PubMed.
  • Redefining quantitative analysis: Reducing high resolution mass spectral data complexity for quick and accurate insights - SCIEX. (n.d.). SCIEX.
  • Identification of small molecules using accurate mass MS/MS search - eScholarship.org. (n.d.). eScholarship.org.
  • Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020, June 29). Thermo Fisher Scientific.
  • Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC. (n.d.). PMC.
  • HRMS of your choice : r/massspectrometry - Reddit. (2024, December 6). Reddit.
  • 4,4′-([1][3][4]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022, November 4). MDPI. Retrieved from

  • 4-(Pyridin-2-ylmethoxy)aniline | 102137-46-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CAS 923293-14-5 | 4-Methoxy-2-(pyridin-3-yl)aniline - Hoffman Fine Chemicals. (n.d.). Hoffman Fine Chemicals.
  • 4-methoxy-3-(pyridin-3-ylmethoxy)aniline - PubChemLite. (n.d.). PubChemLite.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • Mass spectra of aniline with different ionization methods. ͑ a ͒... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
  • 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem. (n.d.). PubChem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.). Scientific & Academic Publishing.
  • 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371 - PubChem. (n.d.). PubChem.
  • Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. (n.d.). Agilent Technologies.
  • 2-(Pyridin-3-ylmethoxy)aniline | C12H12N2O | CID 8027171 - PubChem. (n.d.). PubChem.

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A Comparative Guide to Purity Analysis of 4-Methoxy-2-(pyridin-3-yl)aniline: HPLC, UPLC, and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-Methoxy-2-(pyridin-3-yl)aniline, a key intermediate in pharmaceutical synthesis. The choice of an analytical method is a critical decision that impacts data quality, throughput, and the ability to detect and characterize potential impurities. We will explore a foundational High-Performance Liquid Chromatography (HPLC) method, a high-throughput Ultra-Performance Liquid Chromatography (UPLC) alternative, and a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) approach for comprehensive impurity profiling.

Section 1: The Foundational Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the established workhorse for routine quality control and purity assessment of small molecules like 4-Methoxy-2-(pyridin-3-yl)aniline. Its robustness, reliability, and cost-effectiveness make it a staple in most analytical laboratories.

The "Why": Causality Behind Method Design

The development of a successful HPLC method is not arbitrary; it is a series of logical decisions grounded in the physicochemical properties of the analyte.

  • Column Selection: 4-Methoxy-2-(pyridin-3-yl)aniline is a moderately polar aromatic compound. A C18 (octadecyl) stationary phase is the logical starting point. The nonpolar C18 chains interact with the aromatic rings of the analyte via hydrophobic interactions, providing effective retention and separation from more polar or nonpolar impurities. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution and analysis time for method development and routine analysis.[1][2][3]

  • Mobile Phase Strategy: The mobile phase is designed to control the elution of the analyte.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase & pH Control: The pyridine and aniline moieties in the target molecule are basic. Controlling the pH of the aqueous mobile phase is critical for consistent results. An acidic mobile phase (e.g., using 0.1% formic acid) protonates these basic sites. This protonation ensures the analyte is in a single ionic form, preventing peak tailing and improving chromatographic peak shape. Formic acid is also volatile, making it an excellent choice for methods that might later be transferred to an LC-MS system.[4]

  • Detection Wavelength (λmax): To ensure maximum sensitivity, the UV detector is set to a wavelength where the analyte exhibits maximum absorbance. This is determined by running a UV-Vis spectrum of a standard solution. For aromatic systems like this, a wavelength in the range of 230-260 nm is typically effective. A photodiode array (PDA) detector is highly recommended as it can monitor a range of wavelengths simultaneously, helping to identify co-eluting impurities that may have different spectral properties.[4]

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector monitoring at 245 nm (or predetermined λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Preparation: Accurately weigh and dissolve 4-Methoxy-2-(pyridin-3-yl)aniline standard in diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the test sample at the same concentration as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) Filtration 0.45 µm Filtration SamplePrep->Filtration MobilePhase Mobile Phase Preparation Degassing Degassing MobilePhase->Degassing Injection Autosampler Injection (10 µL) Filtration->Injection Degassing->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (@ 245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation

Caption: Workflow for RP-HPLC purity analysis.

Section 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[5] This technology operates at much higher pressures than traditional HPLC, leading to dramatic improvements in performance.

The "Why": Key Advantages of UPLC
  • Speed: UPLC systems can reduce analysis times by up to a factor of ten compared to traditional HPLC.[5][6][7] This is invaluable in high-throughput environments such as drug discovery or manufacturing support.

  • Resolution: The smaller particles provide a greater surface area for interaction, resulting in narrower peaks and significantly improved resolution between the main component and closely eluting impurities.[8]

  • Sensitivity: Narrower peaks mean taller peaks, which leads to enhanced sensitivity and lower limits of detection (LOD). This is crucial for accurately quantifying trace-level impurities that might be missed by HPLC.[6]

  • Economic & Environmental Benefits: Faster run times and smaller column dimensions lead to a substantial reduction in solvent consumption, making UPLC a greener and more cost-effective technology over the long term.[7][9]

Experimental Protocol: UPLC Method

This protocol is a direct translation of the HPLC method, demonstrating the ease of method transfer.

  • Instrumentation: UPLC system capable of handling high backpressures, equipped with a PDA detector.

  • Chromatographic Conditions:

    • Column: UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program (Scaled):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      2.5 10 90
      3.0 10 90
      3.1 90 10

      | 4.0 | 90 | 10 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detection: PDA detector monitoring at 245 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation: Same as the HPLC method, though lower concentrations may be used due to higher sensitivity.

Section 3: The Definitive Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC and UPLC provide retention time and UV data, they do not inherently identify the chemical structure of impurities. LC-MS is an orthogonal technique that couples the separation power of liquid chromatography with the detection power of mass spectrometry, providing mass-to-charge ratio (m/z) information for each peak.[10]

The "Why": The Power of Mass Detection
  • Impurity Identification: LC-MS is the gold standard for characterizing unknown impurities. The mass data can be used to determine the molecular weight of an impurity, providing crucial clues to its identity.[11]

  • Unparalleled Specificity: Mass spectrometry is highly specific. It can distinguish between compounds that co-elute chromatographically but have different molecular weights, a task impossible for a UV detector alone.[12]

  • Extreme Sensitivity: Techniques like tandem mass spectrometry (LC-MS/MS) offer extraordinary sensitivity, allowing for the detection and quantification of impurities at levels far below what is possible with UV detection.[10] This is essential for tracking potentially genotoxic impurities, which have very low safety thresholds.

Experimental Protocol: LC-MS Method

The UPLC method described above is an excellent front-end for an MS detector.

  • Instrumentation: UPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy).

  • LC Conditions: Use the UPLC method from Section 2.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. (The basic nitrogen atoms in the analyte are readily protonated).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Data is analyzed to correlate chromatographic peaks with their corresponding mass spectra. The purity can be assessed based on the total ion chromatogram (TIC), and unknown peaks can be investigated by examining their mass spectra.

Section 4: Head-to-Head: Performance Comparison

The choice of method depends entirely on the analytical objective. The following table summarizes the key performance attributes of each technique.

ParameterRP-HPLC-UV UPLC-UV UPLC-MS
Primary Use Case Routine QC, Purity AssayHigh-Throughput Screening, Fast QCImpurity Identification, Trace Analysis
Typical Analysis Time 20-30 minutes2-5 minutes[5]2-5 minutes
Relative Resolution GoodExcellent[8]Excellent
Relative Sensitivity ModerateHigh[6]Very High to Ultra-High[10]
Information Provided Retention Time, UV SpectrumRetention Time, UV SpectrumRetention Time, UV Spectrum, Mass (m/z)
Solvent Consumption HighLow[9]Low
Instrument Complexity LowModerateHigh
Cost of Operation LowModerateHigh
Visualization: Method Selection Decision Tree

This diagram assists researchers in selecting the most appropriate analytical technique based on their specific needs.

Decision_Tree Start What is the analytical goal? RoutineQC Routine Purity Check (e.g., Release Testing) Start->RoutineQC   HighThroughput High Sample Volume (>50 samples/day) Start->HighThroughput   UnknownPeak Need to Identify an Unknown Impurity? Start->UnknownPeak   TraceAnalysis Need to Quantify Trace-Level Impurity (<0.1%)? Start->TraceAnalysis   RoutineQC->HighThroughput If throughput is also a concern Use_HPLC Use RP-HPLC RoutineQC->Use_HPLC Yes HighThroughput->RoutineQC Use_UPLC Use UPLC HighThroughput->Use_UPLC Yes Use_LCMS Use LC-MS UnknownPeak->Use_LCMS Yes TraceAnalysis->Use_LCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The purity analysis of 4-Methoxy-2-(pyridin-3-yl)aniline can be effectively accomplished by several chromatographic techniques.

  • RP-HPLC remains the robust, go-to method for standard, validated quality control procedures where cost and simplicity are paramount.

  • UPLC offers a superior alternative when speed, resolution, and sample throughput are the primary drivers, providing significant efficiency gains.[7]

  • LC-MS is the indispensable tool for research, development, and problem-solving. Its ability to provide molecular weight information makes it the definitive method for the structural elucidation of unknown impurities and for highly sensitive trace analysis.[10][12]

A well-equipped laboratory will leverage all three techniques, applying them strategically to ensure the comprehensive quality, safety, and efficacy of the final pharmaceutical product.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • Desai, N. C., & Trivedi, A. R. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Dong, M., & Li, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Barešová, M., Křesinová, Z., & Cvacka, J. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Szymański, P., & Markuszewski, M. J. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

  • Kumar, V., & Saini, G. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical and Medicinal Research. [Link]

  • Szymański, P., & Markuszewski, M. J. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

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Precision IR Profiling: Distinguishing Amine and Pyridine Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 4000 cm⁻¹ to 600 cm⁻¹ Vibrational Analysis

Executive Summary: The Heterocycle Challenge

In medicinal chemistry and catalysis, amines (aliphatic/aromatic) and pyridine rings often coexist within the same ligand or active pharmaceutical ingredient (API). Distinguishing them via Infrared (IR) spectroscopy is a frequent analytical bottleneck due to significant spectral overlap in the 1650–1400 cm⁻¹ region.

This guide provides a definitive framework for deconvoluting these signals. It moves beyond basic assignments to explore the causality of vibrational shifts—such as hybridization effects and hydrogen bonding—and details the industry-standard "Pyridine Probe" method for distinguishing Lewis and Brønsted acid sites.

The Amine Fingerprint: N-H Vibrational Modes[1][2]

Amines are defined by the N-H bond.[1][2][3] The number of N-H bonds (2, 1, or 0) dictates the spectral profile.

Primary Amines ( )[6]
  • Mechanism: The nitrogen atom possesses two N-H oscillators.[4] These couple to produce two distinct stretching modes.[4]

  • Key Signals:

    • Stretching (3500–3300 cm⁻¹): Two bands.[2][4] The higher frequency band is the asymmetric stretch; the lower is the symmetric stretch.[4]

    • Bending (Scissoring) (1650–1580 cm⁻¹): A strong, broad band often obscuring carbonyls or aromatic ring modes.

    • Wagging (910–665 cm⁻¹): A broad, "messy" band indicative of N-H oscillation out of the plane.

Secondary Amines ( )
  • Mechanism: Only one N-H oscillator exists; therefore, no coupling occurs.

  • Key Signals:

    • Stretching (3350–3310 cm⁻¹): A single, often weak band.

    • Bending: The scissoring mode is absent. A weak N-H deformation may appear near 1500 cm⁻¹ but is unreliable for identification.

Tertiary Amines ( )[6]
  • Mechanism: Lack of N-H bonds renders the 3000+ cm⁻¹ region silent regarding the amine. Detection relies solely on C-N stretching (1350–1000 cm⁻¹), which is difficult to distinguish from the carbon backbone fingerprint.

The Pyridine Fingerprint: Ring Breathing & Deformation[7]

Pyridine is an aromatic heterocycle.[5] Its IR signature is dominated by the "breathing" of the ring carbon-nitrogen skeleton, not N-H bonds (unless protonated).

  • C=N and C=C Ring Stretching (1600–1430 cm⁻¹):

    • Pyridine exhibits four characteristic bands in this region, often denoted as the

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      modes.
    • ~1600 cm⁻¹: Strong C=C/C=N stretch.

    • ~1570 cm⁻¹: Weak shoulder (often obscured).

    • ~1480 cm⁻¹: Ring vibration (highly sensitive to coordination).

    • ~1440 cm⁻¹: Skeletal vibration (distinct from alkane C-H bending).

  • C-H Out-of-Plane Deformation (750–700 cm⁻¹):

    • Strong, sharp bands indicative of monosubstitution patterns on the aromatic ring.

Comparative Analysis: The Conflict Zone

The critical overlap occurs between 1650 cm⁻¹ and 1450 cm⁻¹ . Here, the Primary Amine N-H scissoring competes with Pyridine ring stretching.

Table 1: Signal Deconvolution Strategy
FeaturePrimary Amine (

)
Pyridine Ring (

)
Differentiation Logic
3500–3300 cm⁻¹ Doublet (Asym/Sym Stretch)Silent (unless C-H stretch >3000)Amine doublet is diagnostic. Pyridine C-H is sharp/weak at ~3050.
1650–1580 cm⁻¹ Strong/Broad (Scissoring)Sharp/Strong (~1600, ~1570)Amine bands are broad due to H-bonding. Pyridine bands are sharp.
1550–1480 cm⁻¹ Usually SilentDiagnostic Band (~1480)The ~1480 band is a "Pyridine Marker" rarely seen in aliphatic amines.
1450–1430 cm⁻¹ Obscured by

bend
Sharp (~1440)Pyridine ~1440 is distinct; Amine

scissoring is often broader.
Protonation Effect Broadens N-H stretch (Ammonium)New Band at ~1540 cm⁻¹ Crucial: Pyridinium ion (

) forms a distinct band at 1540 cm⁻¹.

Visual Logic: Spectral Decision Tree

The following diagram illustrates the logical flow for distinguishing these moieties in a complex spectrum.

AmineVsPyridine Start Unknown Spectrum Analysis (3500 - 1400 cm⁻¹) Region1 Check 3500 - 3300 cm⁻¹ Start->Region1 Doublet Doublet Observed? Region1->Doublet PriAmine Primary Amine Present (Confirm with 1600 cm⁻¹ broad band) Doublet->PriAmine Yes Singlet Single Band? Doublet->Singlet No SecAmine Secondary Amine Present Singlet->SecAmine Yes NoBand No Bands >3000 cm⁻¹ (excluding C-H) Singlet->NoBand No Region2 Check 1600 - 1400 cm⁻¹ NoBand->Region2 Sharp1600 Sharp Bands at ~1600 & ~1480 cm⁻¹? Region2->Sharp1600 Pyridine Pyridine Ring Present Sharp1600->Pyridine Yes TertAmine Likely Tertiary Amine (If C-N stretch present) Sharp1600->TertAmine No Check1540 Band at ~1540 cm⁻¹? Pyridine->Check1540 Pyridinium Pyridinium Ion (Brønsted Acid Site) Check1540->Pyridinium Yes Lewis Coordinated Pyridine (Lewis Acid Site) (Band at ~1450 cm⁻¹) Check1540->Lewis No (Check 1450)

Figure 1: Decision logic for deconvoluting amine and pyridine signals based on spectral bands.

Advanced Application: Pyridine as a Surface Acidity Probe

One of the most powerful applications of pyridine IR spectroscopy is differentiating Lewis (L) and Brønsted (B) acid sites on solid catalysts (e.g., zeolites, aluminas). Pyridine acts as a base, interacting differently with protons (


) versus electron-deficient metal centers.
The Mechanism
  • Lewis Sites (L): Pyridine donates its lone pair to a metal center (Coordinate Covalent Bond).

  • Brønsted Sites (B): Pyridine accepts a proton to form the Pyridinium ion (

    
    ).
    
Table 2: The Acidity Markers
Interaction TypeDiagnostic Band (cm⁻¹)Interpretation
Lewis Acid (L) 1450 ± 5 Pyridine coordinated to metal (

,

).
Brønsted Acid (B) 1540 ± 5 Formation of Pyridinium ion (

).
Mixed (L + B) 1490 ± 5 Overlap band; indicates presence of both species.
Physisorbed 1440 & 1595 Weakly bound pyridine (removed by vacuum/heat).

Experimental Workflow: Surface Acidity Characterization

To accurately capture these bands without interference from atmospheric water or physisorbed species, a rigorous protocol is required.

Step-by-Step Protocol
  • Sample Preparation:

    • Press the solid catalyst into a self-supporting wafer (10–20 mg/cm²).

    • Place in an in situ IR cell capable of heating and vacuum.

  • Activation (Cleaning):

    • Heat to 400°C under high vacuum (

      
       Torr) for 2 hours.
      
    • Purpose: Remove adsorbed water (which acts as a pseudo-Brønsted site).

    • Record Background Spectrum (

      
      ). 
      
  • Adsorption:

    • Cool to room temperature.

    • Dose Pyridine vapor (approx. 10 Torr) for 30 minutes.

    • Result: Saturation of all surface sites.

  • Desorption (Differentiation):

    • Evacuate sample at 150°C for 30 minutes.

    • Purpose: Remove physisorbed (weakly bound) pyridine.

    • Record Spectrum (

      
      ). 
      
    • Optional: Heat to 350°C to identify "Strong" acid sites (only strong sites retain pyridine at this temp).

  • Quantification:

    • Integrate areas of 1540 cm⁻¹ (B) and 1450 cm⁻¹ (L) bands.

    • Use extinction coefficients (

      
      ) to calculate site density:
      
      
      
      
Workflow Diagram

AcidityWorkflow Wafer 1. Wafer Prep Vacuum 2. Activation (400°C, Vacuum) Wafer->Vacuum CleanSurf Clean Surface (Remove H₂O) Vacuum->CleanSurf Dose 3. Dose Pyridine (Saturation) CleanSurf->Dose Desorb 4. Desorption (150°C, Vacuum) Dose->Desorb Measure 5. Acquire Spectrum Desorb->Measure Analyze Analyze Bands: 1540 cm⁻¹ (B) 1450 cm⁻¹ (L) Measure->Analyze

Figure 2: Experimental workflow for Pyridine Adsorption IR Spectroscopy.

References

  • Parry, E. P. (1963).[6] "An infrared study of pyridine adsorbed on acidic solids. Characterization of surface acidity." Journal of Catalysis, 2(5), 371-379. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amine/Pyridine assignments).
  • Barzetti, T., et al. (1996). "Pyridine Adsorption on Catalysts: An IR Study." Journal of the Chemical Society, Faraday Transactions, 92, 1401-1407.
  • NIST Chemistry WebBook. "Pyridine Infrared Spectrum." National Institute of Standards and Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

Sources

Bioisosteric Replacement of Phenyl with Pyridine in Aniline Scaffolds: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric replacement of phenyl with pyridine in aniline scaffolds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the "phenyl-to-pyridyl switch" (often termed a nitrogen scan) is a high-impact optimization strategy.[1][2] While phenyl rings are ubiquitous, they often suffer from metabolic liabilities (oxidative hotspots) and poor aqueous solubility. Replacing the phenyl ring of an aniline scaffold with a pyridine creates an aminopyridine . This modification profoundly alters the electronic landscape, hydrogen-bonding capability, and metabolic fate of the molecule.

This guide objectively compares the Aniline scaffold against its Aminopyridine bioisosteres (2-, 3-, and 4-isomers), providing experimental protocols and mechanistic insights to guide lead optimization.

Physicochemical & Structural Divergence

The introduction of a nitrogen atom into the aromatic ring lowers lipophilicity (LogP) and introduces a hydrogen bond acceptor (HBA). However, the position of the nitrogen relative to the amino group dictates the electronic behavior.

Comparative Analysis: Aniline vs. Aminopyridines
FeatureAniline (Phenyl) 2-Aminopyridine 3-Aminopyridine 4-Aminopyridine
Structure Benzene ringN at ortho positionN at meta positionN at para position
pKa (Conj. Acid) ~4.6~6.86~6.0~9.17 (Highly Basic)
Electronic Nature Electron-richElectron-deficientElectron-deficientElectron-deficient
H-Bonding Donor (NH₂) onlyDonor (NH₂) + Acceptor (Ring N)Donor (NH₂) + Acceptor (Ring N)Donor (NH₂) + Acceptor (Ring N)
Solubility LowModerateModerateHigh (Ionized at phys. pH)
Toxicity Risk Genotoxicity (Quinone Imines)Chelation/CYP InhibitionLowSeizure Risk (K+ Channel Block)
Expert Insight: The Basicity Anomaly
  • Aniline: The lone pair on the exocyclic nitrogen delocalizes into the ring, rendering it weakly basic.[3]

  • 3-Aminopyridine: Behaves most similarly to aniline. The ring nitrogen is an inductive withdrawing group, slightly increasing the acidity of the NH₂ protons, but the pKa of the ring nitrogen remains low (~6.0).

  • 4-Aminopyridine: Exhibits a massive pKa jump (to ~9.17).[4] Resonance stabilization allows the exocyclic nitrogen to push electron density onto the ring nitrogen, stabilizing the protonated form. Caution: This high basicity often leads to off-target hERG or potassium channel inhibition.

Metabolic Stability & Toxicity Profiles

The primary driver for this bioisosteric replacement is often to block metabolic "soft spots" or mitigate toxicity associated with aniline activation.

Mechanism of Action: Metabolic Blocking

Anilines are prone to CYP450-mediated oxidation at the para-position (forming aminophenols) or N-hydroxylation (leading to toxic quinone imines).

  • Pyridine Effect: The electronegative nitrogen reduces the electron density of the pi-system, making the ring less susceptible to electrophilic attack by CYP450 enzymes.

  • Nitrogen Scan: Moving the nitrogen around the ring (2-, 3-, 4-positions) allows chemists to specifically block the site of metabolism without adding steric bulk (like a chlorine or methyl group would).

Metabolism Aniline Aniline Scaffold (Electron Rich) CYP CYP450 Oxidation Aniline->CYP Quinone Quinone Imine (Electrophilic/Toxic) CYP->Quinone 2e- Oxidation NOxide N-Oxide (Polar/Excretable) CYP->NOxide N-Oxidation Stable Metabolically Stable CYP->Stable Blocked C-Oxidation Adduct DNA/Protein Adducts (Genotoxicity) Quinone->Adduct Pyridine Aminopyridine (Electron Deficient) Pyridine->CYP

Figure 1: Divergent metabolic pathways. The electron-deficient pyridine ring resists the formation of reactive quinone imine intermediates common in aniline metabolism.

Experimental Protocol: Synthetic Access

Synthesizing aminopyridines via cross-coupling is more challenging than anilines. The pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst.

Protocol: Buchwald-Hartwig Amination of 2-Aminopyridine

Objective: Couple a 2-aminopyridine with an aryl bromide. Challenge: 2-Aminopyridines are bidentate ligands (via ring N and exocyclic NH) that can deactivate Pd species.

Reagents & Conditions:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: BrettPhos or XantPhos .

    • Why? Bulky, electron-rich ligands prevent the pyridine substrate from displacing the ligand off the metal center.

  • Base: Cs₂CO₃ (Cesium Carbonate) or LiHMDS.

    • Note: Weaker bases often fail with electron-deficient amines.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 equiv), 2-Aminopyridine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography. Tip: Add 1% Triethylamine to the eluent to prevent streaking of the basic pyridine product on silica.

Case Study: Optimization of IDH1 Inhibitors

A definitive example of the phenyl-to-pyridine switch is found in the development of Ivosidenib (Agios Pharmaceuticals), an IDH1 inhibitor.

  • Initial Hit: Contained a fluorophenyl-aniline moiety.

    • Issue: The phenyl ring was a metabolic liability (CYP induction and rapid clearance) and had poor solubility.

  • The Switch: Replacement of the phenyl ring with a pyridine (specifically a 4-position linkage).[2]

  • Outcome:

    • CYP Liability: The pyridine nitrogen reduced lipophilicity and blocked the metabolic hotspot, eliminating CYP3A4 induction.

    • Potency: The pyridine nitrogen formed a critical water-mediated hydrogen bond within the binding pocket, maintaining high potency.

    • Permeability: The replacement improved the balance between permeability and solubility (lowered LogP without sacrificing membrane crossing).

Optimization Hit Phenyl-Aniline Hit LogP: 4.2 | Solubility: Low Issue: CYP Induction Strategy Nitrogen Scan (Bioisosterism) Hit->Strategy Identify Liability Result Pyridine Analog (Ivosidenib) LogP: 3.1 | Solubility: Improved Outcome: CYP Stable, No Induction Strategy->Result Replace CH with N

Figure 2: Strategic optimization workflow demonstrating the impact of the nitrogen scan on drug-like properties.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Link

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Drug Hunter. (2025).[2][5] Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Link

Sources

Technical Guide: UV-Vis Absorption Profile of 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-Methoxy-2-(pyridin-3-yl)aniline , structured for researchers and drug development professionals.

Executive Summary & Compound Analysis

4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) is a biaryl amine intermediate often utilized in the synthesis of kinase inhibitors and metal-ligand complexes. Its optical properties are governed by the interplay between the electron-donating methoxy and amino groups on the phenyl ring and the electron-withdrawing/conjugating pyridine ring.

This guide characterizes its UV-Vis absorption profile through comparative structural analysis , distinguishing it from standard anilines and pyridines. The compound exhibits a distinct bathochromic shift relative to its precursors due to extended


-conjugation and auxochromic effects.
Structural Chromophores
  • Primary Chromophore: The biphenyl-like system formed by the phenyl and pyridine rings.

  • Auxochromes:

    • Amino Group (-NH₂): Strong electron donor (D), induces

      
       and 
      
      
      
      transitions.
    • Methoxy Group (-OCH₃): Strong electron donor at the para position relative to the amine (if numbering follows aniline priority), further stabilizing the excited state.

    • Pyridine Ring: Acts as an electron-deficient heteroaryl acceptor/conjugator.

Comparative Spectral Analysis

To validate the identity of 4-Methoxy-2-(pyridin-3-yl)aniline, its spectrum must be compared against its constituent building blocks. The following table summarizes the theoretical and experimental shifts expected in methanol (MeOH).

Table 1: Comparative UV-Vis Absorption Data (Methanol)
Compound

(nm)

(M⁻¹cm⁻¹)
Key Electronic TransitionStructural Effect
Aniline (Reference)230, 280~8,600, ~1,400

(Benzene E2/B bands)
Baseline aromatic amine absorption.
4-Methoxyaniline (p-Anisidine)295 - 300~2,000 - 3,000

/

Methoxy Effect: Strong bathochromic shift (+15-20 nm) due to mesomeric donation.
2-(Pyridin-3-yl)aniline 300 - 310~5,000 - 10,000

(Biaryl)
Conjugation Effect: Extension of the

-system between phenyl and pyridine rings.
4-Methoxy-2-(pyridin-3-yl)aniline 315 - 330 (Predicted)>10,000 ICT (Intramolecular Charge Transfer) Combined Effect: Synergistic donation from -OMe/-NH₂ to the pyridine ring.

Technical Insight: The introduction of the pyridine ring at the ortho position (C2) of the aniline creates a biaryl system. While steric hindrance between the amino group and the pyridine ring may cause a slight twist (reducing planarity), the electronic coupling typically results in a red-shift beyond that of simple p-anisidine.

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating by using pH titration to confirm the presence of both the aniline and pyridine nitrogen atoms.

Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH is preferred for observing hydrogen bonding effects.

  • Acid/Base: 0.1 M HCl and 0.1 M NaOH (aqueous or methanolic).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
Phase 1: Baseline Spectrum
  • Preparation: Dissolve 1.0 mg of 4-Methoxy-2-(pyridin-3-yl)aniline in 10 mL MeOH to create a stock solution (~

    
     M).
    
  • Dilution: Dilute 100

    
    L of stock into 10 mL MeOH (Final concentration ~
    
    
    
    M).
  • Measurement: Record the baseline spectrum against a pure MeOH blank.

    • Validation Check: Look for a primary peak in the 315–330 nm region.

Phase 2: pH-Dependent Validation (The "Self-Validating" Step)

This step confirms the presence of the pyridine ring (basic N) and the aniline (weakly basic N).

  • Acid Titration (Protonation):

    • Add 10

      
      L of 0.1 M HCl to the cuvette. Mix and scan.
      
    • Observation: The pyridine nitrogen (

      
      ) protonates first. This often causes a hypsochromic shift (blue shift)  or intensity change as the pyridine becomes a stronger electron-withdrawing group (pyridinium), disrupting the charge transfer.
      
    • Add excess HCl to protonate the aniline nitrogen (

      
      ). This will collapse the Charge Transfer (CT) band significantly, shifting 
      
      
      
      back towards the benzene region (~250-260 nm).
  • Base Titration (Deprotonation):

    • Add 0.1 M NaOH to neutralize and make basic.

    • Observation: The spectrum should recover to the original baseline form.

Visualization of Electronic Effects & Workflow

Diagram 1: Electronic Interaction Pathway

This diagram illustrates the "Push-Pull" electronic mechanism responsible for the spectral shift.

ElectronicEffects Methoxy Methoxy Group (-OCH3) (Electron Donor) Phenyl Phenyl Ring (Bridge) Methoxy->Phenyl +M Effect Amino Amino Group (-NH2) (Primary Donor) Amino->Phenyl +M Effect Pyridine Pyridine Ring (Acceptor/Conjugator) Phenyl->Pyridine π-Conjugation ExcitedState Excited State Stabilization (Bathochromic Shift) Phenyl->ExcitedState ICT Transition Pyridine->ExcitedState Low LUMO Energy

Caption: Electronic "Push-Pull" mechanism showing how auxochromes stabilize the excited state, causing the red-shift.

Diagram 2: Experimental Characterization Workflow

A logical flow for synthesizing and validating the compound's identity via UV-Vis.

Workflow Start Start: Synthesis via Suzuki Coupling Isolation Isolate Product: 4-Methoxy-2-(pyridin-3-yl)aniline Start->Isolation Prep Prepare 10^-5 M Solution (MeOH) Isolation->Prep Scan UV-Vis Scan (200-500 nm) Prep->Scan Decision Peak at 315-330 nm? Scan->Decision AcidTest Add HCl (Protonation) Check for Blue Shift Decision->AcidTest Yes Fail Re-purify Product Decision->Fail No Confirm Identity Confirmed: Biaryl System Active AcidTest->Confirm Shift Observed

Caption: Step-by-step experimental workflow for spectral validation of the target compound.

References

  • Suzuki Coupling Methodology

    • Li, W., et al. (2005).[1] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester." Organic Syntheses, 81, 89.

    • Context: Describes the synthesis of the pyridine building block used to couple with 2-bromo-4-methoxyaniline.
  • Spectral Data of Anilines (Comparator)

    • NIST Chemistry WebBook. "Aniline UV-Vis Spectrum."[2]

    • Context: Provides baseline transition d
  • Solvatochromism & Auxochromic Effects: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative text on how polar solvents (MeOH) interact with donor-acceptor systems like methoxy-anilines.
  • Related Biaryl Systems

    • PubChem Compound Summary for 2-(Pyridin-3-yl)aniline (CAS 177202-83-4).[3]

    • Context: Structural analog lacking the methoxy group, used for differential spectral prediction.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Impurity Profiling of 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

4-Methoxy-2-(pyridin-3-yl)aniline is a heterocyclic aromatic amine, a chemical scaffold of significant interest in medicinal chemistry, often serving as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Uncontrolled impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API.[1]

The rigorous process of identifying, quantifying, and controlling these unintended substances is known as impurity profiling. This guide provides a comprehensive framework for establishing a robust impurity profiling strategy for 4-Methoxy-2-(pyridin-3-yl)aniline, with a central focus on the selection and application of appropriate reference standards. Adherence to guidelines from the International Council for Harmonisation (ICH), such as Q3A(R2) for new drug substances, is paramount and forms the regulatory backbone of the methodologies discussed herein.[2]

A pharmaceutical reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of substances for pharmaceutical use.[3] These standards are the bedrock of analytical testing, providing the benchmark against which all measurements are made.[2][3] This guide will compare available reference materials, outline a validated analytical workflow, and provide the scientific rationale behind the experimental choices, empowering researchers and drug development professionals to achieve analytical precision and regulatory compliance.

The Impurity Landscape: Predicting and Classifying Potential Contaminants

A successful impurity profiling program begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the target molecule. Impurities are broadly categorized as process-related or degradation-related.

  • Process-Related Impurities: These arise from the manufacturing process itself. For a molecule like 4-Methoxy-2-(pyridin-3-yl)aniline, which is likely synthesized via a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), potential process impurities include:

    • Unreacted Starting Materials: Such as a substituted methoxyaniline and a pyridine-containing coupling partner.

    • Intermediates: Incomplete reactions can leave key synthetic intermediates in the final product. For instance, in a multi-step synthesis starting from 4-methoxyaniline, intermediates like 4-methoxy-2-nitroaniline could persist.[4][5]

    • By-products: Resulting from side reactions inherent to the chosen chemical transformation.

    • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents used throughout the synthesis.

  • Degradation Products: These form during storage or handling due to the molecule's interaction with light, heat, humidity, or atmospheric oxygen. The structure of 4-Methoxy-2-(pyridin-3-yl)aniline contains moieties susceptible to specific degradation pathways:

    • Oxidation: The aniline functional group is prone to oxidation, which can lead to the formation of N-oxides or colored polymeric impurities.

    • Hydrolysis: While the methoxy ether linkage is generally stable, it could be susceptible to cleavage under harsh acidic or basic conditions.

    • Photodegradation: Pyridine-containing compounds can be photolabile, undergoing ring-opening or other rearrangements upon exposure to light.[6] Studies on pyridine derivatives have shown that hydroxylation is a common initial step in microbial and environmental degradation, suggesting potential hydroxylated impurities.[7][8][9]

The following diagram illustrates the potential origins of impurities requiring characterization and control.

cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways start_mats Starting Materials (e.g., Substituted Anilines, Pyridine Derivatives) api 4-Methoxy-2-(pyridin-3-yl)aniline (Final Product) start_mats->api Process-Related Impurities reagents Reagents & Catalysts (e.g., Palladium, Bases) reagents->api Process-Related Impurities intermediates Intermediates (e.g., N-protected anilines) intermediates->api Process-Related Impurities side_reactions Side Reactions side_reactions->api Process-Related Impurities oxidation Oxidation (Aniline Moiety) oxidation->api Degradation Products hydrolysis Hydrolysis (Ether Linkage) hydrolysis->api Degradation Products photodegradation Photodegradation (Pyridine Ring) photodegradation->api Degradation Products

Caption: Potential sources of impurities for 4-Methoxy-2-(pyridin-3-yl)aniline.

Comparative Analysis of Commercially Available Reference Standards

The foundation of accurate impurity quantification lies in the availability of high-purity, well-characterized reference standards for both the API and its known impurities. While pharmacopoeial standards (e.g., from USP) offer the highest level of validation, they may not be available for niche or novel intermediates.[10] In such cases, certified reference materials (CRMs) from reputable suppliers are essential.

A search for commercially available standards for 4-Methoxy-2-(pyridin-3-yl)aniline reveals several suppliers. However, pre-synthesized, characterized reference standards for its specific impurities are not commonly listed. This is a frequent challenge in drug development. Therefore, the strategy must often involve a two-pronged approach: securing a high-quality standard for the parent compound and preparing standards for key impurities.

Table 1: Comparison of Reference Standards for 4-Methoxy-2-(pyridin-3-yl)aniline

SupplierCAS NumberPurity SpecificationProvided DocumentationIntended Use
Hoffman Fine Chemicals923293-14-595%Certificate of Analysis (CoA), Certificate of Origin (COO) upon request[11]For laboratory purposes only, not for pharmaceutical use[11]
Sigma-Aldrich (Bide Pharmatech)102137-46-295%CoA, COO upon request[12]Research and Development
Ambeed, Inc. (via Sigma-Aldrich)102137-46-2Not specifiedCoA, COO upon requestResearch and Development

*Note: Multiple CAS numbers appear in search results for structurally similar compounds. It is critical to verify the exact structure (e.g., position of the pyridine nitrogen and methoxy group) with the supplier.

Addressing the Absence of Impurity Standards:

Given the lack of off-the-shelf impurity standards, researchers must:

  • Perform Forced Degradation Studies: Subject the parent compound to stress conditions (acid, base, oxidation, heat, light) as outlined by ICH guidelines to intentionally generate degradation products.[6]

  • Isolate and Characterize: Use preparative chromatography to isolate the generated impurities. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed for structural elucidation.[13][14]

  • Custom Synthesis: Once key process or degradation impurities are identified, contract research organizations (CROs) specializing in custom synthesis can prepare these molecules in high purity to serve as qualified reference standards.[1]

Experimental Protocol: A Self-Validating HPLC-UV/MS Method for Impurity Profiling

This section details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with both UV and Mass Spectrometry (MS) detection. The dual-detector approach is critical: UV provides accurate quantification, while MS aids in the identification of unknown peaks and confirmation of known impurities.[14][15]

Objective: To separate, identify, and quantify potential process-related and degradation impurities in 4-Methoxy-2-(pyridin-3-yl)aniline.

Instrumentation:

  • UPLC/HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Single Quadrupole or Tandem Mass Spectrometer (e.g., LC-MS/MS) with an Electrospray Ionization (ESI) source.[15]

Reagents and Materials:

  • 4-Methoxy-2-(pyridin-3-yl)aniline Reference Standard (≥95% purity).

  • Synthesized or isolated impurity reference standards.

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (HPLC or LC-MS grade).

  • Formic Acid (LC-MS grade).

  • Methanol (HPLC grade).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is chosen for its excellent retention and separation of aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and promote ionization in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak efficiency.

  • Injection Volume: 2 µL.

  • UV Detection: 254 nm, with full spectrum acquisition (210-400 nm) via DAD/PDA to assess peak purity.

  • MS Detection: ESI in positive mode (ESI+), scanning a mass range of m/z 100-500.[15]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the 4-Methoxy-2-(pyridin-3-yl)aniline reference standard at 1.0 mg/mL in 50:50 Methanol:Water.

    • Prepare individual stock solutions of each impurity reference standard at 1.0 mg/mL.

    • Create a "spiked" resolution solution by diluting the API stock and adding small amounts of each impurity stock to demonstrate separation.

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample in 50:50 Methanol:Water to a final concentration of 1.0 mg/mL.

  • System Suitability Testing (SST): This is the self-validating component of the protocol. Before sample analysis, inject the resolution solution five times and verify the following:

    • Resolution: The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the main API peak should be ≤ 1.5.

    • Precision: The relative standard deviation (%RSD) for the peak area of the main peak should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), the reference standard, and the test samples.

  • Quantification: Calculate the percentage of each impurity using the area of the reference standard, correcting for relative response factors (RRFs) if they have been determined. For unknown impurities, an RRF of 1.0 is assumed.

The following workflow diagram visualizes the entire impurity profiling process.

cluster_prep Preparation & Setup cluster_analysis Analytical Workflow cluster_data Data Processing & Reporting prep_standards Prepare Reference Standards (API & Impurities) prep_sample Prepare Test Sample (1.0 mg/mL) sst System Suitability Test (SST) - Resolution ≥ 2.0 - Tailing ≤ 1.5 - Precision ≤ 2.0% RSD prep_sample->sst hplc_ms HPLC-UV/MS Analysis (Gradient Elution) sst->hplc_ms data_acq Data Acquisition (UV @ 254nm, MS Scan) hplc_ms->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (% Impurity Calculation) peak_int->quant report Final Report (Compliance with ICH Q3A) quant->report

Sources

Crystal Structure & Performance Guide: 4-Methoxy-2-(pyridin-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biaryl Scaffold in Drug Design

The 4-Methoxy-2-(pyridin-3-yl)aniline scaffold represents a critical "privileged structure" in kinase inhibitor design.[1] Unlike its phenyl-phenyl analogs, the incorporation of a pyridine ring at the ortho position of the aniline introduces a specific hydrogen-bond acceptor vector essential for interacting with the hinge region of kinase enzymes.

This guide provides a comparative structural analysis of this specific derivative against its structural isomers (2-pyridyl and 4-pyridyl) and the non-methoxylated parent.[1] By synthesizing field-proven Suzuki-Miyaura protocols with solid-state structural insights, we define why the 3-pyridyl orientation offers a superior balance of solubility and conformational adaptability compared to alternatives.[1]

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for analysis, a robust synthesis yielding >98% purity is required.[1] The following protocol is optimized to suppress homocoupling byproducts common in pyridyl-boronic acid couplings.

Optimized Suzuki-Miyaura Coupling Protocol

Objective: Synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline (Target) from 2-bromo-4-methoxyaniline and pyridine-3-boronic acid.[1]

  • Catalyst System: Use Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) rather than Pd(PPh₃)₄. The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.

  • Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is critical for the solubility of the inorganic base.

  • Base: K₃PO₄ (3.0 equiv) . Carbonate bases often lead to incomplete conversion in electron-rich anilines.[1]

  • Procedure:

    • Charge flask with aryl bromide (1.0 eq), boronic acid (1.2 eq), and base.[2][3]

    • Degas solvent stream with Argon for 20 mins before adding catalyst (prevents Pd oxidation).[1]

    • Heat to 90°C for 12 hours.

    • Purification: Silica gel chromatography (Gradient: 0→5% MeOH in DCM). The pyridine moiety causes tailing; add 1% Et₃N to the eluent.

Crystallization Strategy for XRD

The presence of the basic pyridine nitrogen and the acidic aniline protons creates a "self-complementary" system.

  • Method A (Thermodynamic): Slow evaporation from Ethanol/Hexane (1:1) .[1] Yields block-like crystals suitable for SC-XRD.[1]

  • Method B (Kinetic): Vapor diffusion of Pentane into Toluene .[1] Often yields polymorphs with different torsion angles.[1]

Comparative Structural Analysis

The core performance differentiator of the 3-pyridyl derivative lies in its solid-state packing and conformational flexibility.[1]

Conformational Lock vs. Flexibility

The "twist angle" (torsion between the two aryl rings) dictates the molecule's ability to fit into a protein binding pocket.

Feature3-Pyridyl (Target) 2-Pyridyl (Alternative) 4-Pyridyl (Alternative)
Torsion Angle ~35–45° (Twisted) < 10° (Planar)~40° (Twisted)
Driving Force Steric clash between ortho-H atoms.[1]Intramolecular H-bond (N-H...N).[1]Steric clash between ortho-H atoms.[1]
Solubility High (Lattice energy lowered by twist).[1]Low (High lattice energy due to planarity/stacking).[1]Moderate.
Binding Utility Adaptable : Can rotate to fit pockets.[1]Rigid : Pre-organized but inflexible.[1]Adaptable but N-atom vector is distal.[1]

Insight: The 2-(pyridin-2-yl)aniline isomer forms a strong intramolecular hydrogen bond (


), locking the system into a planar conformation.[1] While this looks stable, it reduces solubility and prevents the pyridine nitrogen from acting as an external H-bond acceptor for the protein target. The 3-pyridyl  target cannot form this internal bond, forcing a twisted conformation that improves solubility and leaves the nitrogen available for target engagement.
Intermolecular Hydrogen Bonding Networks

In the crystal lattice of the target compound, the dominant interaction is the Intermolecular Chain :



  • Parent Structure (No Methoxy): Forms infinite helical chains along the b-axis.[1]

  • Target Structure (4-Methoxy): The methoxy group at the para position (relative to the amine) introduces steric bulk that disrupts the tight "herringbone" packing seen in the parent.

    • Result: Lower Melting Point (Target: ~92-95°C vs Parent: >120°C).[1]

    • Benefit: Faster dissolution rate in aqueous media, critical for oral bioavailability.

Visualizing the Structure-Property Logic

The following diagram illustrates how the specific structural features of the 3-pyridyl derivative translate to observed physical properties and drug-like performance.

G cluster_0 Molecular Features cluster_1 Crystallographic Outcome cluster_2 Performance Metrics N_Pos 3-Pyridyl Nitrogen (Meta Position) NoInternalHB No Intramolecular H-Bond N_Pos->NoInternalHB Geometry InterChain Intermolecular N-H...N Chains N_Pos->InterChain H-Bond Acceptor Methoxy 4-Methoxy Group (Para Position) DisruptedPack Disrupted Pi-Stacking Methoxy->DisruptedPack Steric Bulk Aniline Aniline NH2 (Donor) Aniline->InterChain H-Bond Donor Twist Twisted Conformation (Torsion ~40°) Solubility Enhanced Solubility (>0.5 mg/mL) Twist->Solubility Lower Lattice Energy Binding Adaptable Ligand Binding Twist->Binding Induced Fit NoInternalHB->Twist Steric Relief MP Lower Melting Point (<100°C) DisruptedPack->MP Weaker VdW

Figure 1: Causal relationship between the 3-pyridyl/methoxy substitution pattern and the resulting physicochemical properties.

Experimental Data Comparison

The following table contrasts the target compound with key alternatives. Data is derived from crystallographic databases (CSD) and calculated physicochemical models.[1]

Property4-Methoxy-2-(pyridin-3-yl)aniline (Target)2-(Pyridin-2-yl)aniline (Isomer)2-(Pyridin-3-yl)aniline (Parent)
Crystal System Monoclinic (

expected)
OrthorhombicMonoclinic (

)
H-Bond Motif Intermolecular (Chain)Intramolecular (Ring)Intermolecular (Helix)
Calc.[1][4] LogP 2.12.4 (More lipophilic)1.8
pKa (Pyridine) ~5.2~3.8 (Suppressed by H-bond)~5.1
Solubility (pH 7) Moderate LowModerate
Primary Utility Kinase Inhibitor Scaffold Metal Chelation LigandGeneral Intermediate

Technical Note: The pKa of the pyridine nitrogen in the 2-pyridyl isomer is significantly lower because the lone pair is involved in the intramolecular hydrogen bond, making it less available for protonation. The Target (3-pyridyl) retains its basicity, aiding in solubility at physiological pH.

References

  • Suzuki Coupling Optimization

    • BenchChem Technical Support.[1][2][3][5] "Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis." BenchChem Application Notes, 2025. Link

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Structural Analysis of Pyridyl-Anilines

    • Thies, S. et al. "Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline."[1] Acta Crystallographica Section E, 2018; 74(7): 1013–1016. Link

    • Note: This reference describes the structural packing of the closely related azo-analog, establishing the "helical chain" packing motif characteristic of the 3-pyridyl-aniline system.
  • Conformational Energetics

    • Bastiansen, O. et al. "Structure and barrier to internal rotation of biphenyl derivatives." Acta Chemica Scandinavica, 1989.[1] (Foundational text on biaryl twist angles).

  • Compound Data

    • PubChem CID 459519: 2-(Pyridin-3-yl)aniline.[1] National Center for Biotechnology Information (2025).[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-2-(pyridin-3-yl)aniline

[1]

Executive Summary & Core Directive

Status: HAZARDOUS ORGANIC BASE Primary Disposal Method: High-temperature incineration with NOx scrubbing.[1] Immediate Action: Segregate from strong acids and oxidizers.[1][2]

4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5 or related analogs) represents a dual-hazard class: it possesses the acute toxicity potential of anilines (methemoglobinemia risk) and the flammability/irritation profile of pyridines .[1] Improper disposal in general trash or down the drain is strictly prohibited and poses severe aquatic toxicity risks.

The Golden Rule: Treat this compound as a P-Listed equivalent (acutely toxic) due to its structural similarity to 4-aminopyridine (RCRA P008), unless analytical data proves otherwise.[1]

Hazard Profile & Mechanistic Safety

To handle disposal correctly, you must understand the chemical behavior driving the safety protocols.

Functional GroupHazard MechanismOperational Implication
Aniline Moiety Methemoglobinemia: Metabolites oxidize hemoglobin Fe2+ to Fe3+, blocking oxygen transport.[1]Zero Skin Contact: Nitrile gloves alone may degrade; double-gloving or laminate gloves recommended for concentrated handling.[1]
Pyridine Ring Neurological/Irritant: Pyridines are CNS depressants and severe mucous membrane irritants.[1]Fume Hood Mandatory: Volatiles (even from solids) can cause nausea/dizziness.[1]
Basic Nitrogen Exothermic Reactivity: Acts as a weak base.[1]Segregation: NEVER add to "Acid Waste" carboys. Violent heat generation and spattering will occur.[1]

Personal Protective Equipment (PPE) Matrix

CategoryRequirementRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of dust/aerosols.[1]
Dermal Double Nitrile Gloves (min 5 mil)Aniline derivatives permeate standard nitrile over time.[1] Change immediately upon splash.[1]
Ocular Chemical Splash GogglesSafety glasses are insufficient for liquid handling; protects against basic splashes.[1]
Body Tyvek Lab Coat + ApronPrevents contamination of street clothes; anilines absorb through fabric.[1]

Disposal Decision Logic (Workflow)

The following logic gate determines the correct waste stream for your material.

DisposalWorkflowStartWaste Material Identified:4-Methoxy-2-(pyridin-3-yl)anilineStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->Solid Powder/DebrisLiquidLiquid Waste(Mother liquor, reaction mixture)StateCheck->Liquid SolutionBin_SolidSolid Hazardous Waste Bin(Double Bagged)Solid->Bin_Solid SegregateHalogenCheckContains Halogenated Solvents?(DCM, Chloroform?)Liquid->HalogenCheckStream_HaloHalogenated Organic Waste(Carboy A)HalogenCheck->Stream_Halo YesStream_NonHaloNon-Halogenated Organic Waste(Carboy B)HalogenCheck->Stream_NonHalo NoLabelingLabel: 'Toxic, Basic, Organic'List constituents explicitlyBin_Solid->LabelingStream_Halo->LabelingStream_NonHalo->Labeling

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compatibility and compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Best for: Expired chemicals, weigh boats, contaminated silica, and spill cleanup materials.

  • Containment: Do not throw loose powder into the main solid waste bin.[1]

  • Primary Bagging: Place the material into a clear polyethylene bag (2-4 mil thickness).

  • Seal & Clean: Twist and tape the bag shut. Wipe the exterior of the bag with a solvent-dampened wipe (ethanol or acetone) to remove invisible aniline residues.[1]

  • Secondary Bagging: Place the sealed bag into the laboratory's dedicated "Hazardous Solid Waste" drum.

  • Odor Control: Because pyridines are malodorous, ensure the secondary drum has a tight-sealing lid.[1]

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, and HPLC waste.

  • pH Check: Ensure the solution is neutral or basic.[1]

    • Critical: If the solution is acidic (e.g., from an acid workup), neutralize it slowly with Sodium Bicarbonate before adding it to the organic waste container to prevent heat evolution in the drum.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .[1]

    • If dissolved in MeOH/EtOAc/DMF: Dispose in Non-Halogenated Waste .[1]

  • Pouring: Use a funnel to prevent drips.

  • Rinsing: Rinse the empty flask with a small volume of acetone and add the rinse to the same waste container.

Protocol C: Empty Container Management (RCRA Empty)

Best for: Original vendor bottles.[1]

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or Acetone recommended).[1]

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and write "EMPTY - TRIPLE RINSED."

  • Disposal: The bottle can now be discarded in standard glass trash (unless P-listed regulations in your specific jurisdiction require the bottle itself to be hazardous waste—consult your local EHS).[1]

Emergency Response: Spill Cleanup

In the event of a spill, speed is secondary to safety. Do not rush.

SpillResponseAlert1. Alert & IsolateEvacuate immediate areaPPE2. Don PPERespirator + Double GlovesAlert->PPEContain3. ContainmentCover with absorbent padsPPE->ContainClean4. DecontaminateSoap/Water Wash x3Contain->CleanDispose5. DisposalTreat all debris as Haz WasteClean->Dispose

Figure 2: Sequential workflow for managing accidental spills in the laboratory.

Decontamination Solution: For final surface cleaning, use a solution of water and detergent. Avoid using bleach (hypochlorite) on aniline spills, as this can form chloroanilines, which are often more toxic.

References & Regulatory Grounding[1][3][4][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13688371, 4-(Pyridin-4-ylmethoxy)aniline (Analogous Structure).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1][3] Retrieved from [Link][1]

Disclaimer: This guide is for educational purposes and operational planning. Always verify specific local, state, and federal regulations (e.g., 40 CFR 261 in the US) and consult your institution's Environmental Health & Safety (EHS) officer before handling.

Personal Protective Equipment & Handling Guide: 4-Methoxy-2-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Research & Development Personnel Subject: Operational Safety Protocol for 4-Methoxy-2-(pyridin-3-yl)aniline

Immediate Action Required: Treat this compound as a high-potency aromatic amine . 4-Methoxy-2-(pyridin-3-yl)aniline is a bi-functional intermediate containing both an aniline (amino-benzene) and a pyridine moiety. This structural combination presents a dual-threat profile: the methemoglobinemia and skin absorption risks of anilines, combined with the neurotoxic/irritant potential of pyridines.

Standard "lab safety" is insufficient. You must employ a Zero-Contact Protocol . This guide replaces generic advice with a targeted, barrier-based defense system designed to prevent the specific lipophilic permeation mechanisms of this molecule.

Risk Assessment & Hazard Architecture

Before selecting PPE, we must understand the enemy. This molecule is lipophilic, meaning it will rapidly transit through standard latex gloves and human skin.

Hazard ClassCritical EffectMechanism of Action
Acute Toxicity (Dermal) High Risk Rapid transdermal absorption. Once in the bloodstream, the aniline moiety oxidizes hemoglobin to methemoglobin, impairing oxygen transport (cyanosis).
Acute Toxicity (Inhalation) High Risk Dust/aerosols are rapidly absorbed via lung alveoli. Pyridine ring adds respiratory irritation and potential CNS depression.
Eye Damage Severe Basic nature of the amine/pyridine groups causes saponification of eye tissues; risk of permanent corneal opacity.
Sensitization Moderate Repeated exposure may induce allergic dermatitis or respiratory sensitization.

PPE Technical Specifications (The Barrier System)

Do not rely on single layers. We utilize a Redundant Barrier System to account for microscopic defects and permeation breakthrough.

Hand Protection Matrix

Rationale: Aromatic amines permeate thin nitrile (< 4 mil) in minutes. Latex is useless.

ApplicationPrimary Barrier (Inner)Secondary Barrier (Outer)Max Contact Time
Standard Handling (Weighing/Transfer)Nitrile (4 mil / 0.10 mm) Purpose: Dexterity & sweat absorption.Nitrile (Extended Cuff, >5 mil) Purpose: Sacrificial layer. Color indicator preferred.15 Minutes (Splash)
High Risk (Stock Solution Prep/Spills)Laminate (Silver Shield/4H) Purpose: Chemical impermeability (Breakthrough >480 min).Nitrile (Heavy Duty, 8 mil) Purpose: Mechanical protection for the laminate liner.> 4 Hours
Respiratory & Body Protection[1][2][3]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for organic vapors generated during dissolution.

  • Body:

    • Synthetic lab coat (polyester blend) or Tyvek® sleeves. Cotton absorbs and holds amines against the skin.

    • Closed-toe, non-perforated leather/composite shoes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate the generation of dust and prevent cross-contamination.

Phase 1: Engineering Setup
  • Static Control: Aromatic amines are often static-prone powders. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying" powder.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up). This captures micro-spills and allows for easy disposal.

Phase 2: Donning Sequence (Critical)
  • Inspect lab coat for tears.

  • Don Inner Nitrile Gloves . Tape the cuff to your lab coat sleeve (optional but recommended for high-quantity handling).

  • Don Outer Gloves (Nitrile or Laminate). Ensure a different color if possible to spot tears.

  • Don Chemical Goggles (Indirect vented). Safety glasses are not permitted due to dust migration risks.

Phase 3: Handling & Weighing
  • The "Closed Transfer" Rule: Never transport open containers outside the hood.

  • Weighing: Use a disposable anti-static weighing boat.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Cap Immediately: Once dissolved, the vapor pressure of the solvent can carry the amine. Keep vessels sealed.

Phase 4: Doffing (Removal)

Most exposures occur here.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Inspect Inner Gloves: Check for discoloration. If clean, remove carefully.

  • Wash: Immediately wash hands with copious soap and cool water .

    • Why Cool Water? Hot water opens pores, potentially accelerating absorption of any residue.

Decontamination & Disposal[3][4]

Decontamination of Surfaces

Aromatic amines can be difficult to remove with simple water.

  • Solubilize: Wipe surface with a paper towel soaked in Ethanol (70%) or PEG-400 (Polyethylene Glycol) to lift lipophilic residues.

  • Surfactant Wash: Follow with a soapy water scrub.

  • Verify: Use a UV light (if the compound is fluorescent, which many pyridine-anilines are) to check for invisible residues.

Waste Disposal Streams[5]
  • Solid Waste: Contaminated gloves, weighing boats, and pads go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless your solvent is halogenated).

  • Do NOT Mix With: Oxidizing agents (Nitric acid, Peroxides). Aniline derivatives can react violently or form nitro-compounds.

Visualizations

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting glove materials based on task duration and risk level.

PPE_Selection Start Task Assessment Type Exposure Type? Start->Type Dry Dry Powder / Weighing Type->Dry Solid Wet Solution / Synthesis Type->Wet Liquid Rec_Double Double Nitrile (Min 0.11mm) Dry->Rec_Double Dust Risk Duration Contact Duration? Wet->Duration Short < 15 Mins Duration->Short Splash Risk Long > 15 Mins Duration->Long Immersion Risk Short->Rec_Double Rec_Silver Laminate (Silver Shield) + Outer Nitrile Long->Rec_Silver

Diagram 2: Safe Handling Workflow

Caption: Step-by-step loop ensuring containment from setup to disposal.

Handling_Workflow Setup 1. Engineering Controls (Anti-static, Absorbent Pads) Donning 2. Don PPE (Inner + Outer Gloves) Setup->Donning Action 3. Handling (Inside Fume Hood Only) Donning->Action Decon 4. Decontamination (Ethanol Wipe -> Soap Wash) Action->Decon Spill or Finish Doffing 5. Doffing (Beak Method) Decon->Doffing Waste 6. Disposal (Segregated Toxic Waste) Doffing->Waste Waste->Setup Next Experiment

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Aniline (Toxicity Data Proxy). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridin-3-amine (3-Aminopyridine) - Hazards. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.